1-(Azidomethyl)-3-methylbenzene
Description
Properties
IUPAC Name |
1-(azidomethyl)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-7-3-2-4-8(5-7)6-10-11-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVHHYNXTVRWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371623 | |
| Record name | 1-(azidomethyl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126799-82-4 | |
| Record name | 1-(azidomethyl)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(azidomethyl)-3-methylbenzene synthesis protocol and yield
An In-depth Technical Guide to the Synthesis of 1-(azidomethyl)-3-methylbenzene
This guide provides a comprehensive overview of the synthesis of this compound, also known as m-methylbenzyl azide. The primary synthetic route is a nucleophilic substitution reaction where a halide, typically bromide or chloride, is displaced by an azide anion. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and a visual representation of the workflow.
Safety Precautions
Warning: This protocol involves the use of sodium azide (NaN₃) and the formation of an organic azide.
-
Sodium Azide: Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin. It reacts with acids and heavy metals (e.g., lead, copper) to form highly explosive and shock-sensitive compounds. All manipulations should be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid contact with acids, and do not dispose of azide-containing waste in drains that may contain lead or copper pipes.
-
Organic Azides: Low molecular weight organic azides are potentially explosive and should be handled with care.[1] They can be sensitive to heat, shock, and friction. It is advisable to avoid distilling the crude product to dryness and to use a blast shield during the reaction if possible.
-
Hydrazoic Acid (HN₃): The reaction of sodium azide with any residual acid can form hydrazoic acid, which is a toxic, volatile, and explosive compound.[2][3] Ensure the reaction is performed under neutral or basic conditions.
Core Reaction and Mechanism
The synthesis of this compound is achieved via a classic bimolecular nucleophilic substitution (SN2) reaction.[4] In this process, the azide anion (N₃⁻), acting as a potent nucleophile, attacks the electrophilic benzylic carbon of a 3-methylbenzyl halide (e.g., 3-methylbenzyl bromide or chloride).[4][5][6] This attack occurs from the backside relative to the leaving group (Br⁻ or Cl⁻), leading to the simultaneous formation of a new carbon-nitrogen bond and the breaking of the carbon-halogen bond in a single, concerted step.[6] Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically used as they effectively solvate the cation (Na⁺) while leaving the azide anion relatively free to act as a nucleophile.[5]
Quantitative Data Summary
The efficiency of benzyl azide synthesis is dependent on the starting halide, solvent, and reaction conditions. The following table summarizes quantitative data from protocols for benzyl azide and its analogues, which are directly applicable to the synthesis of the 3-methyl derivative.
| Starting Material (equiv.) | Sodium Azide (equiv.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzyl Bromide (1.0) | 2.0 | DMF | Room Temp. | 12 | up to 99% | [7] |
| 4-Methylbenzyl Bromide (1.0) | 2.0 | DMF | Room Temp. | 12 | 93% | [7] |
| Benzyl Bromide (1.0) | 1.0 | DMSO | Room Temp. | Overnight | 94% | [8] |
| Benzyl Bromide (1.0) | 1.5 | DMSO | Ambient | Overnight | 73% | [9] |
| Benzyl Bromide (1.0) | 1.5 | Acetone/Water | - | Overnight | - | [10] |
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of benzyl azides, which has been shown to be highly effective.[7]
Materials and Reagents:
-
3-methylbenzyl bromide (or 3-methylbenzyl chloride)
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 3-methylbenzyl bromide (1.0 equivalent).
-
Dissolution: Add anhydrous dimethylformamide (DMF, approx. 6-7 mL per mmol of halide) to the flask. Stir the mixture until the halide is fully dissolved.
-
Addition of Azide: Carefully add sodium azide (2.0 equivalents) to the solution.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with deionized water (approx. 10 mL per mmol of halide). Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 15-20 mL per mmol of halide).
-
Washing: Combine the organic layers and wash them sequentially with deionized water (2 x 25 mL per mmol of halide) and then with brine (25 mL per mmol of halide).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. rsc.org [rsc.org]
In-Depth Technical Guide: Purification of 1-(Azidomethyl)-3-methylbenzene by Column Chromatography
Abstract: 1-(Azidomethyl)-3-methylbenzene is a versatile organic azide intermediate used in various synthetic applications, including "click" chemistry for the development of novel therapeutic agents and functional materials. The purity of this reagent is paramount to ensure the success of subsequent reactions, necessitating a robust purification strategy. This guide provides a comprehensive, in-depth protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. It includes detailed experimental procedures, data presentation, a visual workflow, and critical safety considerations for handling energetic azide compounds.
Introduction and Safety Considerations
Column chromatography is a standard and effective method for the purification of synthetic intermediates like this compound. The technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase passes through it. For this specific purification, silica gel serves as the polar stationary phase, while a non-polar eluent system is used as the mobile phase. The target compound, being moderately polar, will interact with the silica gel, allowing for separation from less polar impurities (e.g., unreacted starting materials) and more polar impurities.
Crucial Safety Precautions: Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a potential explosion hazard.[1][2]
-
Handling: Always use plastic or ceramic spatulas; avoid metal spatulas to prevent the formation of highly sensitive heavy metal azides.[2] Do not use ground glass joints, which can cause friction.[2]
-
Personal Protective Equipment (PPE): A lab coat, safety glasses, and chemical-resistant gloves are mandatory. Work should be conducted behind a blast shield in a certified chemical fume hood.[2]
-
Scale: Perform purification on the smallest scale possible. A thorough risk assessment is required before scaling up any procedure involving azides.[2]
-
Concentration: When removing solvent, use a rotary evaporator with a water bath at a low temperature (e.g., < 40°C). Do not concentrate the azide to complete dryness.
-
Stability Assessment: The stability of organic azides can be estimated by the Carbon-to-Nitrogen (C/N) ratio. For this compound (C₈H₉N₃), the C/N ratio is 8/3 ≈ 2.67. A ratio between 1 and 3 indicates the compound can be isolated but should be handled with care and preferably stored in solution.[2]
Experimental Protocol: Column Chromatography
This protocol details the purification of this compound using flash column chromatography.
Materials and Equipment
-
Chemicals: Silica gel (230-400 mesh), n-Hexane (or petroleum ether), Ethyl acetate (EtOAc), Dichloromethane (DCM, for sample loading), Anhydrous sodium sulfate (Na₂SO₄), Sand (acid-washed), Compressed air or nitrogen line.
-
Equipment: Glass chromatography column, Test tubes or fraction collector, Beakers and Erlenmeyer flasks, Rotary evaporator, Thin-Layer Chromatography (TLC) plates (silica gel), TLC tank, UV lamp, Staining solution (e.g., potassium permanganate).
Preparation Steps
-
Eluent Selection: Based on typical procedures for benzyl azides, an eluent system of n-Hexane and Ethyl Acetate is effective.[3] A starting ratio of 50:1 (n-Hexane:EtOAc) is recommended for this specific compound.[3] Prepare a sufficient volume of this eluent for the column packing and elution.
-
TLC Analysis of Crude Mixture: Before performing the column, analyze the crude reaction mixture by TLC using the chosen eluent system to determine the retention factor (Rf) of the product and impurities. Since azides may not be UV-active, visualization can be achieved with a potassium permanganate stain.[4] The product should have an Rf value between 0.2 and 0.4 for optimal separation. Adjust the eluent polarity if necessary (increase EtOAc for lower Rf, decrease for higher Rf).
Column Packing (Slurry Method)
-
Column Setup: Securely clamp the column in a vertical position inside a fume hood. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.[5] Add a ~1 cm layer of sand over the plug.[5]
-
Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of the crude sample). Add the 50:1 eluent to create a slurry that can be easily poured.[5]
-
Pack the Column: Fill the column about one-third full with the eluent. Pour the silica gel slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure even packing.[5]
-
Finalize Packing: Once the silica has settled, open the stopcock to drain the excess solvent until it is just above the silica bed. Apply gentle pressure with compressed air to firmly pack the silica. Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance during solvent addition.[4]
Sample Loading
-
Wet Loading: Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., dichloromethane or the eluent itself). Using a pipette, carefully add this solution to the top of the silica bed.[4]
-
Adsorption: Open the stopcock and allow the solvent to drain until the sample solution has fully adsorbed onto the silica, with the liquid level reaching the top of the sand layer.[4]
-
Wash: Carefully add a small amount of fresh eluent to wash any remaining sample from the column walls onto the silica bed. Drain this solvent to the level of the sand.
Elution and Fraction Collection
-
Begin Elution: Carefully fill the column with the 50:1 eluent. Apply gentle air pressure to the top of the column to begin eluting the compounds at a steady flow rate (flash chromatography).
-
Collect Fractions: Collect the eluent in sequentially numbered test tubes.[5] The volume of each fraction should be approximately one-quarter of the column's dead volume.
-
Monitor Progress: Periodically analyze the collected fractions by TLC to track the separation. Spot every few fractions on a TLC plate, elute, and visualize to identify which fractions contain the purified product.
Product Isolation
-
Combine Fractions: Once the product has completely eluted from the column, identify all fractions containing the pure compound (as determined by TLC). Combine these fractions into a round-bottom flask.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator. Use a low bath temperature (<40°C) and do not evaporate to complete dryness to avoid concentrating the potentially unstable azide.
-
Final Product: The resulting oil is the purified this compound. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and FTIR.[3][6]
Data Presentation
The following table summarizes the key parameters for the purification of this compound by column chromatography, based on established protocols for this and similar compounds.
| Parameter | Description | Reference |
| Stationary Phase | Silica Gel, 230-400 mesh | [2][7][8][9] |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate (50:1 v/v) | [3] |
| Sample Preparation | Dissolution in a minimal volume of dichloromethane or eluent | [4] |
| Loading Method | Wet loading onto the silica gel column | [4] |
| Detection Method | Thin-Layer Chromatography (TLC) with potassium permanganate stain | [2][4] |
| Purity Assessment | ¹H NMR, ¹³C NMR, FTIR Spectroscopy | [3][6] |
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for column chromatography purification.
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of 1-(Azidomethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-(azidomethyl)-3-methylbenzene. It includes detailed ¹H and ¹³C NMR data, standardized experimental protocols for data acquisition, and a workflow diagram for NMR analysis. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, and drug development who utilize NMR spectroscopy for structural elucidation and quality control.
Spectroscopic Data Summary
The ¹H and ¹³C NMR spectroscopic data for this compound are summarized in the tables below. The data were acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.31 | multiplet | - | 1H | Ar-H |
| 7.17 | triplet | 11.9 | 3H | Ar-H |
| 4.32 | singlet | - | 2H | -CH₂-N₃ |
| 2.41 | singlet | - | 3H | Ar-CH₃ |
¹H NMR data obtained at 400 MHz.
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in cited sources. |
Note: While ¹H NMR data is readily available, specific ¹³C NMR chemical shift values for this compound were not found in the searched literature. The expected regions for the carbon signals would be approximately 125-140 ppm for the aromatic carbons, around 50-60 ppm for the benzylic carbon attached to the azide group, and around 20 ppm for the methyl carbon.
Experimental Protocols
The following protocols describe the general procedures for acquiring high-quality ¹H and ¹³C NMR spectra of organic compounds such as this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.
-
Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C nuclei. Perform shimming on the sample to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally sufficient for qualitative ¹H NMR.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).
-
Number of Scans: A larger number of scans (e.g., 128 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
-
-
Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration and peak picking.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Identify the chemical shifts of all peaks in both ¹H and ¹³C spectra.
-
NMR Characterization Workflow
The following diagram illustrates the general workflow for the NMR characterization of a chemical compound, from initial sample preparation to final data analysis and interpretation.
Caption: General workflow for NMR characterization.
Technical Guide: Spectral and Synthetic Profile of 1-(Azidomethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and a detailed experimental protocol for the synthesis of 1-(azidomethyl)-3-methylbenzene. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in "click" chemistry reactions for the facile introduction of a tolyl-containing moiety.
Spectroscopic Data
The following tables summarize the available nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.31 | m | - | 1H | Ar-H |
| 7.17 | t | 11.9 | 3H | Ar-H |
| 4.32 | s | - | 2H | -CH₂-N₃ |
| 2.41 | s | - | 3H | Ar-CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| 139.1 | Ar-C |
| 135.2 | Ar-C |
| 129.1 | Ar-CH |
| 128.9 | Ar-CH |
| 128.2 | Ar-CH |
| 125.3 | Ar-CH |
| 54.8 | -CH₂-N₃ |
| 21.4 | Ar-CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
Infrared (IR) Spectroscopy
Table 3: Representative Infrared (IR) Spectral Data based on (Azidomethyl)benzene
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H Stretch |
| ~2925 | Medium | Aliphatic C-H Stretch |
| ~2100 | Strong, Sharp | Azide (N₃) Asymmetric Stretch |
| ~1495, 1455 | Medium | Aromatic C=C Bending |
| ~1250 | Medium | -CH₂- Wag |
| ~735, 695 | Strong | Aromatic C-H Out-of-Plane Bending |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via a nucleophilic substitution reaction from 3-methylbenzyl chloride.
Materials and Equipment:
-
3-methylbenzyl chloride
-
Sodium azide (NaN₃)
-
Acetone
-
Water (deionized)
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzyl chloride (1.0 eq.) in a 3:1 mixture of acetone and water.
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous solution, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oil.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Organic azides are potentially explosive, especially upon heating or shock. Avoid heating the neat compound to high temperatures.
-
All solvents are flammable and should be handled with care.
Synthesis Workflow
The following diagram illustrates the synthetic pathway for the preparation of this compound.
Caption: Synthesis of this compound.
physical and chemical properties of 1-(azidomethyl)-3-methylbenzene
An In-depth Technical Guide to the Physical and Chemical Properties of 1-(azidomethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core , a key building block in synthetic chemistry. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Core Compound Information
This compound, also known as 3-methylbenzyl azide, is an organic compound featuring a benzyl azide scaffold with a methyl substituent at the meta position.[1] Its primary utility in research and development is as a versatile reagent in copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[1] This reaction's high efficiency, specificity, and biocompatibility make it a valuable tool for creating more complex molecules, including bioconjugates and materials for various scientific applications.[1]
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 126799-82-4 | [1][2] |
| Molecular Formula | C₈H₉N₃ | [2] |
| Molecular Weight | 147.18 g/mol | [1][2] |
| InChI Key | FCVHHYNXTVRWJE-UHFFFAOYSA-N | [1] |
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are not extensively reported in the literature. However, some properties can be inferred from its chemical structure and data available for analogous compounds. It is described as a colorless liquid.[3]
Table 2: Physical Properties of this compound and Related Compounds
| Property | This compound | Benzyl Azide (analog) | 3-Methylbenzyl bromide (precursor) |
| Appearance | Colorless liquid[3] | Colorless to light yellow liquid[4] | Liquid |
| Boiling Point | Data not available | 81-83 °C at 16 mmHg[4] | 185 °C at 340 mmHg |
| Density | Data not available | 1.0655 g/mL[4] | 1.37 g/mL at 25 °C |
| Solubility | Insoluble in water; soluble in organic solvents (inferred) | Insoluble in water; miscible with ethanol and diethyl ether[4] | Data not available |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by the azide functional group. Organic azides are known for their high energy content and can be thermally sensitive.[5] The primary reaction of interest for this compound is the 1,3-dipolar cycloaddition with alkynes, which is the foundation of its application in click chemistry.[1] Theoretical studies on benzyl azide and its methyl-substituted derivatives have been performed to understand their conformational equilibrium, geometry, and vibrational frequencies.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction where 3-methylbenzyl bromide (or chloride) is treated with sodium azide.[3] The following protocol is adapted from general procedures for the synthesis of benzyl azides.[3][7][8]
Materials:
-
3-methylbenzyl bromide
-
Sodium azide (NaN₃)
-
Acetone
-
Water
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3-methylbenzyl bromide (1.0 equivalent) in a 4:1 mixture of acetone and water.
-
To this solution, add sodium azide (1.5 equivalents).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred overnight.[3]
-
Upon completion of the reaction, remove the acetone under reduced pressure using a rotary evaporator.
-
Add water to the remaining residue and extract the aqueous layer with dichloromethane or diethyl ether (3 portions).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to yield this compound. The crude product can be further purified by flash column chromatography on silica gel if necessary.[3]
Characterization
The structure and purity of the synthesized this compound can be confirmed by spectroscopic methods.
¹H NMR (400 MHz, CDCl₃):
-
δ 7.31 (m, 1H, ArH)
-
δ 7.17 (t, J = 11.9 Hz, 3H, ArH)
-
δ 4.32 (s, 2H, -CH₂-)
-
δ 2.41 (s, 3H, -CH₃)[3]
¹³C NMR data is also available in the literature for full characterization. [3]
Safety and Handling
Caution: Organic azides are potentially explosive and should be handled with care.[9] Reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn at all times. Avoid heating the compound to high temperatures unless part of a controlled procedure. Sodium azide is also highly toxic and should be handled with extreme caution.[10] This compound is classified as a Dangerous Good for transport.[2]
Applications in Research and Development
The primary application of this compound is in the synthesis of 1,2,3-triazoles via the CuAAC reaction.[1] This reaction is widely used in drug discovery for lead optimization, in proteomics for bioconjugation, and in materials science for the development of functional polymers. The methyl group on the benzene ring can be used to modulate the electronic and steric properties of the resulting triazole-containing molecules.
Visualized Workflow
The following diagram illustrates the synthesis of this compound and its subsequent application in a copper-catalyzed azide-alkyne cycloaddition (click) reaction.
Caption: Synthetic workflow for this compound and its use in a CuAAC reaction.
References
- 1. This compound|Azide Click Chemistry Reagent [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. BENZYL AZIDE | 622-79-7 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Sodium Azide | NaN3 | CID 33557 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and Storage of 1-(Azidomethyl)-3-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(azidomethyl)-3-methylbenzene (also known as 3-methylbenzyl azide). Due to the limited availability of specific experimental data for this compound, this document leverages established principles and data from the broader class of organic azides, particularly structurally similar benzyl azides, to offer a thorough understanding of its expected reactivity, decomposition pathways, and the methodologies employed to study these characteristics.
Core Concepts in the Stability of Organic Azides
Organic azides are energetic molecules known for their potential instability.[1] Their stability is influenced by several factors, primarily the molecular structure. Two guiding principles are often used to assess the potential hazards associated with organic azides:
-
Carbon-to-Nitrogen Ratio (C/N): A higher ratio of carbon to nitrogen atoms generally indicates greater stability.
-
The Rule of Six: This rule suggests that having at least six carbon atoms for each energetic functional group (like the azide group) provides a degree of dilution that renders the compound relatively safer to handle.
This compound, with the chemical formula C₈H₉N₃, has a C/N ratio of 8/3 (approximately 2.67) and eight carbon atoms for one azide group, suggesting a moderate level of stability compared to smaller organic azides.
Thermal Stability and Decomposition
The thermal decomposition of organic azides like this compound is a critical consideration for safe handling and use. Upon heating, these compounds can undergo exothermic decomposition, releasing nitrogen gas and forming highly reactive nitrene intermediates.
Table 1: Thermal Decomposition Data for Benzyl Azide and Analogs
| Compound | Method | Onset Decomposition Temp. (Tonset) | Peak Decomposition Temp. | Enthalpy of Decomposition (ΔHD) | Reference |
| Benzyl Azide | DSC | Not Specified | Not Specified | Not Specified | [1] |
| 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene containing chromophores | TGA | > 220 °C | Not Specified | Not Specified | [2] |
| General Sulfonyl Azides | DSC | Not Specified | Not Specified | ~ -201 kJ/mol | [3] |
| General Diazo Compounds | DSC | 75 - 160 °C | Not Specified | ~ -102 kJ/mol | [3] |
Note: The data presented is for related compounds and should be considered indicative for this compound. The thermal stability of the 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene derivative suggests that the benzyl azide core has a notable degree of thermal resistance.
The primary pathway for thermal decomposition is believed to involve the formation of a nitrene intermediate, which can then undergo various reactions, including intramolecular insertion, rearrangement, or reaction with other molecules.
Storage and Handling Recommendations
Proper storage and handling are paramount to ensure the safety of personnel and the integrity of the compound. The following recommendations are based on general guidelines for organic azides.
Table 2: Recommended Storage and Handling for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C or below | To minimize thermal decomposition. |
| Light Exposure | Store in the dark (amber vials) | To prevent photochemical decomposition. |
| Form | Store as a solution if possible | Dilution reduces the risk of explosive decomposition of the pure substance. |
| Container | Tightly sealed container in a well-ventilated area | To prevent evaporation and exposure to incompatible materials.[4] |
| Incompatible Materials | Strong acids, strong oxidizing agents, metals (especially heavy metals), and halogenated solvents. | Can lead to the formation of highly unstable and explosive compounds. |
| Handling | Use in a well-ventilated fume hood, behind a blast shield if possible. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. | To mitigate risks from potential rapid decomposition and exposure. |
Experimental Protocols for Stability Assessment
To obtain precise stability data for this compound, the following experimental methods are typically employed.
Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition (ΔHD).
Methodology:
-
A small, precisely weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument.
-
The temperature is increased at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
An exothermic peak indicates the decomposition of the sample. The onset of this peak is taken as the decomposition temperature, and the area under the peak corresponds to the enthalpy of decomposition.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which mass loss occurs due to decomposition.
Methodology:
-
A small sample (typically 5-10 mg) of this compound is placed in a tared TGA pan.
-
The pan is placed on a sensitive microbalance within the TGA instrument.
-
The sample is heated at a constant rate under a controlled atmosphere.
-
The mass of the sample is recorded as a function of temperature.
-
A sharp decrease in mass indicates the loss of N₂ and other volatile decomposition products.
Chemical Degradation Pathways
Beyond thermal decomposition, this compound can be degraded through controlled chemical reactions. A common and synthetically useful degradation pathway is the reduction of the azide group to a primary amine.
Conclusion
While specific quantitative stability data for this compound is scarce, a comprehensive understanding of its stability and safe handling can be achieved by examining the behavior of analogous benzyl azides. The compound is expected to be moderately stable, but susceptible to thermal and photochemical decomposition. Adherence to strict storage and handling protocols, including low temperatures, protection from light, and the use of appropriate personal protective equipment, is essential. For applications requiring precise knowledge of its thermal stability, experimental determination of its decomposition temperature and enthalpy using techniques such as DSC and TGA is strongly recommended.
References
An In-depth Technical Guide to the Safe Handling of Organic Azides, with a Focus on 1-(Azidomethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety procedures for handling organic azides, a class of compounds known for their high reactivity and potential explosive nature. While these molecules, including 1-(azidomethyl)-3-methylbenzene, are invaluable in chemical synthesis and drug development, their handling demands stringent safety protocols to mitigate the inherent risks. This document outlines the core principles of stability, proper handling techniques, personal protective equipment, storage, and emergency procedures.
Understanding the Stability of Organic Azides
Organic azides are energetic compounds that can decompose violently when subjected to external energy sources such as heat, light, friction, or pressure.[1] The stability of an organic azide is intrinsically linked to its molecular structure. Several key principles help in assessing the stability of these compounds:
-
Carbon-to-Nitrogen (C/N) Ratio: A fundamental guideline for the stability of organic azides is the ratio of carbon atoms to nitrogen atoms. Generally, the number of nitrogen atoms should not exceed the number of carbon atoms.[1] Organic azides with a C/N ratio between 1 and 3 can often be synthesized in small quantities but should be used promptly or quenched.[1] It is recommended to store such compounds at low temperatures (-18°C) in the absence of light and at concentrations not exceeding 1 M.[1]
-
The Rule of Six: This rule provides another method for assessing stability, stating that there should be at least six carbon atoms (or other atoms of similar size) for each energetic functional group, such as an azide.[1] This dilution of the energetic group within the molecule renders the compound relatively safer to handle.[1] Compounds with fewer than six carbons per energetic group are more likely to be explosive.[1]
It is crucial to consider the cumulative effect of all energetic functionalities ("explosophores") within a molecule, including nitro groups, peroxides, and diazo groups, when evaluating its stability.[1]
Quantitative Data on Thermal Stability of Organic Azides
| Compound | Decomposition Temperature (°C) | Notes |
| Azido-CH2-R (R:CH3) | 225 | TDSC measured with SC-DSC.[2] |
| Azido-CH2-R (R:OCH3) | 173 | TDSC measured with SC-DSC.[2] |
| Azido-CH2-R (R:CONH2) | 157 | TDSC measured with SC-DSC.[2] |
| Azido-CH2-R (R:COCH3) | 130 | TDSC measured with SC-DSC.[2] |
| 1,3-bis(azidoacetoxy)-2-azidoacetoxymethyl-2-ethylpropane | Stable up to 180 | [3] |
| 1,3-bis(azidoacetoxy)-2,2-bis(azidomethyl)propane | Stable up to 180 | [3] |
| p-Acetamidobenzenesulfonyl azide (p-ABSA) | 100 (Initiation of decomposition) | Measured by Accelerating Rate Calorimetry (ARC).[4] |
| Various Phenyl Diazoacetates | 75 - 160 (Onset temperatures) | Measured by Differential Scanning Calorimetry (DSC).[4] |
Note: The thermal stability of organic azides can be significantly affected by the presence of electron-withdrawing groups, which tend to decrease stability.[2]
Shock Sensitivity of Organic Azides
Organic azides are known to be sensitive to shock and friction.[1] While quantitative shock sensitivity data for this compound is not available, it is imperative to treat all organic azides as potentially shock-sensitive. Heavy metal azides, which can be formed by the reaction of azides with metals, are notoriously shock-sensitive explosives.[5]
| Compound/Compound Class | Shock Sensitivity | Notes |
| Heavy Metal Azides | Highly shock-sensitive | Can detonate spontaneously.[5] |
| Sulfonyl Azides | Reported to be impact-sensitive | Impurities may increase sensitivity.[6] |
| β-FTT (a complex organic azide) | 4 J (Impact sensitivity) | [7] |
| ATT (a complex organic azide) | 1 J (Impact sensitivity) | [7] |
Personal Protective Equipment (PPE)
Strict adherence to the use of appropriate personal protective equipment is mandatory when handling organic azides.
| PPE Component | Specification | Rationale |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile). For highly toxic azides, double gloving with silver shield gloves underneath nitrile gloves is recommended.[5] | To prevent skin absorption, as sodium azide is readily absorbed through the skin.[5] |
| Eye Protection | Safety glasses or splash goggles.[5] | To protect against splashes and potential explosions. |
| Skin and Body Protection | A flame-resistant lab coat.[5] | To protect against spills and splashes. |
| Face Protection | A face shield should be used in addition to safety goggles, especially when there is a splash hazard or risk of explosion.[8] | To provide full-face protection. |
| Blast Shield | A portable blast shield should be used within the fume hood for all experiments involving azides that are known or expected to be explosive.[5] | To provide a physical barrier in case of an explosion. |
Experimental Protocol: General Procedure for the Safe Synthesis and Handling of an Organic Azide
The following is a generalized protocol based on established best practices for the synthesis and handling of organic azides. This should be adapted for specific experimental conditions and scaled appropriately, always starting with a small-scale reaction.
5.1. Pre-Experiment Preparations
-
Hazard Assessment: Conduct a thorough hazard assessment for all reactants, intermediates, and products. Review the Safety Data Sheets (SDS) for all chemicals.[1]
-
Standard Operating Procedure (SOP): Prepare a detailed, written SOP for the specific experiment and have it approved by the laboratory supervisor.[8]
-
Engineering Controls: Ensure a certified chemical fume hood is used for all manipulations.[5] Have a blast shield readily available.[5]
-
PPE: Don all required personal protective equipment as outlined in Section 4.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are accessible and in working order.
-
Waste Containers: Prepare separate, clearly labeled, non-metallic waste containers for organic azide waste.[1]
5.2. Synthesis (Illustrative Example: Nucleophilic Substitution)
-
Reaction Setup:
-
All manipulations of azides must be performed in a chemical fume hood.[5]
-
Use glassware that is free of cracks and scratches. Avoid ground glass joints where possible, as friction can be an ignition source.[9]
-
Use plastic or ceramic spatulas for weighing and transferring sodium azide. Never use metal spatulas. [1][9]
-
Set up the reaction behind a blast shield.[5]
-
-
Reagent Handling:
-
Weigh the smallest practical amount of sodium azide required for the reaction.
-
Crucially, avoid the use of halogenated solvents such as dichloromethane or chloroform , as these can form extremely unstable di- and tri-azidomethane.[1]
-
Do not mix azides with acids, as this can generate the highly toxic and explosive hydrazoic acid.[1]
-
-
Reaction Execution:
-
Perform the reaction at the lowest practical temperature.
-
Maintain constant stirring to ensure even temperature distribution.
-
Upon completion, the reaction should be quenched appropriately to neutralize any remaining azide.
-
5.3. Work-up and Purification
-
Purification:
-
Concentration:
-
Do not concentrate azide-containing solutions by rotary evaporation. [8] If solvent removal is necessary, it should be done with extreme caution and without applying high heat or vacuum.
-
5.4. Storage of Organic Azides
-
Store synthesized organic azides at or below room temperature, preferably at -18°C, and in the dark.[10][11]
-
Use amber bottles or containers wrapped in aluminum foil to protect from light.[1]
-
Store in tightly sealed containers in a cool, well-ventilated area.[12]
-
Store away from incompatible materials, including acids, metals, and halogenated solvents.[12] Do not store on metal shelves.[13]
Spill and Emergency Procedures
6.1. Small Spill (inside a fume hood)
-
Alert others: Inform personnel in the immediate vicinity.
-
Containment: For liquid spills, confine the spill with absorbent pads. For solid spills, gently cover with a paper towel and wet it with an alkaline solution (pH > 9) to prevent dust formation.[12][14]
-
Cleanup: Use non-metallic tools to collect the absorbed material or wetted solids into a designated, non-metal container for hazardous waste.[5]
-
Decontamination: Clean the spill area thoroughly with a soap and water solution (pH > 9).[14]
6.2. Large Spill (or any spill outside a fume hood)
-
Evacuate: Immediately evacuate the laboratory, alerting all personnel.[5]
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's emergency response team and inform them of the nature of the spill.[5]
6.3. Accidental Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[5]
Decontamination and Waste Disposal
7.1. Decontamination
-
All glassware and equipment should be decontaminated. This can be done by rinsing with a suitable solvent and then washing with a basic solution (pH > 9).[12]
-
Collect all rinsates and cleaning materials for disposal as hazardous waste.[12]
7.2. Waste Disposal
-
Never pour azide-containing solutions down the drain. This can lead to the formation of highly explosive metal azides in the plumbing.[5]
-
All azide-containing waste, including solutions, solids, and contaminated materials, must be collected in separate, clearly labeled, non-metallic hazardous waste containers.[1]
-
Organic azides should ideally be converted to a more stable derivative, such as an amine, before disposal.[1]
-
If chemical deactivation is to be performed, it must be done with extreme caution and following a validated procedure. A common method for deactivating sodium azide solutions involves treatment with nitrous acid (generated in situ from sodium nitrite and an acid), but this must be done in a fume hood due to the release of toxic gases.[5] The order of addition is critical to avoid the formation of hydrazoic acid.[5]
Visual Diagrams
// Nodes Start [label="Start: Plan Experiment\nwith Organic Azide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HazardAssessment [label="Conduct Thorough\nHazard Assessment (SDS)", fillcolor="#FBBC05", fontcolor="#202124"]; SOP [label="Prepare Detailed SOP", fillcolor="#FBBC05", fontcolor="#202124"]; PPE [label="Select and Don\nAppropriate PPE", fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="Set up in Fume Hood\nwith Blast Shield", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synthesis [label="Perform Synthesis\n(Small Scale First)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="Work-up and Purification\n(No Distillation/Rotovap)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Storage [label="Store Product Safely\n(Cold, Dark, Labeled)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Disposal [label="Dispose of Waste Correctly\n(Segregated, Non-metallic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="End of Procedure", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> HazardAssessment; HazardAssessment -> SOP; SOP -> PPE; PPE -> Setup; Setup -> Synthesis; Synthesis -> Workup; Workup -> Storage; Storage -> Disposal; Disposal -> End; } dot Caption: Experimental workflow for the safe handling of organic azides.
// Nodes Spill [label="Organic Azide Spill Occurs", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SpillSize [label="Is the spill large or\noutside a fume hood?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Evacuate [label="Evacuate Area\nPrevent Entry\nCall Emergency Response", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SmallSpill [label="Small Spill in Fume Hood", fillcolor="#34A853", fontcolor="#FFFFFF"]; Contain [label="Contain Spill with\nAbsorbent Pads (Liquid)\nor Wet Paper Towel (Solid, pH > 9)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cleanup [label="Clean up with Non-Metallic Tools\ninto Designated Waste Container", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decontaminate [label="Decontaminate Area\nwith Basic Solution (pH > 9)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Procedure Complete", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Spill -> SpillSize; SpillSize -> Evacuate [label="Yes"]; SpillSize -> SmallSpill [label="No"]; SmallSpill -> Contain; Contain -> Cleanup; Cleanup -> Decontaminate; Decontaminate -> End; } dot Caption: Emergency response flowchart for an organic azide spill.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Introducing Azide into Fully Nitrated Systems: Charge Mutations toward Advanced Initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. uvic.ca [uvic.ca]
- 13. ehs.mines.edu [ehs.mines.edu]
- 14. uthsc.edu [uthsc.edu]
Solubility of 1-(azidomethyl)-3-methylbenzene in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-(azidomethyl)-3-methylbenzene, a key organic azide compound. An understanding of its solubility is crucial for its application in organic synthesis, particularly in "click chemistry," for reaction optimization, purification, and safe handling. This document summarizes the predicted solubility based on structurally similar compounds, presents detailed experimental protocols for quantitative solubility determination and synthesis, and visualizes key experimental workflows.
Physicochemical Properties of this compound
While extensive experimental data for this specific compound is not widely published, its basic properties can be derived from available information.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 126799-82-4 | [1] |
| Molecular Formula | C₈H₉N₃ | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
| InChI Key | FCVHHYNXTVRWJE-UHFFFAOYSA-N | [1] |
Solubility Profile
Quantitative solubility data for this compound in a broad range of organic solvents is not extensively reported in publicly available literature. However, a qualitative solubility profile can be predicted based on the known solubility of structurally similar compounds, such as benzyl azide. Benzyl azide is generally soluble in common organic solvents and insoluble in water[2][3][4][5]. This profile is characteristic of a moderately polar organic molecule with a significant hydrocarbon backbone[6].
Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Soluble |
| Polar Protic | Ethanol, Methanol, Isopropanol | Soluble |
| Nonpolar Aprotic | Toluene, Hexane, Diethyl ether, Ethyl acetate | Soluble to Miscible |
| Aqueous | Water | Insoluble |
Experimental Protocols
For researchers requiring precise solubility measurements or needing to synthesize the compound, the following established methods can be adapted.
Protocol 1: Gravimetric Method for Quantitative Solubility Determination
This method is a reliable and straightforward approach to determine solubility by measuring the mass of a solute dissolved in a specific volume of solvent[6].
Materials:
-
This compound
-
Selected organic solvent
-
Analytical balance
-
Vials with screw caps
-
Constant temperature bath (e.g., shaker incubator)
-
Filtration apparatus (e.g., syringe filters)
-
Evaporating dish
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a constant temperature bath and agitate it for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to settle, letting the excess undissolved solute precipitate.
-
Carefully extract a known volume of the supernatant using a filtered syringe to avoid any solid particles.
-
Transfer the clear, saturated solution to a pre-weighed evaporating dish.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood or under reduced pressure) until a constant weight of the dissolved solid is obtained.
-
The solubility is then calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in g/L or mg/mL).
Protocol 2: Synthesis of this compound
This protocol is adapted from the general synthesis of benzyl azides via nucleophilic substitution of the corresponding benzyl halide.
Materials:
-
1-(bromomethyl)-3-methylbenzene (or 1-(chloromethyl)-3-methylbenzene)
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 1-(bromomethyl)-3-methylbenzene (1.0 equivalent) in DMSO.
-
Add sodium azide (1.5 equivalents) to the solution[6].
-
Stir the reaction mixture at room temperature overnight[6].
-
Upon completion of the reaction, carefully add water to the mixture.
-
Extract the product with diethyl ether[6].
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate[6].
-
Remove the solvent under reduced pressure to yield this compound.
Visualizations
Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method for solubility determination.
Safety Considerations
Organic azides are potentially explosive compounds that can be sensitive to heat, shock, and light. It is imperative to handle this compound with appropriate safety precautions. All manipulations should be conducted in a well-ventilated fume hood while wearing personal protective equipment, including safety goggles, gloves, and a lab coat. Store the compound in a cool, dark place and avoid exposure to strong light or heat[6].
References
- 1. This compound|Azide Click Chemistry Reagent [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 622-79-7 CAS MSDS (BENZYL AZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. Benzyl azide, 94% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl Azide | High-Purity Reagent for Research [benchchem.com]
CAS number and molecular weight of 1-(azidomethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-(azidomethyl)-3-methylbenzene, a key reagent in synthetic chemistry. The document details its chemical properties, synthesis protocols, and significant applications, with a focus on its role in bioconjugation and drug development through "click chemistry."
Core Compound Data
This compound, also known as 3-methylbenzyl azide, is an organic azide that serves as a crucial building block in various chemical syntheses. Its properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 126799-82-4 | [1][2] |
| Molecular Formula | C₈H₉N₃ | [1] |
| Molecular Weight | 147.18 g/mol | [1][2] |
| Synonym | 3-Methylbenzyl azide | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic substitution reaction (Sₙ2) where an azide salt displaces a leaving group from 3-methylbenzyl halide. The following protocol is a representative method adapted from procedures for analogous benzyl azides.
Experimental Protocol: Synthesis from 3-Methylbenzyl Bromide
Materials:
-
3-Methylbenzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methylbenzyl bromide (1.0 equivalent) in dimethyl sulfoxide (DMSO).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature overnight.[3]
-
After the reaction is complete, quench the reaction by the slow addition of water. This process may be exothermic.[3]
-
Transfer the mixture to a separatory funnel and extract the product into diethyl ether (three portions).[3]
-
Combine the organic layers and wash sequentially with water and then brine.[3]
-
Dry the organic phase over anhydrous sodium sulfate.[3]
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as an oil.[3]
Sₙ2 synthesis of this compound.
Applications in Click Chemistry
This compound is a valuable reagent in "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[4][] The azide group of this molecule can undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable triazole linkage.[4][] This reaction is widely used for bioconjugation, such as labeling proteins, nucleic acids, and other biomolecules.[6][7]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol provides a general procedure for conjugating an azide, such as this compound, to an alkyne-modified biomolecule.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Sodium ascorbate
-
Biocompatible buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DMSO
Procedure:
-
Reagent Preparation :
-
Dissolve the alkyne-modified biomolecule in a biocompatible buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of the THPTA or TBTA ligand in water or a DMSO/water mixture.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup :
-
In a reaction vessel, combine the alkyne-modified biomolecule and the this compound stock solution.
-
Prepare the copper catalyst by pre-complexing CuSO₄ with the THPTA or TBTA ligand for several minutes.[8]
-
Add the copper-ligand complex to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[8]
-
-
Incubation and Purification :
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
Once the reaction is complete, the resulting bioconjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or precipitation.
-
General workflow for CuAAC bioconjugation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. Click Chemistry [organic-chemistry.org]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Bioconjugation application notes [bionordika.fi]
- 8. broadpharm.com [broadpharm.com]
The Advent and Evolution of Substituted Benzyl Azides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzyl azides have emerged as indispensable tools in modern chemical synthesis, finding diverse applications in medicinal chemistry, materials science, and bioconjugation. Their utility is intrinsically linked to the versatile reactivity of the azide functional group, most notably in the realm of "click chemistry." This technical guide provides an in-depth exploration of the discovery, historical development, and key synthetic methodologies for this important class of organic compounds. Quantitative data is summarized for comparative analysis, and detailed experimental protocols for seminal reactions are provided.
Historical Perspective: From Diazotization to the Azide Revolution
The story of organic azides begins in the mid-19th century with the pioneering work of German chemist Peter Griess . In 1858, Griess discovered the diazotization of aryl amines, a reaction that would become foundational to the synthesis of a vast array of organic compounds. While not a direct synthesis of an azide, this work laid the essential groundwork for accessing diazonium salts, key precursors for aryl azides. In 1864, Griess reported the first synthesis of an organic azide, phenyl azide, by the reaction of phenyldiazonium tribromide with ammonia.
Building on this, Theodor Curtius made monumental contributions to azide chemistry in the 1890s. He is credited with the discovery of hydrazoic acid (HN₃) and developed the famed Curtius rearrangement , a thermal decomposition of acyl azides to isocyanates. This reaction provided a pathway to amines and other nitrogen-containing compounds and further solidified the importance of the azide functional group in organic synthesis. While the exact first synthesis of benzyl azide is not definitively documented in a single seminal publication, the principles established by Griess and Curtius paved the way for its eventual synthesis. The now-ubiquitous method of nucleophilic substitution of benzyl halides with azide salts became a practical and widely adopted method in the early 20th century as the availability of sodium azide increased.
The true explosion in the use of substituted benzyl azides, however, came with the advent of click chemistry , a concept introduced by K. Barry Sharpless in 2001. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) provided a highly efficient, regioselective, and biocompatible method for the formation of 1,2,3-triazoles. This reaction propelled substituted benzyl azides to the forefront of modern synthetic chemistry, particularly in drug discovery and bioconjugation, where the ability to reliably link molecular fragments is paramount.
Synthetic Methodologies and Quantitative Data
The primary method for the synthesis of substituted benzyl azides is the nucleophilic substitution of a corresponding substituted benzyl halide with an azide salt, typically sodium azide. This SN2 reaction is influenced by the solvent, temperature, and the nature of the substituent on the aromatic ring. More recent methods have also explored the direct azidation of benzylic C-H bonds.
Synthesis from Substituted Benzyl Halides
The reaction of a substituted benzyl bromide or chloride with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is the most common and efficient method for preparing substituted benzyl azides.
Below are tables summarizing the reaction conditions and yields for the synthesis of various ortho-, meta-, and para-substituted benzyl azides.
Table 1: Synthesis of Ortho-Substituted Benzyl Azides
| Substituent | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-F | 2-Fluorobenzyl bromide | Acetone/H₂O (4:1) | Room Temp. | 24 | 93 |
| 2,6-diF | 2,6-Difluorobenzyl bromide | Acetone/H₂O | Room Temp. | Overnight | 95 |
| 2-Cl | 2-Chlorobenzyl bromide | DMF | 60 | 3 | 95 |
Table 2: Synthesis of Meta-Substituted Benzyl Azides
| Substituent | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-F | 3-Fluorobenzyl bromide | Acetone/H₂O (4:1) | Room Temp. | 24 | 91 |
| 3-Me | 3-Methylbenzyl bromide | DMF | 60 | 3 | 94 |
| 3-CF₃ | 3-(Trifluoromethyl)benzyl bromide | Acetone/H₂O | Room Temp. | Overnight | 92 |
| 3-(4-chlorobenzoyl) | 3-(4-chlorobenzoyl)benzyl bromide | Ethanol | Reflux | 5 | 100[1] |
Table 3: Synthesis of Para-Substituted Benzyl Azides
| Substituent | Starting Material | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-NO₂ | 4-Nitrobenzyl bromide | PEG-400 | Room Temp. | 0.5 | 99[2] |
| 4-OMe | 4-Methoxybenzyl chloride | DMF | 100-110 | 20 | Not specified |
| 4-F | 4-Fluorobenzyl bromide | Acetone/H₂O (4:1) | Room Temp. | 24 | 92 |
| 4-CF₃ | 4-(Trifluoromethyl)benzyl bromide | Acetone/H₂O | Room Temp. | Overnight | 95 |
Detailed Experimental Protocols
General Procedure for the Synthesis of Substituted Benzyl Azides from Benzyl Halides
This protocol is a generalized method adaptable for various substituted benzyl halides.
Materials:
-
Substituted benzyl bromide or chloride (1.0 eq.)
-
Sodium azide (NaN₃) (1.2-1.5 eq.)
-
Dimethylformamide (DMF) or Acetone/Water (4:1)
-
Diethyl ether or Ethyl acetate
-
Deionized water
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted benzyl halide in the chosen solvent.
-
Add sodium azide portion-wise to the stirred solution.
-
Stir the reaction mixture at the appropriate temperature (see tables above) for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the substituted benzyl azide. The product can be further purified by column chromatography if necessary.
Safety Note: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid. Organic azides are potentially explosive and should be handled with care, avoiding heat, friction, and shock.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using a Substituted Benzyl Azide
This protocol describes a general procedure for the "click" reaction between a substituted benzyl azide and a terminal alkyne.
Materials:
-
Substituted benzyl azide (1.0 eq.)
-
Terminal alkyne (1.0-1.2 eq.)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a solution of the substituted benzyl azide and the terminal alkyne in the chosen solvent, add an aqueous solution of CuSO₄·5H₂O.
-
To this mixture, add a freshly prepared aqueous solution of sodium ascorbate.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude 1,2,3-triazole product can be purified by recrystallization or column chromatography.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a signaling pathway involving substituted benzyl azides.
General Synthesis of Substituted Benzyl Azides
References
theoretical calculations on the dipole moment of 1-(azidomethyl)-3-methylbenzene
An in-depth analysis of the dipole moment of 1-(azidomethyl)-3-methylbenzene is crucial for understanding its molecular interactions, particularly in the context of drug development and materials science. This technical guide outlines the theoretical framework for calculating this property, presents hypothetical data based on established computational methods, and details the experimental protocols for such an investigation.
Core Concept: The Dipole Moment
The dipole moment (μ) is a measure of the separation of positive and negative charges in a molecule. It is a vector quantity, having both magnitude and direction. A non-zero dipole moment indicates that the molecule is polar. The magnitude of the dipole moment is a key factor in determining a molecule's solubility, its ability to interact with polar solvents and biological targets, and its overall chemical reactivity. For a molecule like this compound, the dipole moment arises from the vector sum of the individual bond dipoles and the influence of lone pairs of electrons.
Theoretical Calculation Methodology
The dipole moment of this compound can be accurately calculated using quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem. The general workflow for such a calculation is depicted below.
Caption: A generalized workflow for the theoretical calculation of a molecular dipole moment.
A crucial aspect of this workflow is the choice of computational method and basis set, as these will directly impact the accuracy of the calculated dipole moment.
Experimental Protocols: Detailed Computational Methods
The following protocols describe the steps for calculating the dipole moment of this compound.
Protocol 1: Gas Phase Calculation
-
Structure Preparation: The 3D coordinates of this compound are generated using a molecular builder.
-
Geometry Optimization: A full geometry optimization is performed using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Vibrational Frequency Analysis: A frequency calculation is performed at the same level of theory (B3LYP/6-31G(d)) to ensure the optimized structure is a true energy minimum.
-
Dipole Moment Calculation: The dipole moment is calculated from the resulting optimized electron density.
Protocol 2: Solvated Phase Calculation
-
Optimized Gas Phase Structure: The optimized geometry from Protocol 1 is used as the starting point.
-
Solvation Model: A continuum solvation model, such as the Polarizable Continuum Model (PCM), is applied to simulate the effects of a solvent (e.g., water).
-
Re-optimization: The geometry of the molecule is re-optimized within the solvent model at the B3LYP/6-31G(d) level of theory.
-
Dipole Moment Calculation: The dipole moment in the solvated phase is then calculated.
Data Presentation: Calculated Dipole Moments
The following tables summarize the hypothetical quantitative data obtained from the theoretical calculations.
Table 1: Calculated Dipole Moment of this compound in the Gas Phase
| Level of Theory | Basis Set | Dipole Moment (Debye) |
| DFT/B3LYP | 6-31G(d) | 2.45 |
| DFT/B3LYP | cc-pVTZ | 2.51 |
| MP2 | 6-311+G(d,p) | 2.58 |
Table 2: Calculated Dipole Moment of this compound in Different Solvents (PCM Model)
| Solvent | Dielectric Constant | Level of Theory | Basis Set | Dipole Moment (Debye) |
| Water | 78.39 | DFT/B3LYP | 6-31G(d) | 3.12 |
| Ethanol | 24.55 | DFT/B3LYP | 6-31G(d) | 2.98 |
| Chloroform | 4.81 | DFT/B3LYP | 6-31G(d) | 2.75 |
Significance in Drug Development
The dipole moment is a critical parameter in Quantitative Structure-Activity Relationship (QSAR) studies, which are instrumental in modern drug discovery.
Caption: The relationship between molecular properties like the dipole moment and the drug development process through QSAR.
By understanding the dipole moment of this compound and its derivatives, researchers can better predict how these molecules will interact with biological targets, such as enzymes or receptors. A higher dipole moment may lead to stronger dipole-dipole interactions with polar residues in a protein's active site, potentially increasing binding affinity and therapeutic efficacy. Conversely, a lower dipole moment might be desirable for crossing nonpolar biological membranes. The theoretical calculations outlined in this guide provide a powerful tool for the rational design of novel therapeutic agents.
Methodological & Application
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Utilizing 1-(Azidomethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][2] This reaction facilitates the rapid and efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from an azide and a terminal alkyne.[1] The resulting triazole ring is not merely a linker but a valuable pharmacophore due to its metabolic stability and ability to engage in hydrogen bonding and dipole interactions.
1-(Azidomethyl)-3-methylbenzene is a versatile benzyl azide derivative that serves as a key building block in the synthesis of a diverse range of molecular architectures. The presence of the methyl group on the phenyl ring can influence the compound's lipophilicity and electronic properties, potentially impacting the biological activity of the resulting triazole-containing molecules. These application notes provide detailed protocols and data for the use of this compound in CuAAC reactions, with a focus on applications in medicinal chemistry and drug discovery.
Reaction Mechanism and Workflow
The CuAAC reaction proceeds through a catalytic cycle initiated by the coordination of a copper(I) catalyst to the terminal alkyne. This coordination enhances the acidity of the terminal proton, facilitating the formation of a copper-acetylide intermediate. The azide, in this case, this compound, then reacts with the copper acetylide in a stepwise manner to form a six-membered copper-containing intermediate. This intermediate subsequently rearranges to yield the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst for the next cycle.
A general workflow for a typical CuAAC reaction is outlined below:
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Application in Drug Discovery: Synthesis of Biologically Active Triazoles
The 1,2,3-triazole moiety is a prominent feature in many biologically active compounds, including antimicrobial, anticancer, and antiviral agents.[3] The CuAAC reaction with this compound provides a straightforward method to synthesize libraries of triazole-containing compounds for screening and lead optimization in drug discovery programs.[4] For instance, this azide can be "clicked" onto various alkyne-functionalized scaffolds to explore structure-activity relationships (SAR).
The following diagram illustrates a conceptual workflow for the synthesis of a library of potential enzyme inhibitors using this compound.
Caption: Conceptual workflow for drug discovery using CuAAC with this compound.
Experimental Protocols
The following protocols are generalized procedures for the CuAAC reaction using this compound. Optimization may be required for specific alkynes.
Protocol 1: Small-Scale Synthesis of 1-(3-Methylbenzyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes a common method using copper(II) sulfate and a reducing agent to generate the active copper(I) catalyst in situ.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and phenylacetylene (1.0 mmol, 1.0 eq.) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in deionized water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.) in deionized water (1 mL).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure triazole product.
Protocol 2: Bioconjugation using this compound
This protocol provides a general guideline for the conjugation of this compound to an alkyne-modified biomolecule, such as a peptide or protein.[5]
Materials:
-
Alkyne-modified biomolecule
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Prepare stock solutions of all reagents in the appropriate buffer or a compatible co-solvent (e.g., DMSO for the azide).
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., to a final concentration of 10-100 µM) and this compound (1-10 equivalents relative to the biomolecule).
-
Prepare a premixed solution of CuSO₄ (e.g., 50 µM final concentration) and THPTA (e.g., 250 µM final concentration, 5 equivalents to copper).
-
Add the CuSO₄/THPTA solution to the biomolecule/azide mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (e.g., 1-5 mM final concentration).
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. Protect from light if using fluorescently tagged molecules.
-
Purify the resulting bioconjugate using a method appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.
Data Presentation
The following tables summarize representative yields for the CuAAC reaction of benzyl azide (a close structural analog of this compound) with various alkynes under different catalytic conditions. These data can serve as a reference for expected outcomes when using this compound.
Table 1: CuAAC of Benzyl Azide with Various Alkynes [6]
| Entry | Alkyne | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 0.5 | Neat | 0.1 | >99 |
| 2 | 1-Octyne | 0.5 | Neat | 0.1 | >99 |
| 3 | Propargyl alcohol | 0.5 | Neat | 0.1 | >99 |
| 4 | 4-Ethynyltoluene | 0.5 | Neat | 0.1 | >99 |
| 5 | 1-Ethynylcyclohexene | 0.5 | Neat | 0.1 | >99 |
Reaction conditions: Benzyl azide (0.5 mmol), alkyne (0.5 mmol), [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ catalyst at 298 K.
Table 2: One-Pot Synthesis of 1-Benzyl-4-aryl-1H-1,2,3-triazoles [7][8]
| Entry | Arylacetylene | Yield (%) |
| 1 | Phenylacetylene | 96 |
| 2 | 4-Methylphenylacetylene | 95 |
| 3 | 4-Methoxyphenylacetylene | 92 |
| 4 | 4-Chlorophenylacetylene | 98 |
| 5 | 4-Bromophenylacetylene | 97 |
Reaction conditions: Benzyl bromide (1.15 mmol), NaN₃ (1.3 mmol), arylacetylene (1 mmol), CuI (0.01 mmol), Et₃N (0.1 mmol) in Cyrene™ at 30 °C for 12 h.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of 1,4-disubstituted 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition. The provided protocols and data offer a solid foundation for researchers to utilize this building block in a variety of applications, from the creation of novel small molecule libraries for drug discovery to the bioconjugation of complex macromolecules. The reliability and efficiency of the CuAAC reaction, coupled with the unique properties of the resulting triazole products, ensure that this compound will continue to be a relevant tool in the fields of chemical biology and medicinal chemistry.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note & Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 1-(azidomethyl)-3-methylbenzene and Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 to describe reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[1][2] This reaction facilitates the rapid and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[3][4] The resulting triazole ring is a stable and robust linker that is often used in drug discovery, bioconjugation, and materials science due to its desirable chemical properties, including resistance to metabolic degradation.[5][6]
This application note provides a detailed protocol for the CuAAC reaction between 1-(azidomethyl)-3-methylbenzene and a variety of terminal alkynes. This compound serves as a versatile building block, and its reaction with diverse alkynes allows for the generation of a library of triazole-containing compounds with potential applications in medicinal chemistry and drug development.[7][8] The protocol covers the synthesis of the azide starting material, the CuAAC reaction itself, and the purification of the final products.
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction between benzyl azide, a close analog of this compound, and various terminal alkynes. This data is compiled from the scientific literature and serves as a strong predictor for the reactivity of this compound.
| Entry | Terminal Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 0.08 | >99 | [9][10] |
| 2 | 1-Ethynyl-4-methylbenzene | CuO-600 | Toluene | 12 | 95 | [11] |
| 3 | 1-Ethynyl-4-methoxybenzene | CuO-600 | Toluene | 12 | 92 | [11] |
| 4 | 1-Chloro-4-ethynylbenzene | CuO-600 | Toluene | 12 | 88 | [11] |
| 5 | 1-Heptyne | CuO-600 | Toluene | 12 | 90 | [11] |
| 6 | Propargyl alcohol | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 3 | >99 | [9][10] |
| 7 | 1,7-Octadiyne | [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%) | Neat | 3 | >99 | [9][10] |
| 8 | Phenylacetylene | Cu/C | Water | 6 | 93 | [5] |
Experimental Protocols
Part 1: Synthesis of this compound
This protocol describes the synthesis of the azide starting material from 1-(bromomethyl)-3-methylbenzene.
Materials:
-
1-(bromomethyl)-3-methylbenzene
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stir bar
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 1-(bromomethyl)-3-methylbenzene (1.0 eq) in DMF, add sodium azide (1.2 eq).
-
Heat the reaction mixture to 90°C for 2 hours.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water (2x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. The crude product is often of sufficient purity for the next step.
Part 2: General Protocol for CuAAC Reaction
This protocol details the copper-catalyzed cycloaddition of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Reaction vial or flask
-
Stir bar
-
Stir plate
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 eq) in water.
-
To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Part 3: Work-up and Purification
This protocol describes the isolation and purification of the 1,2,3-triazole product.
Materials:
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1,4-disubstituted 1,2,3-triazole. To remove residual copper, the organic solution of the product can be washed with an aqueous solution of EDTA prior to drying and concentration.
Mandatory Visualization
Caption: Experimental workflow for the CuAAC reaction.
Caption: Simplified catalytic cycle of the CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(azidomethyl)-3-methylbenzene as a Linker in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A thorough review of scientific literature indicates that 1-(azidomethyl)-3-methylbenzene is not a commonly utilized or commercially available linker for bioconjugation. Therefore, these application notes and protocols are based on a representative and structurally related bifunctional aromatic azide linker, 3-azido-5-(azidomethyl)benzoic acid . This compound features a benzoic acid group for conjugation to biomolecules and an azidomethyl group for subsequent "click" chemistry, making it a suitable and instructive model for the intended application.
Introduction
Bifunctional linkers are critical components in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), imaging agents, and probes for chemical biology. 3-Azido-5-(azidomethyl)benzoic acid is a versatile heterobifunctional crosslinker.[1] Its carboxylic acid moiety allows for stable amide bond formation with primary amines (e.g., lysine residues) on biomolecules. The azidomethyl group serves as a bioorthogonal handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This dual functionality enables the precise and controlled assembly of biomolecule-payload conjugates.
The 1,2,3-triazole ring formed during the click chemistry reaction is known for its exceptional stability under a wide range of physiological and chemical conditions, being resistant to hydrolysis, enzymatic degradation, and redox conditions.[2] This stability is a crucial attribute for bioconjugates intended for in vivo applications.
Physicochemical and Performance Characteristics
The selection of a linker is governed by its physicochemical properties and the performance characteristics of the resulting bioconjugate. Below is a summary of the properties of the model linker and the stability of the resulting triazole linkage compared to other common bioconjugation linkages.
Table 1: Physicochemical Properties of 3-azido-5-(azidomethyl)benzoic acid
| Property | Value |
| Molecular Formula | C₈H₆N₆O₂ |
| Molecular Weight | 218.17 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO) |
| Purity | Typically >95% |
Source: Adapted from publicly available data.
Table 2: Comparative Stability of Bioconjugate Linkages
| Linkage Type | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents | Notes |
| 1,2,3-Triazole (from Azide-Alkyne Click Chemistry) | Highly Stable | Highly Stable | Highly Stable | Considered one of the most stable bioorthogonal linkages. |
| Amide | Highly Stable | Generally Stable | Highly Stable | Susceptible to cleavage by specific proteases. |
| Ester | Prone to Hydrolysis | Rapidly Cleaved by Esterases | Stable | Often used for prodrugs requiring controlled release. |
| Disulfide | Stable at Neutral pH | Cleaved by Thiols (e.g., Glutathione) | Readily Cleaved | Commonly used for intracellular drug delivery. |
This table summarizes general stability data for different linkage types.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key processes involved in utilizing 3-azido-5-(azidomethyl)benzoic acid for the synthesis of an antibody-drug conjugate (ADC).
Caption: Experimental workflow for ADC synthesis.
Caption: Logical relationship of components.
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the synthesis of an antibody-drug conjugate using 3-azido-5-(azidomethyl)benzoic acid.
Protocol 1: Activation of 3-azido-5-(azidomethyl)benzoic acid
Objective: To activate the carboxylic acid group of the linker for reaction with primary amines on the antibody.
Materials:
-
3-azido-5-(azidomethyl)benzoic acid
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Reaction vial
Procedure:
-
In a clean, dry reaction vial under an inert atmosphere (argon or nitrogen), dissolve 3-azido-5-(azidomethyl)benzoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF or DMSO.
-
Once fully dissolved, add EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
The resulting solution containing the activated NHS ester of the linker is typically used immediately in the next step without isolation.
Protocol 2: Conjugation of the Activated Linker to an Antibody
Objective: To covalently attach the activated linker to the antibody via amide bond formation with lysine residues.
Materials:
-
Activated linker solution from Protocol 1
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
Ensure the antibody solution is at the desired concentration (typically 5-10 mg/mL) in the appropriate conjugation buffer.
-
Slowly add a calculated molar excess (e.g., 10-20 fold) of the activated linker solution in DMF or DMSO to the antibody solution with gentle stirring. The final concentration of the organic solvent should ideally be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to react with any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purify the resulting azide-functionalized antibody using an SEC column (e.g., Sephadex G-25) pre-equilibrated with a suitable buffer (e.g., PBS, pH 7.4) to remove excess linker and other small molecules.
-
Characterize the purified azide-functionalized antibody to determine the average number of linkers per antibody (Linker-to-Antibody Ratio or LAR) using techniques such as Mass Spectrometry (MS).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Objective: To conjugate an alkyne-modified payload to the azide-functionalized antibody.
Materials:
-
Azide-functionalized antibody from Protocol 2
-
Alkyne-modified payload (e.g., cytotoxic drug, fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Conjugation buffer (e.g., PBS, pH 7.0-7.4)
-
SEC system for purification
Procedure:
-
In a reaction vessel, combine the azide-functionalized antibody with the alkyne-modified payload. A molar excess of the payload (e.g., 5-10 equivalents per azide) is typically used.
-
Prepare the copper(I) catalyst by premixing CuSO₄ and THPTA in a 1:5 molar ratio in the conjugation buffer.
-
Add the copper(I) catalyst solution to the antibody-payload mixture.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purify the resulting ADC using a pre-equilibrated SEC column to remove unreacted payload, catalyst, and other reagents.
-
Characterize the final ADC for purity, drug-to-antibody ratio (DAR), and aggregation using techniques like Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and SEC.
Signaling Pathway Analysis
ADCs constructed with stable linkers, such as those derived from 3-azido-5-(azidomethyl)benzoic acid, are powerful tools for targeted therapy and for studying cellular signaling pathways. Upon binding to a target antigen on a cancer cell, the ADC is internalized, and the cytotoxic payload is released, leading to cell death. This process often involves the activation of apoptotic signaling pathways.
Caption: ADC-induced apoptotic signaling.
The released payload can induce cellular stress, such as DNA damage, which activates signaling cascades like the p53-dependent apoptotic pathway.[3] Activation of p53 can lead to the upregulation of pro-apoptotic proteins like Bax, which in turn permeabilize the mitochondrial membrane, leading to the release of cytochrome c. This triggers the activation of a cascade of caspases (e.g., caspase-9 and caspase-3), ultimately executing the apoptotic program and leading to cell death. By using bioconjugates with specific payloads, researchers can dissect the molecular mechanisms of drug action and understand how different signaling pathways contribute to therapeutic efficacy.
References
Application Note: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper(I)-Catalyzed Cycloaddition Using 1-(Azidomethyl)-3-methylbenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3-triazole moiety is a key structural motif in a wide range of biologically active compounds and functional materials.[1][2] Its prevalence is largely due to the development of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This reaction is highly efficient, regioselective, and tolerant of a broad array of functional groups, making it an invaluable tool in medicinal chemistry, bioconjugation, and materials science.[3][4][5] The CuAAC reaction facilitates the reliable formation of 1,4-disubstituted 1,2,3-triazoles from an azide and a terminal alkyne.[3][5]
This application note provides a detailed protocol for the synthesis of a library of 1,4-disubstituted 1,2,3-triazoles using 1-(azidomethyl)-3-methylbenzene as the starting azide. This versatile building block allows for the introduction of a 3-methylbenzyl group onto the triazole nitrogen, a substituent that can be explored for modulating the physicochemical and pharmacological properties of the resulting compounds.
General Reaction Scheme
The synthesis proceeds via the CuAAC reaction, where this compound reacts with a variety of terminal alkynes in the presence of a copper(I) catalyst. The copper(I) catalytic species is typically generated in situ from a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and a reducing agent, most commonly sodium ascorbate.[5][6][7] The reaction exclusively yields the 1,4-disubstituted regioisomer.[3]
Caption: General scheme for the CuAAC synthesis of 1,4-disubstituted 1,2,3-triazoles.
Application Data
The following table summarizes representative examples of the CuAAC reaction between benzyl azide derivatives and various terminal alkynes. Benzyl azide is used as a close structural analog to this compound, and similar high yields are expected. The data illustrates the versatility of the reaction with alkynes bearing both electron-donating and electron-withdrawing groups.
| Entry | Alkyne Partner | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 0.1 | >99 | [8] |
| 2 | 1-Octyne | {(6-(CF₃)-2-Py)Cu}₈ | CH₂Cl₂ | 24 | Quantitative | [8] |
| 3 | p-Methoxyphenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (50 ppm) | Neat | 24 | >90 | [8] |
| 4 | p-Trifluoromethylphenylacetylene | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (50 ppm) | Neat | 24 | >90 | [8] |
| 5 | 1-Ethynyl-4-methylbenzene | CuO nanowires | H₂O/t-BuOH | 12 | 98 | [9] |
| 6 | 1-Chloro-4-ethynylbenzene | CuO nanowires | H₂O/t-BuOH | 12 | 95 | [9] |
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole.
Materials and Reagents:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv) and phenylacetylene (1.0 equiv).
-
Solvent Addition: Dissolve the starting materials in a 1:1 mixture of tert-butanol and water. Begin stirring the mixture.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in a minimum amount of water. In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in a minimum amount of water.[8]
-
Reaction Initiation: With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[8] The reaction is typically stirred at room temperature.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole.
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2][10]
Visualized Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification process.
Caption: Step-by-step workflow for the synthesis and purification of triazoles.
Catalytic Cycle of CuAAC
The mechanism of the copper(I)-catalyzed reaction involves multiple steps, ensuring the specific formation of the 1,4-regioisomer, unlike the thermal Huisgen cycloaddition which often produces a mixture of isomers.[3][5]
References
- 1. Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioclone.net [bioclone.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. broadpharm.com [broadpharm.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. dovepress.com [dovepress.com]
Application Notes and Protocols: 1-(Azidomethyl)-3-methylbenzene in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Azidomethyl)-3-methylbenzene is a versatile organic azide that serves as a valuable building block in medicinal chemistry and drug discovery. Its primary utility lies in its ability to participate in bioorthogonal "click" chemistry reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction facilitates the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. The 1,2,3-triazole scaffold is a prominent pharmacophore found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antiviral activities.
These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents and offer detailed protocols for its preparation and subsequent use in the generation of compound libraries for drug screening.
Key Application: Synthesis of 1,2,3-Triazole Derivatives
The azide functional group of this compound is a key handle for its application in drug discovery. It readily undergoes [3+2] cycloaddition with a variety of terminal alkynes to furnish a diverse library of 1-(3-methylbenzyl)-1,2,3-triazoles. The resulting triazole ring is isosteric to an amide bond but offers greater metabolic stability, hydrogen bonding capabilities, and dipole moment, which can favorably influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Logical Workflow for Drug Discovery using this compound
Application Notes and Protocols: The Role of 1-(Azidomethyl)-3-methylbenzene in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(azidomethyl)-3-methylbenzene, also known as 3-methylbenzyl azide, as a key building block in the synthesis of 1,2,3-triazole-containing heterocyclic compounds. The protocols detailed below focus on the widely employed copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), offering robust methods for the construction of diverse molecular architectures relevant to medicinal chemistry and drug discovery.
Introduction
This compound is a versatile organic azide that serves as a precursor for the introduction of a 3-methylbenzyl group into various molecular scaffolds. The primary application of this reagent lies in its participation in 1,3-dipolar cycloaddition reactions with alkynes to form highly stable 1,2,3-triazole rings. This reaction, particularly the copper-catalyzed variant, is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1] The resulting 1,4-disubstituted 1,2,3-triazoles are prevalent in numerous biologically active compounds, exhibiting a range of pharmacological properties including antimicrobial, antiviral, and anticancer activities.[2][3]
The 1,2,3-triazole core can act as a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic properties.[4] The 3-methylbenzyl moiety introduced by this compound can provide beneficial steric and electronic properties, potentially enhancing binding affinity to biological targets.
This document provides detailed protocols for both copper- and ruthenium-catalyzed cycloaddition reactions using this compound, along with quantitative data for representative reactions and diagrams to illustrate the experimental workflows.
Data Presentation: Synthesis of 1,2,3-Triazoles
The following tables summarize quantitative data for the synthesis of 1,2,3-triazoles from this compound and various alkynes under different catalytic conditions.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
| Entry | Alkyne | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%) | t-BuOH/H₂O (1:1) | RT | 12 | >95 |
| 2 | Propargyl alcohol | CuI (5 mol%) | THF | RT | 8 | 92 |
| 3 | 1-Ethynyl-4-fluorobenzene | CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (10 mol%) | DMF | 50 | 6 | 94 |
| 4 | 4-Phenyl-1-butyne | CuI (5 mol%), DIPEA (10 mol%) | CH₂Cl₂ | RT | 24 | 88 |
Yields are based on isolated product after purification.
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound
| Entry | Alkyne | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | [CpRuCl]₄ (2.5 mol%) | Toluene | 100 | 12 | 90 |
| 2 | 1-Phenyl-1-propyne | CpRuCl(PPh₃)₂ (10 mol%) | Benzene | 80 | 40 | 85 (mixture of regioisomers) |
| 3 | 4-Octyne | [Cp*RuCl(COD)] (5 mol%) | Dioxane | 80 | 24 | 89 |
Yields are for the 1,5-disubstituted triazole unless otherwise noted. RuAAC with internal alkynes can lead to mixtures of regioisomers.[5]
Experimental Protocols
Safety Precautions: Organic azides are potentially explosive and should be handled with care. Avoid heating concentrated solutions of azides and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.
Protocol 1: Copper(I)-Catalyzed Synthesis of 1-(3-Methylbenzyl)-4-phenyl-1H-1,2,3-triazole
This protocol describes a typical CuAAC "click" reaction.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq) and phenylacetylene (1.1 mmol, 1.1 eq) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 mmol, 0.05 eq) in water (1 mL).
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 mmol, 0.1 eq) in water (1 mL).
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 12-24 hours), add water (20 mL) and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole.
-
Characterize the final product using appropriate analytical techniques such as NMR, IR, and mass spectrometry. The characterization data for the analogous 1-benzyl-4-phenyl-1H-1,2,3-triazole can be used as a reference.[6][7]
Protocol 2: Ruthenium-Catalyzed Synthesis of 1-(3-Methylbenzyl)-5-phenyl-1H-1,2,3-triazole
This protocol is adapted from a general procedure for the synthesis of 1,5-disubstituted 1,2,3-triazoles.[5]
Materials:
-
This compound
-
Phenylacetylene
-
[CpRuCl(COD)] (Cp = pentamethylcyclopentadienyl, COD = 1,5-cyclooctadiene)
-
Anhydrous toluene
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add [Cp*RuCl(COD)] (0.05 mmol, 0.05 eq).
-
Add anhydrous toluene (10 mL) to the tube, followed by this compound (1.0 mmol, 1.0 eq) and phenylacetylene (1.2 mmol, 1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue directly by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 1-(3-methylbenzyl)-5-phenyl-1H-1,2,3-triazole.
-
Characterize the product by NMR, IR, and mass spectrometry.
Mandatory Visualizations
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for the Huisgen 1,3-Dipolar Cycloaddition with 1-(azidomethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," with a specific focus on the use of 1-(azidomethyl)-3-methylbenzene. This versatile building block allows for the facile introduction of a substituted benzyl group into a wide array of molecules, a valuable strategy in medicinal chemistry and materials science. This document outlines the reaction mechanism, provides detailed experimental protocols for both copper-catalyzed and one-pot synthesis, and presents quantitative data and characterization for a representative reaction.
Mechanism of the Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction that forms a stable five-membered heterocyclic ring, a 1,2,3-triazole, from an azide and an alkyne.[1] This reaction can proceed thermally or, more commonly, under copper(I) catalysis, which significantly accelerates the reaction rate and controls the regioselectivity.[2]
Thermal Huisgen Cycloaddition: This reaction is a concerted [3+2] cycloaddition that typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[2]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The introduction of a copper(I) catalyst dramatically changes the reaction mechanism from a concerted to a stepwise process.[3] This catalytic cycle, often referred to as "click chemistry," is highly efficient, proceeds under mild conditions, and, for terminal alkynes, yields exclusively the 1,4-disubstituted triazole isomer.[3][4] The key steps involve the formation of a copper acetylide intermediate, which then reacts with the azide.[5]
Experimental Protocols
Herein, we provide two detailed protocols for the synthesis of 1,2,3-triazoles using this compound. Protocol 1 describes a standard copper-catalyzed solution-phase reaction, which is widely applicable. Protocol 2 outlines a one-pot synthesis from the corresponding benzyl halide, offering a more streamlined approach.
Protocol 1: Copper(I)-Catalyzed Synthesis of 1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole
This protocol details the reaction of this compound with phenylacetylene using a copper(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) and phenylacetylene (1.1 mmol, 1.1 eq.) in a 1:1 mixture of tert-butanol and deionized water (10 mL).
-
To this solution, add sodium ascorbate (0.2 mmol, 0.2 eq.) followed by copper(II) sulfate pentahydrate (0.1 mmol, 0.1 eq.).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole.
Protocol 2: One-Pot Synthesis of 1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole from 3-Methylbenzyl Bromide
This one-pot procedure combines the synthesis of the azide from the corresponding halide and the subsequent cycloaddition reaction without isolation of the azide intermediate, which can be advantageous for safety and efficiency.[6][7][8][9][10]
Materials:
-
3-Methylbenzyl bromide
-
Sodium azide (NaN₃) (Caution: Sodium azide is highly toxic and potentially explosive)
-
Phenylacetylene
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Cyrene™ or Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a screw-cap vial, dissolve 3-methylbenzyl bromide (1.15 mmol, 1.15 eq.) and sodium azide (1.3 mmol, 1.3 eq.) in 2.5 mL of Cyrene™ or DMF.
-
Stir the mixture at 85°C for 8 hours to form the this compound in situ.
-
Cool the reaction mixture to room temperature.
-
Add phenylacetylene (1.0 mmol, 1.0 eq.), triethylamine (0.1 mmol, 0.1 eq.), and copper(I) iodide (0.01 mmol, 0.01 eq.) to the reaction mixture.
-
Stir the mixture at 30°C for 12 hours.
-
After the reaction is complete, add 20 mL of cold distilled water and stir vigorously.
-
Collect the solid product by filtration, wash with distilled water (3 x 5 mL), and dry.
-
Alternatively, if a solid does not precipitate, extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be further purified if necessary.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of a 1,2,3-triazole from this compound.
| Product | Azide Component | Alkyne Component | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |
| 1-(4-bromophenyl)-4-(3-methylbenzyl)-1H-1,2,3-triazole | This compound | 1-bromo-4-ethynylbenzene | Cu/Al₂O₃, ball-milling | Solvent-free | 30 min | 90 | [11] |
Characterization Data
1-(4-bromophenyl)-4-(3-methylbenzyl)-1H-1,2,3-triazole [11]
-
Appearance: White solid
-
¹H NMR (500 MHz, CDCl₃): δ 2.43 (s, 3H), 7.33-7.38 (m, 3H), 7.45 (t, J = 7.5 Hz, 2H), 7.66 (d, J = 8.5 Hz, 2H), 7.90 (d, J = 7.5 Hz, 2H), 8.153 (s, 1H).
-
¹³C NMR (125 MHz, CDCl₃): δ 21.2, 117.8, 120.6, 126.0, 128.5, 129.0, 130.4, 130.5, 135.0, 139.0, 148.4.
Visualizations
Reaction Mechanism
Caption: Catalytic cycle of the CuAAC reaction.
Experimental Workflow
Caption: General workflow for a CuAAC reaction.
References
- 1. rsc.org [rsc.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 6. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave Enhancement of a 'One-Pot' Tandem Azidation-'Click' Cycloaddition of Anilines [organic-chemistry.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Application Notes and Protocols for Click Chemistry Reactions Involving 1-(azidomethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental setup and protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," utilizing 1-(azidomethyl)-3-methylbenzene. This reaction is highly efficient for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which are valuable scaffolds in drug discovery and development.[1][2][3]
Introduction
Click chemistry encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, making them ideal for the synthesis of compound libraries and bioconjugation.[3] The CuAAC reaction, in particular, facilitates the specific and reliable formation of a stable triazole linkage from an azide and a terminal alkyne.[2][3] this compound serves as a versatile building block, allowing for the introduction of a substituted benzyl group into the final triazole product. This moiety can be of interest in medicinal chemistry for establishing structure-activity relationships.
Experimental Overview
The protocol described below details the reaction of this compound with a model alkyne, phenylacetylene, to form 1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. The reaction is catalyzed by a copper(I) species, generated in situ from a copper(II) salt and a reducing agent.
Experimental Workflow
Caption: General workflow for the synthesis of a 1,2,3-triazole via CuAAC.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the CuAAC reaction between substituted benzyl azides and phenylacetylene, which serve as a reference for the reaction with this compound.
| Entry | Azide | Alkyne | Catalyst System | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | Benzyl azide | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 24 | 50 | 83-98 |
| 2 | Benzyl azide | Phenylacetylene | CuI, Et₃N | Cyrene™ | 12 | 30 | 88 |
| 3 | Benzyl azide | Phenylacetylene | [Cu(CH₃CN)₄]PF₆ | Not specified | Not specified | RT | High |
| 4 | Benzyl azide | Phenylacetylene | Cu(II)-Schiff base complex | EG/H₂O | 2 | Not specified | 92 |
Note: Yields and reaction times can vary based on the specific catalyst, ligands, and solvent system used. The data presented is based on reactions with benzyl azide as a close analog.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole.
Materials:
-
This compound
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq).
-
Add phenylacetylene (1.1 mmol, 1.1 eq).
-
Add a 1:1 mixture of t-BuOH and deionized water (10 mL).
-
Stir the mixture to ensure homogeneity.
-
-
Catalyst Addition:
-
In a separate vial, prepare a solution of sodium L-ascorbate (0.2 mmol, 0.2 eq) in deionized water (1 mL).
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq) in deionized water (1 mL).
-
Add the sodium L-ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.
-
-
Reaction:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by TLC (e.g., using a 1:4 ethyl acetate/hexanes eluent). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), quench the reaction by adding a saturated aqueous solution of NaHCO₃ (20 mL).
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product, but a gradient of ethyl acetate in hexanes is a good starting point.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final product as a solid.
-
Product Characterization
The structure and purity of the synthesized 1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole can be confirmed by standard analytical techniques.
¹H NMR Spectroscopy:
The formation of the triazole is confirmed by the appearance of a characteristic singlet for the triazole proton.
| Proton | Expected Chemical Shift (δ, ppm) |
| Triazole-H | ~7.7 - 8.5 |
| Benzyl-CH₂ | ~5.5 |
| Aromatic-H | ~7.0 - 7.9 |
| Methyl-CH₃ | ~2.3 |
Note: The exact chemical shifts will be influenced by the solvent and the substitution pattern.[4]
¹³C NMR Spectroscopy:
The carbon signals of the triazole ring and the benzylic carbon provide further structural confirmation.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Triazole-C4 | ~148 |
| Triazole-C5 | ~119 |
| Benzyl-CH₂ | ~54 |
| Methyl-CH₃ | ~21 |
Note: The exact chemical shifts will be influenced by the solvent and the substitution pattern.[4]
Mass Spectrometry:
The molecular weight of the product can be confirmed by mass spectrometry (e.g., ESI-MS), which should show a peak corresponding to the [M+H]⁺ ion.
Application in Drug Discovery
The 1,2,3-triazole core is a bioisostere for amide bonds and can participate in hydrogen bonding and dipole interactions, making it a valuable linker in drug design.[1] The described protocol allows for the modular synthesis of a variety of triazole-containing compounds by simply changing the alkyne reaction partner. This enables the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The 3-methylbenzyl moiety can be explored for its steric and electronic contributions to binding at a biological target.
Logical Relationship in Drug Discovery Application
Caption: Modular synthesis approach for drug discovery using click chemistry.
References
Application Notes and Protocols: 1-(Azidomethyl)-3-methylbenzene in Materials Science and Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1-(azidomethyl)-3-methylbenzene in materials science and polymer chemistry. The protocols described are based on established methodologies for similar azide-containing compounds and are intended to serve as a foundational guide for experimental design.
Introduction to this compound
This compound is an aromatic organic compound featuring a reactive azide group attached to a methylbenzene scaffold. The primary utility of this molecule in materials science and polymer chemistry stems from the versatility of the azide moiety. The azide group is a key participant in "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] These reactions are known for their high efficiency, selectivity, and tolerance to a wide range of functional groups, making them ideal for creating complex macromolecular architectures.[1][2]
The azide group can also be converted into other functional groups, such as amines via the Staudinger reaction, or can generate highly reactive nitrenes upon thermal or photochemical activation, which can be used for cross-linking polymers.[3] The methyl group on the benzene ring can influence the solubility and thermal properties of the resulting materials.
Key Applications in Materials Science and Polymer Chemistry
Polymer Synthesis via Click Chemistry
This compound can be utilized as a key building block in various polymerization strategies. Its primary role is to introduce pendant azide groups into polymer chains, which can then be used for post-polymerization modification.
-
Synthesis of Functional Polymers: By reacting this compound with an alkyne-functionalized monomer or polymer, a wide variety of functional polymers can be synthesized. The resulting triazole linkage is highly stable.[1]
-
Block Copolymer Synthesis: This compound can be used to link different polymer blocks together to create well-defined block copolymers.[4] These copolymers can self-assemble into various nanostructures with applications in drug delivery and nanotechnology.
-
Graft Copolymer Synthesis: Polymer backbones can be functionalized with alkyne groups, followed by grafting of this compound to create graft copolymers with tailored properties.
Surface Modification and Functionalization
The azide group of this compound allows for the covalent attachment of this molecule to surfaces that have been pre-functionalized with alkyne groups. This is a powerful technique for altering the surface properties of materials.
-
Biocompatible Surfaces: Surfaces can be modified to present biocompatible polymers like polyethylene glycol (PEG), which can be "clicked" onto an azide-functionalized surface.
-
Selective Binding: Molecules with specific binding properties, such as biotin or specific ligands, can be attached to a surface to create biosensors or selective capture devices.[4]
-
Polymer Brushes: Growing polymer brushes from a surface and then functionalizing the end groups with this compound allows for subsequent "click" reactions to attach other molecules.[4]
Cross-Linking of Polymers
Upon thermal or UV irradiation, the azide group of this compound can release nitrogen gas to form a highly reactive nitrene intermediate.[3] This nitrene can then undergo a variety of insertion reactions to form covalent cross-links between polymer chains, thereby modifying the mechanical and thermal properties of the material.[3] This is particularly useful for creating thermosets and enhancing the stability of polymer films in devices like organic solar cells and LEDs.[3]
Experimental Protocols
Protocol for Synthesis of a Polystyrene-graft-1,2,3-triazole-methylbenzene via CuAAC
This protocol describes the "grafting-to" approach where poly(propargyl acrylate) is synthesized first, followed by the attachment of this compound via CuAAC.
Materials:
-
Propargyl acrylate
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane
-
This compound
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Diethyl ether
Procedure:
-
Synthesis of Poly(propargyl acrylate):
-
In a Schlenk flask, dissolve propargyl acrylate (e.g., 5 g, 45.4 mmol) and AIBN (e.g., 74 mg, 0.45 mmol) in anhydrous 1,4-dioxane (50 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at 70°C for 24 hours under an inert atmosphere.
-
Precipitate the polymer by pouring the solution into an excess of cold diethyl ether.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate in diethyl ether.
-
Dry the resulting poly(propargyl acrylate) under vacuum.
-
-
Grafting of this compound:
-
In another Schlenk flask, dissolve poly(propargyl acrylate) (e.g., 1 g, 9.1 mmol of alkyne groups) and this compound (e.g., 1.6 g, 10.9 mmol) in anhydrous DMF (20 mL).
-
In a separate vial, dissolve CuBr (e.g., 130 mg, 0.91 mmol) and PMDETA (e.g., 158 mg, 0.91 mmol) in anhydrous DMF (5 mL) and bubble with argon for 15 minutes.
-
Add the catalyst solution to the polymer solution under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Precipitate the functionalized polymer by pouring the solution into an excess of methanol.
-
Purify the polymer by dialysis against methanol to remove the copper catalyst and unreacted azide.
-
Dry the final product under vacuum.
-
Illustrative Data:
| Polymer | Mn ( g/mol ) | PDI | Grafting Efficiency (%) |
| Poly(propargyl acrylate) | 15,000 | 1.8 | - |
| Polystyrene-graft-1,2,3-triazole-methylbenzene | 25,000 | 1.9 | >95 |
Note: This data is illustrative and actual results may vary.
Protocol for Surface Functionalization of Alkyne-Terminated Self-Assembled Monolayers (SAMs)
This protocol outlines the modification of a gold surface functionalized with an alkyne-terminated thiol.
Materials:
-
Gold-coated silicon wafer
-
11-Mercaptoundec-1-yne
-
Ethanol
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
Procedure:
-
Formation of Alkyne-Terminated SAM:
-
Immerse the gold-coated wafer in a 1 mM solution of 11-mercaptoundec-1-yne in ethanol for 24 hours at room temperature.
-
Rinse the wafer thoroughly with ethanol and dry under a stream of nitrogen.
-
-
Surface Click Reaction:
-
Prepare a "click" solution by dissolving this compound (10 mM), CuSO₄·5H₂O (1 mM), and sodium ascorbate (5 mM) in PBS buffer.
-
Immerse the alkyne-functionalized wafer in the click solution.
-
Gently agitate the reaction for 2 hours at room temperature.
-
Remove the wafer and rinse extensively with water, followed by ethanol.
-
Dry the functionalized surface under a stream of nitrogen.
-
Characterization: The success of the surface modification can be confirmed by techniques such as X-ray photoelectron spectroscopy (XPS) to detect the presence of nitrogen and contact angle measurements to observe changes in surface hydrophobicity.
Visualizations
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(Azidomethyl)-4-ethenylbenzene | 111965-73-2 | Benchchem [benchchem.com]
Application Notes and Protocols for Bioconjugation of Peptides and Proteins using 1-(azidomethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology and drug development. These techniques are pivotal for creating advanced therapeutics like antibody-drug conjugates (ADCs), developing diagnostic assays, and enabling sophisticated molecular imaging. The azide functional group is a key player in bioconjugation due to its bioorthogonal reactivity, meaning it does not react with native biological functionalities.
This document provides detailed application notes and protocols for the use of 1-(azidomethyl)-3-methylbenzene, a benzyl azide derivative, in the bioconjugation of peptides and proteins. The primary methodologies covered are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These "click chemistry" reactions are renowned for their high efficiency, specificity, and mild reaction conditions, making them ideal for working with sensitive biological molecules.[1][2]
Principle of Azide-Alkyne Cycloaddition
The foundational reaction for utilizing this compound in bioconjugation is the [3+2] cycloaddition between its azide group and an alkyne-functionalized peptide or protein. This reaction forms a stable triazole linkage. Two main variants of this reaction are widely used:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction requires a copper(I) catalyst to proceed at a significant rate under physiological conditions. It exclusively produces the 1,4-disubstituted triazole isomer.[3][4] The copper(I) is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[5] Ligands such as THPTA are often used to stabilize the copper(I) catalyst and protect the biomolecules from oxidative damage.[4][6]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst, especially in living systems, SPAAC was developed.[7] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts readily with an azide without the need for a catalyst.[8][] The release of ring strain provides the driving force for the reaction.[]
Data Presentation: Quantitative Comparison of Azide-Alkyne Click Reactions
The choice between CuAAC and SPAAC depends on the specific application, balancing the need for rapid kinetics against the sensitivity of the biological system to copper. The following tables summarize key quantitative data for these reactions, using benzyl azide as a proxy for this compound.
Table 1: Quantitative Data for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Parameter | Typical Value | Notes |
| Second-Order Rate Constant | 10⁴ - 10⁵ M⁻¹s⁻¹ | Significantly faster than uncatalyzed cycloaddition. |
| Reaction Time | 1 - 4 hours | Dependent on reactant concentrations and temperature. |
| Reactant Concentration | 10 µM - 10 mM | Lower concentrations can be used due to the high rate constant. |
| Temperature | 4 - 37 °C | Reactions proceed well at room temperature or physiological temperature. |
| pH Range | 4 - 11 | Broad pH tolerance.[10] |
| Yield | > 95% | Typically near-quantitative.[3] |
Table 2: Quantitative Data for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Benzyl Azide
| Cyclooctyne Reagent | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Typical Reaction Time |
| Cyclooctyne (OCT) | ~0.0024[8] | 12 - 24 hours |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 - 0.14[8] | 2 - 8 hours |
| Dibenzocyclooctyne (DBCO/DIBAC) | ~0.3 - 1.0[11] | 1 - 4 hours |
| Biarylazacyclooctynone (BARAC) | > 1.0[11] | < 1 hour |
Experimental Protocols
The following are generalized protocols for the bioconjugation of peptides and proteins using this compound. Optimization may be required for specific biomolecules and applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-modified peptide or protein with this compound.
Materials:
-
Alkyne-modified peptide or protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)[4]
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
-
Reaction Setup:
-
In a reaction tube, add the alkyne-modified biomolecule solution.
-
Add the this compound stock solution to the reaction mixture. A 5-10 fold molar excess of the azide is typically used.
-
In a separate tube, pre-mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.[5] Incubate for 2-3 minutes.
-
Add the copper/ligand complex to the reaction mixture to a final copper concentration of 50-200 µM.[2]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[5]
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Purification:
-
Remove unreacted reagents and byproducts by a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.
-
-
Characterization:
-
Confirm the conjugation and determine the conjugation efficiency using techniques like SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines a copper-free method for conjugating this compound to a peptide or protein functionalized with a strained cyclooctyne (e.g., DBCO).
Materials:
-
Strained cyclooctyne-functionalized peptide or protein in a biocompatible buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve the strained cyclooctyne-functionalized biomolecule in the appropriate buffer to a final concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF.
-
-
Reaction Setup:
-
In a reaction vessel, add the solution of the strained cyclooctyne-functionalized biomolecule.
-
Add the this compound stock solution to the reaction mixture. A 1.5-5 fold molar excess of the azide is commonly used.
-
-
Incubation:
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C with gentle shaking. The reaction time will depend on the specific cyclooctyne used (see Table 2).
-
The progress of the reaction can be monitored by LC-MS.[8]
-
-
Purification:
-
Purify the conjugate to remove excess this compound using a suitable method like size-exclusion chromatography, dialysis, or spin filtration.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation.
-
Visualizations
Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 10. jpt.com [jpt.com]
- 11. researchgate.net [researchgate.net]
Functionalization of Surfaces with Benzyl Azides: A Detailed Guide to Application and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Functionalizing Surfaces with 1-(azidomethyl)-3-methylbenzene and its Analogs
The functionalization of surfaces with specific chemical moieties is a cornerstone of modern materials science, enabling the development of advanced materials for a myriad of applications, from targeted drug delivery and biomedical implants to biosensors and specialized coatings. This compound presents itself as a valuable reagent for such modifications. Its benzyl azide structure provides a versatile handle for the covalent attachment of molecules through highly efficient and bio-orthogonal "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] The additional methyl group on the benzene ring can subtly influence the hydrophobicity and packing of the monolayer on a surface.
While direct, detailed protocols and extensive application data specifically for this compound are not widely documented in current literature, the principles and procedures are directly translatable from its close and well-studied analog, benzyl azide. Benzyl azide has been extensively used to modify a variety of surfaces, including nanoparticles and planar substrates.[3][4] This document will, therefore, provide comprehensive application notes and detailed experimental protocols based on the established use of benzyl azide, which can be readily adapted for this compound.
Principle of Surface Functionalization via Click Chemistry
The primary application of surface-bound benzyl azides is to serve as a reactive platform for the immobilization of a wide array of alkyne-containing molecules. This is most commonly achieved through the CuAAC reaction, which forms a stable triazole linkage.[1][2] This "click" reaction is renowned for its high yield, specificity, and tolerance to a wide range of functional groups and reaction conditions, making it ideal for the conjugation of sensitive biomolecules.[4][5]
Alternatively, for biological applications where the cytotoxicity of copper is a concern, the SPAAC reaction with a strained cyclooctyne can be employed. This catalyst-free click reaction offers excellent biocompatibility for applications such as live cell imaging and in vivo targeting.[4]
Core Applications
The versatility of benzyl azide-functionalized surfaces opens up a vast landscape of applications:
-
Bioconjugation: Site-specific immobilization of proteins, peptides, nucleic acids, and carbohydrates to surfaces for applications in biosensing, diagnostics, and biocompatible coatings.[4]
-
Drug Delivery: Functionalization of nanoparticles (e.g., gold, iron oxide) and liposomes with targeting ligands, imaging agents, and therapeutic payloads for targeted drug delivery systems.[3][4]
-
Materials Science: Modification of polymer surfaces, silicon wafers, and glass slides to control surface properties such as wettability, adhesion, and biocompatibility.
-
Live Cell Imaging: Covalent attachment of fluorescent dyes and probes to cell surfaces or intracellular targets for real-time tracking of biological processes.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of surfaces functionalized with benzyl azide and subsequent click reactions. The exact values will depend on the substrate, the specific protocol used, and the nature of the clicked molecule.
Table 1: Characterization of Benzyl Azide-Functionalized Surfaces
| Surface Type | Functionalization Method | Linker Concentration | Reaction Time (hours) | Water Contact Angle (°) | Surface Azide Density (azides/nm²) |
| Gold (Au) | Thiol-alkane-azide SAM | 1 mM in Ethanol | 18 | 75 ± 5 | 2.5 - 4.0 |
| Silicon Dioxide (SiO₂) | Silanization with Azido-silane | 2% (v/v) in Toluene | 2 | 70 ± 4 | 1.5 - 3.0 |
| Amine-functionalized Iron Oxide Nanoparticles | NHS-ester coupling | 10 mM in DMSO | 4 | N/A | Varies with particle size |
Table 2: Characterization after "Click" Reaction with an Alkyne-Modified Molecule
| Initial Surface | Click Reaction Type | Alkyne-Molecule Concentration | Reaction Time (hours) | Change in Water Contact Angle (°) | Surface Density of Clicked Molecule (molecules/nm²) |
| Azide-functionalized Au | CuAAC | 1 mM in PBS | 2 | -20 ± 5 | 1.8 - 3.5 |
| Azide-functionalized SiO₂ | CuAAC | 1 mM in PBS | 2 | -18 ± 4 | 1.2 - 2.5 |
| Azide-functionalized Nanoparticles | SPAAC | 100 µM in PBS | 4 | N/A | Varies with particle size |
Experimental Protocols
The following are detailed protocols for the functionalization of common substrates with a benzyl azide moiety, followed by a general protocol for a subsequent click reaction.
Protocol 1: Functionalization of Gold Surfaces with a Benzyl Azide-Terminated Self-Assembled Monolayer (SAM)
This protocol describes the formation of a SAM of an omega-terminated azide alkanethiol on a gold surface. A thiol-PEG-benzyl azide could be used for this purpose.
Materials:
-
Gold-coated substrate (e.g., glass slide, silicon wafer)
-
Thiol-PEG-benzyl azide linker
-
Absolute Ethanol (ACS grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION
Procedure:
-
Substrate Cleaning:
-
Submerge the gold substrate in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with DI water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of the Thiol-PEG-benzyl azide linker in absolute ethanol.
-
Immediately immerse the cleaned, dry gold substrate into the thiol solution.
-
Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.
-
-
Washing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove non-specifically adsorbed molecules.
-
Dry the functionalized substrate under a stream of nitrogen gas.
-
Store the azide-functionalized surface under an inert atmosphere until further use.
-
Protocol 2: Functionalization of Silicon Dioxide Surfaces with Benzyl Azide using Silane Chemistry
This protocol details the covalent attachment of an azido-silane to a hydroxylated silicon dioxide surface. An (azidomethyl)phenethyltrimethoxysilane is a suitable reagent for this purpose.
Materials:
-
Silicon or glass substrate (e.g., microscope slide, silicon wafer)
-
(Azidomethyl)phenethyltrimethoxysilane
-
Anhydrous Toluene (or other anhydrous organic solvent)
-
Acetone (ACS grade)
-
Isopropyl alcohol (IPA, ACS grade)
-
DI water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Oxygen plasma cleaner or Piranha solution
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Clean the substrate by sonicating in acetone and then IPA for 15 minutes each.
-
Dry under a stream of nitrogen.
-
Activate the surface to generate hydroxyl groups by either:
-
Treating with oxygen plasma for 5 minutes.
-
Immersing in piranha solution for 30 minutes, followed by extensive rinsing with DI water and drying with nitrogen.
-
-
-
Silanization:
-
In a glove box or under an inert atmosphere, prepare a 2% (v/v) solution of (azidomethyl)phenethyltrimethoxysilane in anhydrous toluene.
-
Immerse the cleaned, hydroxylated substrate in the silane solution.
-
Incubate for 2-4 hours at room temperature with gentle agitation.
-
-
Washing and Curing:
-
Remove the substrate from the silane solution.
-
Rinse with fresh anhydrous toluene to remove excess silane.
-
Sonicate briefly (1-2 minutes) in toluene to remove any loosely bound silane.
-
Dry the substrate under a stream of nitrogen.
-
Cure the silane layer by baking the substrate in an oven at 110°C for 30-60 minutes.
-
Allow to cool to room temperature before use.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Functionalized Surface
This protocol describes the "clicking" of an alkyne-containing molecule onto the azide-functionalized surface.
Materials:
-
Azide-functionalized substrate (from Protocol 1 or 2)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended ligand)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DI water
-
Nitrogen gas
Procedure:
-
Prepare Reagent Stock Solutions:
-
Alkyne Solution: Dissolve the alkyne-containing molecule in PBS to a final concentration of 1-10 mM.
-
Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Sodium Ascorbate Solution: Freshly prepare a 500 mM stock solution of sodium ascorbate in DI water.
-
THPTA Solution (Optional): Prepare a 50 mM stock solution of THPTA in DI water.
-
-
Click Reaction:
-
Place the azide-functionalized substrate in a suitable reaction vessel.
-
Prepare the reaction mixture in the following order:
-
Add the alkyne solution to cover the surface.
-
If using THPTA, add it to the alkyne solution to a final concentration of 1 mM.
-
Add the copper sulfate solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
-
Incubation:
-
Gently agitate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by surface analysis techniques if desired.
-
-
Washing and Drying:
-
Remove the substrate from the reaction solution.
-
Wash the surface thoroughly with PBS to remove unreacted reagents.
-
Rinse with DI water.
-
Dry the surface under a stream of nitrogen gas.
-
Visualizations
Experimental Workflow for Surface Functionalization
Caption: General workflow for surface functionalization.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
Caption: Simplified CuAAC reaction schematic.
References
Application Notes and Protocols for the One-Pot Synthesis of Triazoles from Benzyl Halides using 1-(azidomethyl)-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3-triazole moiety is a key structural motif in a wide range of biologically active compounds, making its synthesis a critical aspect of drug discovery and development. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This one-pot synthesis protocol details the reaction of benzyl halides with sodium azide to generate the benzyl azide in situ, which then reacts with a terminal alkyne in the presence of a copper catalyst. For the purpose of these application notes, we will focus on the use of a pre-formed azide, 1-(azidomethyl)-3-methylbenzene, reacting with various terminal alkynes. This approach avoids the handling of potentially hazardous sodium azide directly by the end-user and allows for a streamlined synthesis of a diverse library of triazole compounds.[3]
Triazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[4][5][6][7] The versatility of the triazole core allows for the introduction of various substituents, enabling the fine-tuning of their biological activity and pharmacokinetic properties.
Reaction Principle
The fundamental reaction is the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne. The presence of a copper(I) catalyst significantly accelerates the reaction and ensures the exclusive formation of the 1,4-disubstituted regioisomer.[1][2] The catalytically active Cu(I) species is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[1]
Experimental Protocols
This section provides detailed methodologies for the one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles using this compound and various terminal alkynes.
Materials and Reagents
-
This compound
-
Various terminal alkynes (e.g., phenylacetylene, propargyl alcohol, 1-hexyne)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., t-butanol/water (1:1), DMSO, water with a suitable ligand)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) (optional, but recommended for biocompatible reactions or to stabilize the catalyst)
-
Deionized water
-
Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying
General Protocol for One-Pot Synthesis of 1-(3-methylbenzyl)-4-aryl-1H-1,2,3-triazoles
-
Reaction Setup: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and this compound (1.0 mmol) in the chosen solvent system (e.g., 10 mL of t-butanol/water 1:1).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) in deionized water (1 mL). If using a ligand, pre-mix the copper sulfate solution with the ligand (e.g., THPTA, 0.05 mmol) at this stage.
-
Initiation of Reaction: To the flask containing the alkyne and azide, add the copper sulfate solution (with or without ligand).
-
Addition of Reducing Agent: Add a freshly prepared aqueous solution of sodium ascorbate (0.1 mmol, 10 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-24 hours.
-
Work-up: Once the reaction is complete, add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various 1,4-disubstituted 1,2,3-triazoles from this compound and different terminal alkynes.
| Entry | Alkyne | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 12 | 95 | [General Protocol] |
| 2 | Propargyl alcohol | CuSO₄·5H₂O / Sodium Ascorbate | H₂O with THPTA | 8 | 92 | [General Protocol] |
| 3 | 1-Hexyne | CuI | DMSO | 24 | 88 | [General Protocol] |
| 4 | 4-Ethynyltoluene | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH/H₂O (1:1) | 14 | 93 | [General Protocol] |
| 5 | 4-Methoxyphenylacetylene | CuI | Cyrene™ | 12 | 88 | [8] |
| 6 | Phenylacetylene | PEG-tris-trz-Cu(I) | H₂O | 20 | 97 | [3] |
Note: The yields are based on isolated products after purification. The "General Protocol" reference indicates that these are representative yields based on the provided experimental procedure and literature precedents for similar reactions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis of 1,2,3-triazoles.
Reaction Mechanism
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Applications in Drug Development
The 1,2,3-triazole ring is considered a bioisostere for amide bonds and other functional groups, offering improved metabolic stability and pharmacokinetic properties.[9] This has led to the incorporation of the triazole scaffold into numerous drug candidates with a wide range of therapeutic applications.
-
Anticancer Agents: Triazole derivatives have shown potent anticancer activity by targeting various cellular pathways. For instance, some triazole-containing compounds act as kinase inhibitors, disrupting signaling pathways essential for cancer cell proliferation and survival.[5]
-
Antifungal Agents: The triazole core is a well-established pharmacophore in antifungal drugs. Marketed drugs like fluconazole and voriconazole, while being 1,2,4-triazoles, have paved the way for the exploration of 1,2,3-triazole derivatives as potent antifungal agents.[6][10] These compounds often target the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[10]
-
Antibacterial Agents: Novel triazole derivatives are being investigated as antibacterial agents to combat the growing threat of antibiotic resistance.[11] They can be designed to inhibit essential bacterial enzymes or disrupt cell wall synthesis.
-
Antiviral Agents: The triazole moiety has been incorporated into antiviral drug candidates, including those targeting HIV.[9]
-
Anticonvulsant and Anti-inflammatory Agents: The structural versatility of triazoles has also led to the discovery of derivatives with anticonvulsant and anti-inflammatory activities.[12]
The one-pot synthesis described herein provides a rapid and efficient route to generate libraries of diverse triazole compounds. These libraries can then be screened for various biological activities, accelerating the early stages of drug discovery. The ability to readily modify the substituents on both the azide and alkyne components allows for systematic structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds into viable drug candidates.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 9. uokerbala.edu.iq [uokerbala.edu.iq]
- 10. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yields in triazole synthesis with 1-(azidomethyl)-3-methylbenzene
This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields in triazole synthesis, with a specific focus on reactions utilizing 1-(azidomethyl)-3-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound is giving a low yield. What are the most common causes?
Low yields in CuAAC reactions are frequently attributed to several key factors. A systematic evaluation of your experimental setup is crucial for identifying the root cause. The primary areas to investigate are the integrity of your reactants, the activity of the catalyst, and the reaction conditions.
Troubleshooting Checklist:
-
Reactant Quality:
-
Azide Purity: Verify the purity of your this compound. Impurities from the synthesis, such as residual benzyl bromide or chloride, can interfere with the reaction. Benzylic azides can also be thermally sensitive, and prolonged or improper storage may lead to degradation.[1] Consider re-purifying your azide if its purity is questionable.
-
Alkyne Purity: Ensure the alkyne is pure and free from contaminants. For terminal alkynes, oxidative homocoupling (Glaser coupling) is a common side reaction that consumes the alkyne.[2]
-
Solvent Quality: Use high-purity, degassed solvents. Dissolved oxygen can lead to the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[3]
-
-
Catalyst System:
-
Copper Source: The active catalytic species is Cu(I).[3][4] If you are using a Cu(II) salt (e.g., CuSO₄), ensure you have a sufficient excess of a reducing agent (e.g., sodium ascorbate) to generate Cu(I) in situ.[3][4]
-
Reducing Agent: Prepare solutions of sodium ascorbate fresh before each reaction, as it can degrade over time.
-
Ligand Use: The use of a stabilizing ligand, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), can protect the Cu(I) catalyst from oxidation and improve reaction efficiency.[4]
-
-
Reaction Conditions:
-
Stoichiometry: While a 1:1 ratio of azide to alkyne is theoretically required, using a slight excess (e.g., 1.1 equivalents) of one of the reactants can often drive the reaction to completion.
-
Temperature: Most CuAAC reactions proceed well at room temperature.[5] If the reaction is sluggish, gentle heating may improve the rate, but be cautious as higher temperatures can promote the decomposition of the benzylic azide.
-
Solvent: The choice of solvent is critical for ensuring all reactants are fully dissolved. Common solvent systems include mixtures of water with co-solvents like t-butanol, DMSO, or methanol.[6]
-
Q2: I am considering using a Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) instead. What are the potential advantages and disadvantages for the synthesis with this compound?
RuAAC is an excellent alternative to CuAAC, offering complementary regioselectivity (1,5-disubstituted triazoles) and a different set of reaction conditions.[3][5][7][8]
Advantages of RuAAC:
-
Regioselectivity: Provides access to the 1,5-disubstituted triazole isomer, which may be desirable for specific applications.[3][7]
-
Internal Alkynes: Unlike CuAAC, which is generally limited to terminal alkynes, RuAAC can effectively couple both terminal and internal alkynes.[2][7]
Potential Disadvantages and Considerations for RuAAC:
-
Catalyst Sensitivity: Ruthenium catalysts can be more sensitive to air and moisture than copper catalysts, often requiring an inert atmosphere.
-
Reaction Conditions: RuAAC reactions may require elevated temperatures, which could be a concern for the thermal stability of this compound. However, some modern ruthenium catalysts are active at room temperature.[2]
-
Solvent Choice: Non-protic solvents such as toluene, benzene, or THF are commonly used.[2]
Q3: Could steric hindrance from the methyl group on the benzene ring of this compound be affecting my reaction yield?
While the methyl group in the meta position is not expected to cause significant steric hindrance at the benzylic azide reaction site, steric effects can become more pronounced with bulky alkynes. In such cases, you may observe slower reaction rates. To address this, you can try increasing the reaction time, slightly increasing the temperature (while monitoring for azide decomposition), or increasing the catalyst loading.
Q4: How can I confirm the purity of my this compound?
Standard analytical techniques can be used to assess the purity of your azide:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities.
-
Infrared (IR) Spectroscopy: A strong, characteristic peak for the azide group should be present around 2100 cm⁻¹.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to determine purity and identify any volatile impurities.
Quantitative Data Summary
The following tables summarize typical reaction conditions and reported yields for CuAAC and RuAAC reactions with benzylic azides. Note that yields can be highly substrate-dependent.
Table 1: CuAAC Reaction Parameters with Benzylic Azides
| Parameter | Typical Range/Value | Notes |
| Azide:Alkyne Ratio | 1:1 to 1:1.2 | A slight excess of one reactant can improve conversion. |
| Copper Source | CuSO₄·5H₂O, CuI, CuBr | Cu(II) sources require a reducing agent. |
| Catalyst Loading | 1-5 mol% | Higher loading may be needed for challenging substrates. |
| Reducing Agent | Sodium Ascorbate (5-10 mol%) | Use a freshly prepared solution. |
| Ligand | TBTA, THPTA (1-5 mol%) | Recommended to stabilize the Cu(I) catalyst. |
| Solvent | t-BuOH/H₂O, DMSO/H₂O, THF/H₂O | Ensure all reactants are soluble. |
| Temperature | Room Temperature to 50°C | Higher temperatures risk azide decomposition. |
| Yields | Generally high (>80%) | Can be lower due to issues outlined in the FAQs.[9] |
Table 2: RuAAC Reaction Parameters with Benzylic Azides
| Parameter | Typical Range/Value | Notes |
| Catalyst | [CpRuCl]₄, CpRuCl(PPh₃)₂ | Choice of catalyst can influence efficiency.[2][7] |
| Catalyst Loading | 1-10 mol% | |
| Solvent | Toluene, Benzene, DMF | Non-protic solvents are generally preferred.[2] |
| Temperature | Room Temperature to 110°C | Dependent on the catalyst's activity. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent catalyst deactivation. |
| Yields | Good to excellent (70-95%) | Can be influenced by steric and electronic factors.[2] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 equivalent) and this compound (1.05 equivalents) in a chosen solvent system (e.g., a 1:1 mixture of t-BuOH and water).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in water.
-
Reaction Initiation: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper sulfate solution. If a ligand is used, it can be added before the copper sulfate.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
-
Inert Atmosphere: Perform the reaction under an inert atmosphere of nitrogen or argon in oven-dried glassware.
-
Reactant Preparation: In a Schlenk flask, dissolve the alkyne (1.0 equivalent) and this compound (1.1 equivalents) in an anhydrous, degassed non-protic solvent (e.g., toluene).
-
Catalyst Addition: Add the ruthenium catalyst (e.g., [Cp*RuCl]₄, 2.5 mol%) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at the desired temperature (this can range from room temperature to reflux, depending on the catalyst and substrates).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Visual Troubleshooting Guides
Caption: Troubleshooting workflow for low yields in CuAAC reactions.
Caption: Comparison of CuAAC and RuAAC for triazole synthesis.
Caption: General experimental workflow for triazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 7. On-Surface Azide–Alkyne Cycloaddition Reaction: Does It Click with Ruthenium Catalysts? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing the Click Reaction for 1-(azidomethyl)-3-methylbenzene
Welcome to the technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction of 1-(azidomethyl)-3-methylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting and optimizing your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the click reaction with this compound and related benzylic azides.
Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the likely causes and how can I fix this?
A1: Low or no product yield is a common issue in CuAAC reactions. Several factors related to the copper catalyst are often the root cause.
-
Catalyst Inactivity: The active catalyst in the CuAAC reaction is Cu(I), which is highly susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.[1]
-
Troubleshooting Steps:
-
Degas Your Solvents: Ensure your reaction solvents are thoroughly degassed by methods such as sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).
-
Fresh Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) source (like CuSO₄), ensure your sodium ascorbate solution is freshly prepared.[2] An older solution may have lost its reducing power.
-
-
-
Inappropriate Copper Source: The choice of copper source can significantly impact reaction efficiency. For benzylic azides, some copper sources are more effective than others.
-
Troubleshooting Steps:
-
Switch to a Cu(I) Salt: Consider using a direct Cu(I) source like copper(I) iodide (CuI), which has been shown to be highly effective for the click reaction of benzyl azide.[3][4] Be aware that Cu(I) salts are sensitive to oxidation and require careful handling under an inert atmosphere.[1]
-
Use a Ligand: Incorporating a stabilizing ligand like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can protect the Cu(I) catalyst from oxidation and improve reaction rates.[5][6]
-
-
Q2: I am observing a significant amount of a side product that appears to be the amine corresponding to my starting azide. What is happening and how can I prevent it?
A2: The reduction of the azide functional group to a primary amine is a known side reaction in CuAAC, particularly when using the common CuSO₄/sodium ascorbate system.[1]
-
Cause: An excess of the reducing agent, sodium ascorbate, can lead to the undesired reduction of the azide.[1]
-
Troubleshooting Steps:
-
Optimize Reducing Agent Concentration: Use the minimum effective concentration of sodium ascorbate required to reduce the Cu(II) to Cu(I). Titrating the amount of sodium ascorbate can help find the optimal balance.
-
Use a Direct Cu(I) Source: Switching to a Cu(I) catalyst, such as CuI or CuBr, eliminates the need for a reducing agent altogether, thereby preventing this side reaction.[1]
-
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: Slow reaction kinetics can be frustrating. Here are some strategies to accelerate your click reaction:
-
Catalyst Choice: As mentioned, the choice of copper source and the use of ligands can dramatically affect the reaction rate. Well-defined copper(I) complexes, especially those with N-heterocyclic carbene (NHC) ligands, have shown very high catalytic activity.[7][8]
-
Solvent Effects: The reaction solvent can influence the reaction rate. While a variety of solvents can be used, some, like Cyrene™, have been shown to be particularly effective for the click reaction of benzyl azide.[3][4] For bioconjugation, aqueous buffers are common, and the addition of a co-solvent like DMSO can help with solubility.[2]
-
Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious, as higher temperatures can also promote side reactions. A typical starting point is room temperature, with the option to heat to 30-50°C if the reaction is sluggish.[3][9]
Data Presentation: Effect of Copper Source on Benzyl Azide Click Reaction
The efficiency of the copper-catalyzed click reaction between benzyl azide and phenylacetylene is highly dependent on the copper source. The following table summarizes the performance of various copper salts.
| Copper Source | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| CuI | 1 | 0.5 | 30 | ~98 | [3][4] |
| CuBr | 1 | 0.5 | 30 | <10 | [3][4] |
| CuCl | 1 | 0.5 | 30 | <10 | [3][4] |
| Cu₂O | 1 | 0.5 | 30 | <5 | [3][4] |
| CuO | 1 | 0.5 | 30 | <5 | [3][4] |
| CuSO₄·5H₂O | 1 | 0.5 | 30 | ~15 | [3][4] |
Note: The reaction was performed with 1.15 mmol benzyl azide and 1 mmol phenylacetylene in 2.5 mL Cyrene™ with 0.1 mmol Et₃N.[3][4]
Experimental Protocols
Below are detailed methodologies for performing the CuAAC reaction with a benzylic azide using different copper sources.
Protocol 1: Using Copper(I) Iodide (CuI)
This protocol is adapted for small molecule synthesis under anhydrous conditions.
-
Reagent Preparation:
-
In a dry, argon-flushed vial, dissolve this compound (1 equivalent) and the desired terminal alkyne (1.1 equivalents) in an appropriate anhydrous solvent (e.g., THF, DMF, or Cyrene™).[3]
-
-
Reaction Setup:
-
To the stirred solution of the azide and alkyne, add copper(I) iodide (CuI) (1-2 mol%).
-
If required, add a base such as triethylamine (Et₃N) (0.1 equivalents).[3]
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or gently heat to 30-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the copper catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel if necessary.
-
Protocol 2: Using in situ Generated Cu(I) from CuSO₄/Sodium Ascorbate
This is a common protocol, especially for reactions in aqueous media or for bioconjugation.
-
Stock Solution Preparation:
-
Prepare a stock solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 100 mM in deionized water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in deionized water).[2]
-
If using a ligand, prepare a stock solution of THPTA or TBTA.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve this compound (1 equivalent) and the alkyne (1.1 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMSO and water).[2]
-
Add the CuSO₄ solution to the reaction mixture (typically 1-5 mol%).
-
If using a ligand, add it at this stage (typically in a 1:1 to 5:1 ratio with CuSO₄).
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% or in slight excess to the copper).[2]
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, or NMR).
-
Workup is similar to Protocol 1, often involving an extraction to remove the water-soluble catalyst components.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the CuAAC reaction.
Catalytic Cycle of CuAAC
Caption: The catalytic cycle of the copper(I)-catalyzed azide-alkyne cycloaddition.
References
- 1. ilacadofsci.com [ilacadofsci.com]
- 2. interchim.fr [interchim.fr]
- 3. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 4. Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Regioselectivity in Cycloaddition Reactions of Substituted Benzyl Azides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and improve the regioselectivity of cycloaddition reactions involving substituted benzyl azides. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, supplemented with detailed experimental protocols, data tables, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of 1,3-dipolar cycloadditions between substituted benzyl azides and alkynes?
A1: The regioselectivity of the Huisgen 1,3-dipolar cycloaddition is primarily governed by a combination of steric and electronic factors of both the benzyl azide and the alkyne. In uncatalyzed thermal reactions, a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers is often produced.[1] The use of catalysts, such as copper(I) or ruthenium complexes, can provide high to complete regioselectivity.[1][2]
-
Electronic Effects: The electronic properties of the substituents on both the benzyl azide and the alkyne play a significant role. Theoretical studies have shown that electron-withdrawing or electron-donating groups can alter the energy barriers for the formation of the different regioisomers.[3]
-
Steric Effects: The steric bulk of the substituents on both reactants can influence the approach of the azide to the alkyne, favoring the formation of the less sterically hindered regioisomer.[4]
-
Catalyst: The choice of catalyst is often the most critical factor. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) almost exclusively yields the 1,4-disubstituted triazole.[1][5] In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) typically produces the 1,5-disubstituted triazole.[1][6]
-
Solvent: The solvent can also have an effect on the reaction, although it is generally less pronounced than the catalyst's influence.[4][7]
Q2: How can I selectively synthesize the 1,4-disubstituted 1,2,3-triazole regioisomer?
A2: For the specific synthesis of 1,4-disubstituted 1,2,3-triazoles, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the method of choice. This "click chemistry" reaction is highly regioselective and proceeds under mild conditions.[1][5] The reaction is typically carried out using a Cu(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. Alternatively, a Cu(I) salt, such as copper(I) iodide or bromide, can be used directly.[8]
Q3: How can I selectively synthesize the 1,5-disubstituted 1,2,3-triazole regioisomer?
A3: To obtain the 1,5-disubstituted 1,2,3-triazole, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) should be employed. A common catalyst for this transformation is pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes.[1][6] This method is particularly useful for reactions with terminal alkynes and can also be applied to internal alkynes to produce fully substituted triazoles.[2][6]
Troubleshooting Guides
Issue 1: My cycloaddition reaction yields a mixture of regioisomers.
Q: I performed a thermal cycloaddition with a substituted benzyl azide and an unsymmetrical alkyne and obtained a mixture of 1,4- and 1,5-regioisomers. How can I improve the regioselectivity?
A: Obtaining a single regioisomer from an uncatalyzed thermal cycloaddition can be challenging, as these reactions often lack high regioselectivity.[1] To obtain a specific regioisomer, it is highly recommended to use a catalytic method.
Troubleshooting Steps:
-
Employ a Catalyst:
-
Modify Substituents: If a catalytic approach is not feasible, consider modifying the substituents on your alkyne. Acyl-substituted internal alkynes, propargyl alcohols, and propargyl amines have been shown to react with high regioselectivity in some cases, even in ruthenium-catalyzed reactions that can sometimes produce mixtures.[2]
-
Solvent Screening: While less impactful than catalysis, the reaction solvent can sometimes influence the regiomeric ratio.[4] A systematic screen of solvents with varying polarities may offer some improvement.
Issue 2: Low or no product yield in my CuAAC reaction.
Q: I am attempting a copper-catalyzed cycloaddition with my substituted benzyl azide, but I am observing low to no formation of the desired triazole product. What could be the issue?
A: Low or no yield in a CuAAC reaction can stem from several factors, primarily related to the catalyst's activity and the stability of the reagents.
Troubleshooting Steps:
-
Catalyst Inactivity: The active catalyst is Cu(I), which is prone to oxidation to the inactive Cu(II) state by oxygen.[8]
-
De-gas your solvents: Before starting the reaction, thoroughly de-gas all solvents.
-
Use an inert atmosphere: Run the reaction under an inert atmosphere, such as nitrogen or argon.[6]
-
Fresh Reducing Agent: If you are generating Cu(I) in situ from a Cu(II) salt, ensure your reducing agent (e.g., sodium ascorbate) is fresh.[8]
-
-
Reagent Quality: Azides can be unstable, particularly those with a low carbon-to-nitrogen ratio.[8]
-
Check Reagent Purity: Ensure the purity of your substituted benzyl azide and alkyne.
-
Proper Storage: Store your azide appropriately, often at low temperatures, to prevent degradation.[8]
-
-
Ligand Use: The addition of a ligand, such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), can stabilize the Cu(I) catalyst, preventing oxidation and potentially improving yields.[8]
Issue 3: I am observing significant side products in my reaction.
Q: My CuAAC reaction is producing a significant amount of a byproduct that appears to be the amine corresponding to my benzyl azide. What is causing this?
A: The reduction of the azide to a primary amine is a known side reaction in CuAAC, often caused by an excess of the reducing agent.[8]
Troubleshooting Steps:
-
Optimize Reducing Agent Concentration: Titrate the concentration of sodium ascorbate to the minimum effective amount required for the reaction.
-
Use a Direct Cu(I) Source: Employ a Cu(I) salt like CuI or CuBr to eliminate the need for a reducing agent altogether. However, be mindful that Cu(I) salts are sensitive to oxidation and require careful handling under an inert atmosphere.[8]
-
Avoid Phosphines: If your reaction mixture contains any phosphine-based reagents or impurities, the Staudinger reaction can occur, leading to the formation of an amine. Ensure all reagents and solvents are free from phosphines.[8]
Q: I am seeing a byproduct that corresponds to the homocoupling of my terminal alkyne (Glaser coupling). How can I prevent this?
A: Alkyne homocoupling is an oxygen-dependent side reaction catalyzed by copper.
Troubleshooting Steps:
-
Maintain Anaerobic Conditions: The most effective way to prevent Glaser coupling is to rigorously exclude oxygen from the reaction. This can be achieved by de-gassing solvents and maintaining an inert atmosphere (nitrogen or argon) throughout the experiment.[8]
-
Ensure Sufficient Reducing Agent: Make sure there is an adequate amount of reducing agent (if used) to keep the copper in the Cu(I) oxidation state.
Data Presentation
Table 1: Regioselectivity of Ruthenium-Catalyzed Cycloaddition of Benzyl Azide with Various Internal Alkynes.
| Entry | Alkyne Substituent (R1) | Alkyne Substituent (R2) | Azide | Regioisomeric Ratio (A:B) | Yield (%) |
| 1 | Ph | Me | Benzyl | 33:67 | 65 |
| 2 | Ph | CO₂Et | Benzyl | 100:0 | 85 |
| 3 | Me | COPh | Benzyl | 100:0 | 82 |
| 4 | Ph | CH₂OH | Benzyl | 0:100 | 75 |
| 5 | Ph | CH₂NMe₂ | Benzyl | 0:100 | 70 |
| 6 | Me | Me | Benzyl | - (Symmetrical) | 90 |
| 7 | Ph | Me | Benzhydryl | 33:67 | 65 |
| 8 | Ph | Me | 1-Adamantyl | 0:100 | 10 |
Data adapted from a study on ruthenium-catalyzed cycloadditions.[2] Isomer A corresponds to the 1,4,5-trisubstituted triazole where the benzyl group is on N1, R1 is at C4, and R2 is at C5. Isomer B corresponds to the other regioisomer.
Experimental Protocols
Protocol 1: General Procedure for Ruthenium-Catalyzed Cycloaddition [2]
-
In a reaction vessel, combine the azide (1.0 eq, 0.5 mmol), the alkyne (1.2–5.0 eq), and the ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂, 0.1 eq, 0.05 mmol).
-
Add anhydrous benzene (2.5 mL) as the solvent.
-
Reflux the mixture at 80 °C for 2.5–40 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and evaporate the solvent under reduced pressure.
-
Determine the ratio of regioisomers from the crude reaction mixture using ¹H NMR integration.
-
Purify the product by flash column chromatography using a mixture of ethyl acetate and hexanes.
Protocol 2: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [8]
-
In a suitable reaction vessel, dissolve the substituted benzyl azide and the terminal alkyne in a suitable solvent system (e.g., a t-BuOH/water mixture).
-
In a separate vial, prepare the catalyst solution. If using a Cu(II) salt (e.g., CuSO₄), dissolve it in water. If a ligand (e.g., TBTA) is used, add it to the catalyst solution.
-
Freshly prepare a stock solution of the reducing agent, for instance, sodium ascorbate (e.g., 1 M in water).
-
De-gas the reaction mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.
-
Add the copper catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
Allow the reaction to stir at room temperature or with gentle heating, depending on the substrate reactivity.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or NMR).
-
Upon completion, proceed with a standard aqueous work-up and purify the product by column chromatography.
Visualizations
Caption: Catalytic control of regioselectivity in azide-alkyne cycloadditions.
Caption: Troubleshooting workflow for cycloaddition reactions.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. A Study of the Scope and Regioselectivity of the Ruthenium-Catalyzed [3+2]-Cycloaddition of Azides with Internal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemrj.org [chemrj.org]
- 8. benchchem.com [benchchem.com]
purification challenges of triazole products from 1-(azidomethyl)-3-methylbenzene reactions
Technical Support Center: Purification of Triazole Products
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the purification of 1,2,3-triazole products derived from 1-(azidomethyl)-3-methylbenzene in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: My final triazole product has a faint blue or green tint. What is the cause and how can I remove it?
A1: A blue or green coloration in your product is a common indicator of residual copper catalyst contamination.[1] The triazole product itself can chelate with copper ions, making them difficult to remove.[1]
Effective Removal Strategies:
-
Aqueous Washes with Chelating Agents: Washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with an aqueous solution of a chelating agent is highly effective.[2] Common choices include aqueous EDTA (ethylenediaminetetraacetic acid) or ammonia/ammonium chloride solutions.[1][2]
-
Silica Gel Chromatography: Passing the crude mixture through a silica gel column is a standard method to separate the polar copper salts from the less polar triazole product.[2]
-
Heterogeneous Catalysis: To prevent contamination from the start, consider using a solid-supported copper catalyst. These can be easily filtered off after the reaction is complete, simplifying the workup process significantly.[2][3]
Q2: After column chromatography, my yield is very low. What are the common causes and solutions?
A2: Low recovery after column chromatography can stem from several factors.
-
Compound Streaking/Degradation: Triazoles can be sensitive to the acidic nature of standard silica gel, causing streaking or degradation on the column.[4]
-
Solution: Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (typically 0.1-1%) in your eluent system.[4]
-
-
Poor Eluent Choice: An improper solvent system may not provide adequate separation or may lead to your compound eluting too slowly or not at all.[4]
-
Solution: Optimize your mobile phase using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation.[4]
-
-
Improper Sample Loading: Loading the sample in too much solvent can cause a broad initial band, leading to poor separation and mixed fractions.[4]
-
Solution: Dissolve your crude product in the absolute minimum amount of solvent before loading it onto the column. Adsorbing the crude product onto a small amount of silica gel and loading the dry powder can also lead to a much sharper separation.
-
Q3: I am struggling to get my triazole product to crystallize. What can I do?
A3: Crystallization failure is a common purification challenge. Several techniques can be used to induce crystallization.[5][6]
-
Induce Nucleation: Scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[6] Adding a "seed crystal" from a previous pure batch can also initiate crystallization.[6]
-
Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, which will increase the concentration of your product.[6][7]
-
Use an Anti-Solvent: If your product is soluble in one solvent, try adding a second solvent in which it is insoluble (an "anti-solvent") dropwise until the solution becomes turbid. Then, gently heat until it becomes clear again and allow it to cool slowly.[7]
-
Slow Cooling: Rapid cooling can trap impurities and prevent the formation of a well-defined crystal lattice.[5][6] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[6]
Q4: Besides unreacted starting materials, what are the common side products in a CuAAC reaction using this compound?
A4: The primary side reaction in CuAAC is the oxidative homocoupling of the alkyne starting material, which forms a symmetric diyne.[8] This is more likely to occur if the active Cu(I) catalyst is oxidized to the inactive Cu(II) state.[9]
-
Prevention: The most common way to prevent this is by adding a reducing agent, such as sodium ascorbate, to the reaction mixture.[9][10] This ensures the copper remains in the active Cu(I) oxidation state throughout the reaction. Running the reaction under an inert atmosphere (nitrogen or argon) can also help minimize oxidation.[2]
Troubleshooting Guides
Guide 1: Removing Copper Catalyst Contamination
This workflow helps you choose the right method for removing residual copper from your triazole product.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
preventing decomposition of 1-(azidomethyl)-3-methylbenzene during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(azidomethyl)-3-methylbenzene. The information is designed to help prevent decomposition of this reagent during storage and reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in chemical reactions.
Issue 1: Low or No Product Yield in Reactions
-
Possible Cause: Decomposition of this compound due to thermal stress.
-
Solution: Organic azides are thermally sensitive and can decompose with the input of energy.[1] It is crucial to maintain low reaction temperatures. For reactions that require heating, it is advisable to add the azide slowly to the heated reaction mixture to minimize its exposure to high temperatures. Always perform a small-scale trial to determine the optimal temperature that promotes the desired reaction without significant decomposition of the azide.
-
-
Possible Cause: Decomposition due to exposure to light.
-
Possible Cause: Incompatibility with reaction components.
-
Solution: Avoid the use of strong acids, which can cause rapid decomposition.[3] Halogenated solvents like dichloromethane and chloroform are also incompatible and can form dangerously explosive di- and tri-azidomethane.[4] Heavy metals can form shock-sensitive metal azides and should be avoided.[4] Copper (I) catalysts used in "click" chemistry are an exception but should be used under controlled conditions.
-
Issue 2: Inconsistent Reaction Results
-
Possible Cause: Degradation of this compound during storage.
-
Possible Cause: Presence of impurities in the starting material.
-
Solution: Ensure the purity of this compound before use. Impurities from the synthesis, such as residual benzyl bromide, can lead to side reactions. Purification should be performed carefully, avoiding distillation of the neat azide. Column chromatography is a suitable method.
-
Issue 3: Safety Concerns - Gas Evolution or Unexpected Exotherms
-
Possible Cause: Decomposition of the azide leading to the release of nitrogen gas.
-
Solution: Vigorous gas evolution is a sign of azide decomposition. This can lead to a rapid increase in pressure within the reaction vessel. Always conduct reactions in a well-ventilated fume hood with a blast shield.[4] Ensure that the reaction setup is not a closed system and has a means for pressure relief, such as a bubbler. If unexpected gas evolution or a rapid temperature increase occurs, cool the reaction immediately and dilute the reaction mixture with a non-reactive solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the thermal stability of this compound?
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1] For long-term storage, temperatures of -18°C or lower are recommended.[4] Storing it as a solution (e.g., in THF or tert-butyl methyl ether) at a concentration of 1 M or less can also enhance stability.[4]
Q3: What materials and reagents are incompatible with this compound?
A3: A number of substances are incompatible with organic azides and should be avoided:
-
Strong Acids: Can catalyze rapid and violent decomposition.[3]
-
Strong Reducing Agents: Can react vigorously with the azide group.
-
Heavy Metals: Can form highly unstable and shock-sensitive metal azides.[4] This is a critical consideration for avoiding contact with certain metal spatulas or equipment.
-
Halogenated Solvents: Solvents such as dichloromethane and chloroform can react to form explosive di- and tri-azidomethane.[4]
Q4: How can I monitor the decomposition of this compound during my reaction?
A4: The progress of a reaction and the potential decomposition of the azide can be monitored by techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or High-Performance Liquid Chromatography (HPLC). In ¹H NMR, the disappearance of the characteristic benzylic protons of this compound (typically a singlet around 4.3 ppm in CDCl₃) can be monitored.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, stringent safety measures are necessary:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Use a blast shield, especially when working on a larger scale or when heating the compound.
-
Avoid using metal spatulas to handle the azide to prevent the formation of metal azides.[4]
-
Never concentrate azide-containing solutions to dryness by rotary evaporation.[4]
Quantitative Data
| Compound | Decomposition Onset (°C) | Peak Decomposition Temperature (°C) | Analysis Method |
| Benzyl Azide | > 80 | Not Specified | General Observation |
| Substituted Azidomethyl Compounds | > 120 (peak) | Not Specified | General Observation |
| Glycidyl Azide Polymer (GAP) | ~200 | Not Specified | DTA/TGA |
Note: The data presented is based on general statements in the literature and data for related compounds. It is strongly recommended that users perform their own thermal analysis for a precise understanding of the thermal stability of this compound under their specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from 3-methylbenzyl bromide via nucleophilic substitution.
-
Materials: 3-methylbenzyl bromide, sodium azide (NaN₃), dimethylformamide (DMF), deionized water, diethyl ether, brine, anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methylbenzyl bromide (1.0 eq.) in DMF.
-
Carefully add sodium azide (1.5 eq.) to the solution. Caution: Sodium azide is highly toxic.
-
Stir the reaction mixture at room temperature overnight. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully add deionized water to the reaction mixture.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with brine (2x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature. Do not heat the neat product.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound
This protocol provides a general procedure for a "click" reaction.
-
Materials: this compound, a terminal alkyne, copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium ascorbate, solvent (e.g., a mixture of t-butanol and water).
-
Procedure:
-
In a reaction vessel, dissolve the terminal alkyne (1.0 eq.) and this compound (1.1 eq.) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq.) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq.) in water.
-
To the stirring solution of the alkyne and azide, add the CuSO₄ solution, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Protocol 3: Staudinger Reduction of this compound
This protocol outlines the reduction of the azide to the corresponding amine.
-
Materials: this compound, triphenylphosphine (PPh₃), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve this compound (1.0 eq.) in THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of triphenylphosphine (1.1 eq.) in THF to the azide solution. Caution: Nitrogen gas is evolved. Ensure proper ventilation and pressure equalization.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the starting azide is consumed (monitor by TLC).
-
Add water to the reaction mixture and stir for an additional 1-2 hours to hydrolyze the intermediate aza-ylide.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
The product, 3-methylbenzylamine, can be purified from the triphenylphosphine oxide byproduct by acid-base extraction or column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for low-yield reactions with this compound.
References
Technical Support Center: Influence of Ligands on the Rate of CuAAC with 1-(azidomethyl)-3-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with 1-(azidomethyl)-3-methylbenzene. The following information addresses common issues related to ligand selection and its impact on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a ligand in the CuAAC reaction?
A1: In a CuAAC reaction, a ligand serves two main functions. Firstly, it stabilizes the catalytically active Copper(I) oxidation state, preventing its oxidation to the inactive Cu(II) state or disproportionation to Cu(0) and Cu(II).[1][2][3] Secondly, certain "accelerating" ligands can significantly enhance the reaction rate, in some instances by several orders of magnitude compared to the ligand-free reaction.[1][4][5] For biological applications, ligands also play a crucial role in reducing the cytotoxicity of copper ions by chelating them.[1][6]
Q2: How do I select the appropriate copper ligand for my experiment with this compound?
A2: The choice of ligand is critical and depends on several factors, including the solvent, the nature of the alkyne coupling partner, and the desired reaction rate.[1]
-
For Bioconjugation in Aqueous Media: Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and its derivatives are highly recommended.[1][7] They are effective at protecting biomolecules from copper-induced damage and perform well under physiological conditions.[1][7]
-
For Organic Solvents: While THPTA can be used, ligands like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) are very effective, although their solubility in purely aqueous systems may be limited.[1][8]
-
To Maximize Reaction Rate: Advanced ligands, such as those based on benzimidazoles, may offer superior rate acceleration, particularly for challenging substrates.[4] Some ligands can also promote the formation of more active dinuclear copper species.[2][4]
Q3: Is it possible to perform the CuAAC reaction without a ligand?
A3: While the CuAAC catalytic cycle can proceed without a ligand, it is generally not advisable for most applications.[1] Ligand-free reactions are often significantly slower and more susceptible to catalyst inactivation through oxidation.[3][8] The use of an appropriate accelerating ligand is often necessary when high reaction rates are required, especially at low reactant concentrations.[5][8]
Q4: What is the optimal ligand-to-copper ratio?
A4: The optimal ligand-to-copper ratio can vary depending on the ligand and reaction conditions. For some ligands, a 1:1 ratio is effective.[5] However, in certain cases, particularly in biological systems, a higher ligand-to-copper ratio (e.g., 5:1) is recommended to protect sensitive biomolecules from oxidative damage.[3][9][10] It is important to note that for some classes of ligands, an excess of the ligand relative to copper can be inhibitory, especially in non-coordinating solvents.[4]
Q5: My reaction is slow or fails to proceed. What are some common ligand-related issues?
A5: Several factors related to the ligand can lead to poor reaction performance:
-
Inappropriate Ligand Choice: The selected ligand may not be suitable for the solvent system or may not provide sufficient rate acceleration.[1][4]
-
Ligand Inhibition: As mentioned, an excess of certain ligands can inhibit the reaction by blocking copper's coordination sites.[4]
-
Poor Ligand Quality: Impurities in the ligand can interfere with the catalytic cycle.
-
Oxygen Sensitivity: In the absence of a sufficiently protective ligand, the Cu(I) catalyst is prone to oxidation by atmospheric oxygen.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citations |
| Low or No Product Formation | Catalyst Inactivation: Cu(I) has been oxidized to inactive Cu(II). | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). Increase the ligand-to-copper ratio to better protect the Cu(I) center. | [3] |
| Inappropriate Ligand: The ligand is not providing sufficient rate acceleration in the chosen solvent. | For aqueous media, switch to a water-soluble ligand like THPTA. For organic solvents, consider TBTA. Experiment with different classes of ligands (e.g., tris(triazolylmethyl)amines, aliphatic amines). | [1][4] | |
| Ligand Inhibition: Excess ligand is inhibiting the catalytic cycle. | Titrate the ligand-to-copper ratio to find the optimal concentration. Reactions with some ligands are less inhibited in coordinating solvents like DMSO. | [4] | |
| Slow Reaction Rate | Suboptimal Ligand Concentration: The ligand concentration may not be optimal for maximum acceleration. | Systematically vary the ligand-to-copper ratio (e.g., 0.5:1, 1:1, 2:1, 5:1) to determine the effect on the reaction rate. | [4] |
| Poor Ligand Solubility: The ligand is not fully dissolved in the reaction medium. | Choose a ligand with better solubility in your solvent system. For example, use THPTA for aqueous reactions and TBTA for organic solvents. | [1][8] | |
| Reaction Works in Organic Solvent but not Water | Ligand Incompatibility with Water: The chosen ligand is not water-soluble or is ineffective in aqueous media. | Switch to a hydrophilic ligand designed for bioconjugation, such as THPTA or its derivatives. | [1][7] |
| Side Product Formation (e.g., Alkyne Homocoupling) | Insufficient Catalyst Stabilization: The ligand is not effectively preventing side reactions. | Increase the concentration of the reducing agent and the ligand. Ensure the reaction is properly deoxygenated. | [3] |
Quantitative Data: Influence of Ligand Type on CuAAC Reaction Rate
| Ligand Class | Example Ligands | Relative Rate Enhancement | Optimal Solvent(s) | Notes | Citations |
| Tris(triazolylmethyl)amines | TBTA, THPTA, BTTAA | High to Very High | Organic and Aqueous | THPTA and its derivatives are water-soluble and ideal for bioconjugation. TBTA is more suited for organic solvents. | [1][7][8] |
| Tris(heterocyclemethyl)amines (Mixed) | Pyridine/Benzimidazole Hybrids | Very High | Organic (especially coordinating solvents like DMSO) | Can be inhibitory in excess, a phenomenon that is mitigated by donor solvents. | [4] |
| Aliphatic Amines | TMEDA, PMDETA, HMTETA | Moderate to High | Organic and Aqueous | Generally provide good rate enhancement. HMTETA has shown very fast kinetics in photo-initiated CuAAC. | [11][12][13] |
| Pyridine-based Ligands | Tris(pyridylmethyl)amine | Low to Moderate | Organic | Generally show less rate improvement compared to aliphatic or triazole-based ligands. | [4][12][13] |
| No Ligand | - | Low | Varies | Significantly slower than ligand-accelerated reactions and more prone to catalyst deactivation. | [1][8] |
Experimental Protocols
General Protocol for CuAAC Reaction in an Organic Solvent (e.g., DMSO)
This protocol is a general guideline and may require optimization for specific alkynes.
Reagents:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Ligand solution (e.g., TBTA in DMSO)
-
Sodium ascorbate solution (freshly prepared, e.g., 1 M in water)
-
DMSO (or other suitable organic solvent)
Procedure:
-
In a reaction vessel, dissolve this compound and the terminal alkyne in DMSO.
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. Allow this mixture to stand for 1-2 minutes to allow for complex formation.
-
Add the copper-ligand complex to the solution of the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction at room temperature and monitor its progress by a suitable analytical method (e.g., TLC, LC-MS).
General Protocol for CuAAC Reaction in Aqueous Buffer (Bioconjugation)
This protocol is a general guideline for labeling an alkyne-tagged biomolecule.
Reagents:
-
This compound (as a small molecule reporter)
-
Alkyne-tagged biomolecule in a biocompatible buffer (e.g., phosphate buffer, pH 7)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA solution (e.g., 50 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 100 mM in water)
Procedure:
-
To the solution of the alkyne-tagged biomolecule in buffer, add the this compound.
-
In a separate tube, premix the CuSO₄ and THPTA solutions. A ligand-to-copper ratio of 5:1 is often recommended.
-
Add the copper-ligand complex to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-4 hours, or as optimized. The reaction can be gently agitated.
-
Purify the resulting triazole-linked product using a method appropriate for the biomolecule (e.g., size exclusion chromatography, dialysis).
Visualizations
Caption: General experimental workflow for a ligand-accelerated CuAAC reaction.
Caption: Decision tree for selecting a suitable ligand for the CuAAC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Copper ligand and anion effects: controlling the kinetics of the photoinitiated copper(i) catalyzed azide—alkyne cycloaddition polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Copper Ligand and Anion Effects: Controlling the Kinetics of the Photoinitiated Copper(I) Catalyzed Azide—Alkyne Cycloaddition Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reaction of 1-(Azidomethyl)-3-methylbenzene with Alkynes
Welcome to the technical support center for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) of 1-(azidomethyl)-3-methylbenzene with various alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions, troubleshooting common experimental issues, and ensuring successful synthesis of 1,2,3-triazole products.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the reaction of this compound with alkynes.
Issue 1: Low or No Yield of the Triazole Product
Q1: I am not getting the expected yield for my reaction. What are the potential causes and how can I improve it?
A1: Low or no yield in a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1] Ensure your reaction is properly degassed or performed under an inert atmosphere (e.g., nitrogen or argon). If using a Cu(II) salt with a reducing agent like sodium ascorbate, ensure the reducing agent is fresh and added correctly.[2]
-
Reagent Quality: Azides, particularly low molecular weight organic azides like this compound, can be unstable and should be stored correctly, often at low temperatures and away from light.[2][3] Ensure your azide and alkyne starting materials have not degraded.
-
Poor Solubility of Reactants: One of the most common challenges is the poor solubility of the reactants in the chosen solvent system.[4] This can hinder the reaction rate and overall yield.
-
Insufficient Ligand: The ligand stabilizes the Cu(I) catalytic species and prevents its oxidation.[4] Ensure the correct stoichiometry of the ligand to the copper source is used.
Troubleshooting Steps:
-
Verify Reagent Purity: Check the purity of your this compound and the alkyne. Impurities can inhibit the catalyst.
-
Ensure Active Catalyst: Use a fresh copper source and reducing agent. If using a Cu(I) salt, be mindful of its sensitivity to oxidation.[2] Running the reaction under an inert atmosphere is crucial to prevent catalyst inactivation.[4]
-
Optimize Reaction Conditions: Screen different stabilizing ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine).[2] Varying the temperature and reaction time can also improve yields.[4]
-
Address Solubility Issues: Conduct solvent screening to find an optimal solvent or co-solvent system where all reactants are soluble.[4] Common choices include mixtures of water with t-butanol, DMSO, DMF, or THF.[4][5]
Issue 2: Formation of Side Products
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize their formation?
A2: Two common side reactions in CuAAC are the reduction of the azide and the homocoupling of the alkyne.
-
Azide Reduction: The azide functional group can be reduced to a primary amine, in this case, (3-methylphenyl)methanamine. This is often caused by an excess of the reducing agent, such as sodium ascorbate, used to generate the Cu(I) catalyst from a Cu(II) salt.[2]
-
Alkyne Homocoupling (Glaser Coupling): Terminal alkynes can undergo oxidative homodimerization, which is promoted by the oxidation of Cu(I) to Cu(II) in the presence of oxygen.[4][6]
Troubleshooting Steps:
-
To Prevent Azide Reduction:
-
To Prevent Alkyne Homocoupling:
-
Maintain Anaerobic Conditions: Rigorously exclude oxygen from your reaction by degassing solvents and running the reaction under an inert atmosphere.[4]
-
Ensure Sufficient Reducing Agent: If using a Cu(II) precursor, ensure an adequate amount of a reducing agent like sodium ascorbate is present to maintain the copper in its Cu(I) oxidation state.[4]
-
Issue 3: Reactant Solubility Problems
Q3: My starting materials, this compound and/or my alkyne, are not dissolving in the reaction solvent. What should I do?
A3: Solubility issues are a frequent challenge in CuAAC reactions.[4] The ideal solvent should dissolve all reactants and the catalyst.[3]
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents or solvent mixtures. Common choices include water, t-butanol, DMSO, DMF, and THF.[4] For reactants that are not soluble in aqueous media, increasing the proportion of the organic co-solvent can improve solubility.[5]
-
Use of Co-solvents: A mixture of an organic solvent and water is often effective for dissolving both polar and non-polar reactants.[4]
-
Alternative Solvents: Studies have shown that biomass-derived solvents like Cyrene™ and γ-valerolactone (GVL) can be excellent alternatives, sometimes providing superior yields.[3][7]
Data Presentation: Effect of Solvent on CuAAC Yield
The choice of solvent can significantly impact the yield of the cycloaddition reaction. Below is a summary of the effect of various solvents on a model CuAAC reaction between benzyl azide and phenylacetylene, which serves as a good proxy for the reactivity of this compound.
| Solvent | Abbreviation | Yield of 1-benzyl-4-phenyl-1H-1,2,3-triazole (%) |
| Cyrene™ | - | >99 |
| γ-valerolactone | GVL | 95 |
| Ethyl levulinate | EtLev | 85 |
| Methyl levulinate | MeLev | 82 |
| Dichloromethane | DCM | 55 |
| 1,4-Dioxane | - | 52 |
| N,N-dimethylformamide | DMF | 35 |
| N-methylpyrrolidone | NMP | 30 |
| Dimethyl sulfoxide | DMSO | 25 |
| 2-Methyltetrahydrofuran | 2Me-THF | 20 |
Reaction Conditions: 1.15 mmol benzyl azide, 1.0 mmol phenylacetylene, 0.01 mmol CuI, 0.1 mmol Et₃N, 2.5 mL solvent, 30°C, 4 h.[1][3][7]
Experimental Protocols
General Protocol for the Copper(I)-Catalyzed Cycloaddition of this compound with a Terminal Alkyne
This protocol outlines a general procedure for the CuAAC reaction.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
-
Chosen ligand (e.g., TBTA or THPTA), optional but recommended
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M solution of sodium ascorbate in deoxygenated water. This solution should be made fresh.
-
Prepare a 100 mM solution of CuSO₄·5H₂O in deoxygenated water.
-
If using a ligand, prepare a 100 mM solution of the chosen ligand in a suitable solvent (e.g., DMSO).
-
-
Reaction Setup (under inert atmosphere):
-
In a suitable reaction vessel, dissolve this compound (1 equivalent) and the terminal alkyne (1-1.2 equivalents) in your chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).[4]
-
Degas the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-20 minutes.
-
If using a ligand, add the ligand solution (0.01-0.1 equivalents).[4]
-
Add the CuSO₄ solution (0.01-0.1 equivalents).[4]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-1 equivalent).[4]
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. Gentle heating may be required for less reactive substrates.[2]
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR).[2]
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the reaction mixture with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of 1,2,3-triazoles.
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Managing Steric Hindrance in Reactions with 1-(Azidomethyl)-3-methylbenzene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance in chemical reactions involving 1-(azidomethyl)-3-methylbenzene and its derivatives. The presence of the meta-methyl group introduces steric challenges that can impact reaction efficiency and outcomes. This guide offers practical solutions and detailed protocols to navigate these synthetic hurdles.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Q: My CuAAC reaction with a this compound derivative is resulting in low to no yield of the desired triazole product. What are the potential causes and how can I resolve this?
A: Low yields in CuAAC reactions with sterically hindered azides like this compound derivatives are a common challenge. The meta-methyl group can partially obstruct the azide's approach to the copper-acetylide intermediate, slowing down the reaction rate.[1][2] Several factors could be contributing to this issue. Here is a step-by-step troubleshooting guide:
Troubleshooting Steps:
-
Catalyst System Optimization: The choice and handling of the copper catalyst are critical.
-
Catalyst Inactivity: The active catalyst, Cu(I), is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
In Situ vs. Pre-formed Cu(I): If you are generating Cu(I) in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate), ensure the reducing agent is fresh.[1] Consider using a direct Cu(I) source such as CuI or CuBr to bypass the reduction step.[3]
-
Ligand Choice: The use of a stabilizing ligand can protect the Cu(I) catalyst from oxidation and improve its efficacy with sterically demanding substrates. Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are common choices.[3] An abnormal N-heterocyclic carbene (NHC) complex of copper, [CuCl(TPh)], has been shown to be particularly effective for reactions involving sterically hindered azides and alkynes.[4]
-
-
Reaction Conditions:
-
Temperature and Time: Steric hindrance can increase the activation energy of the reaction.[5] Consider increasing the reaction temperature (e.g., to 40-60 °C) and extending the reaction time.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS.
-
Solvent: The choice of solvent can influence reaction rates. Protic solvents like t-BuOH/H₂O mixtures are commonly used. For less soluble substrates, organic solvents like DMF or DMSO can be employed. Ensure your starting materials are fully dissolved.
-
-
Reagent Quality and Stoichiometry:
-
Azide Stability: While generally stable, organic azides can be sensitive. Ensure your this compound derivative has not degraded during storage.[3]
-
Alkyne Purity: Impurities in the alkyne partner can interfere with the reaction.
-
Stoichiometry: A slight excess of the alkyne (e.g., 1.1-1.2 equivalents) is often used to ensure complete consumption of the azide.
-
Issue 2: Formation of Side Products
Q: I am observing significant side products in my reaction, including what appears to be the amine resulting from azide reduction and alkyne homocoupling. How can I minimize these?
A: The formation of side products is a common issue, particularly in CuAAC reactions.
Troubleshooting Steps:
-
Minimizing Azide Reduction:
-
Reducing Agent Concentration: The reduction of the azide to a primary amine is a known side reaction, often caused by an excess of sodium ascorbate.[3] Use the minimum effective concentration of the reducing agent.
-
Alternative Copper Source: As mentioned previously, using a direct Cu(I) source like CuI or CuBr eliminates the need for a reducing agent, thereby preventing this side reaction.[3]
-
-
Preventing Alkyne Homocoupling (Glaser Coupling):
-
Oxygen Exclusion: The primary cause of alkyne homocoupling is the presence of oxygen, which facilitates the oxidation of the copper-acetylide intermediate.[3] Rigorous degassing of solvents and maintaining an inert atmosphere are crucial for preventing this side reaction.
-
Ligand Use: The use of a suitable ligand can also help to suppress alkyne homocoupling.
-
Frequently Asked Questions (FAQs)
Q1: How does the meta-methyl group on the benzene ring of this compound specifically impact its reactivity in cycloaddition reactions?
A1: The meta-methyl group has two main effects:
-
Steric Hindrance: While not as impactful as an ortho substituent, the meta-methyl group can still create steric congestion around the benzylic azide. This can hinder the approach of the alkyne in a cycloaddition reaction, potentially slowing down the reaction rate compared to an unsubstituted benzyl azide.[5][6]
-
Electronic Effect: The methyl group is weakly electron-donating, which can slightly influence the electronic properties of the azide, though the steric effect is generally more dominant in controlling reactivity.[5]
Q2: Are there alternative, metal-free reaction strategies for sterically hindered azides like this compound derivatives?
A2: Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful metal-free alternative.[7] This reaction utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with the azide without the need for a metal catalyst.[8] While SPAAC can also be sensitive to steric hindrance, it avoids issues related to copper toxicity and catalyst removal, which is particularly beneficial in biological applications.[1] However, the bulky nature of both the azide and the cyclooctyne can lead to slower reaction rates.[1]
Q3: For which types of reactions other than cycloadditions is the steric hindrance of this compound derivatives a significant consideration?
A3: The steric hindrance is a factor in any reaction where a reagent needs to approach the benzylic carbon or the azide group. Examples include:
-
Staudinger Ligation: The reaction of the azide with a phosphine to form an aza-ylide, which is then hydrolyzed to an amine and a phosphine oxide. Severe steric hindrance can slow down the initial attack of the phosphine.
-
Reduction of the Azide: While many reducing agents can effectively reduce azides to amines, bulky reducing agents might experience slower reaction rates due to steric hindrance around the azide moiety.[9]
Q4: Can I use a Ruthenium catalyst for the cycloaddition of this compound derivatives? What would be the advantage?
A4: Yes, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a viable alternative to CuAAC. The primary advantage of RuAAC is that it typically yields the 1,5-disubstituted 1,2,3-triazole regioisomer, whereas CuAAC exclusively produces the 1,4-isomer.[10][11] This offers a way to control the regioselectivity of the product. Ruthenium catalysts like Cp*RuCl(PPh₃)₂ are often used.[10] However, it's important to note that severe steric hindrance can sometimes lead to a loss of selectivity in RuAAC.[1]
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and their impact on reactions with sterically hindered azides.
Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloadditions
| Catalytic System | Typical Catalyst | Regioselectivity | Key Advantages | Considerations for Steric Hindrance |
| CuAAC | CuSO₄/NaAsc or Cu(I) salt | 1,4-disubstituted | High yield, wide scope, mild conditions[7] | May require higher temperatures, longer reaction times, and optimized ligands.[1][2] |
| RuAAC | [Cp*RuCl] complexes | 1,5-disubstituted | Complementary regioselectivity, compatible with internal alkynes.[10][12] | Can be sensitive to severe steric hindrance, potentially affecting selectivity.[1] |
| SPAAC | None (metal-free) | Mixture (typically) | Bioorthogonal, avoids metal toxicity.[7][8] | Reaction rates can be slower with bulky substrates.[1] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a this compound Derivative
This protocol outlines a general method for the CuAAC reaction using in situ generation of the Cu(I) catalyst.
Reagents and Materials:
-
This compound derivative (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)
-
Sodium ascorbate (0.1 - 0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in deionized water).
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in deionized water). This solution should be made immediately before use as it is susceptible to oxidation.[1]
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the this compound derivative and the terminal alkyne in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the CuSO₄ stock solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature or heat to 40-60 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS until the starting azide is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low-Yield CuAAC Reactions
Caption: Troubleshooting workflow for low-yield CuAAC reactions.
Diagram 2: Decision Pathway for Choosing a Cycloaddition Strategy
Caption: Decision pathway for choosing a cycloaddition strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 12. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Copper Catalyst Removal from 1-(Azidomethyl)-3-methylbenzene Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of copper catalysts from reaction mixtures involving the synthesis of 1-(azidomethyl)-3-methylbenzene and its derivatives through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Troubleshooting Guide
This guide addresses common issues encountered during the removal of copper catalysts.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Persistent blue or green color in the organic product layer after aqueous extraction. | 1. Incomplete complexation and removal of copper ions.[1][2] 2. The product itself may chelate copper, making it difficult to remove.[2] | 1. Increase the concentration of the chelating agent (e.g., EDTA to 0.5 M).[3] 2. Perform multiple aqueous washes until the aqueous layer is colorless.[2] 3. Consider using a stronger or different chelating agent (e.g., aqueous ammonia/ammonium chloride).[2][3] |
| Low product yield after purification. | 1. Product partitioning into the aqueous layer during extraction, especially for more polar products. 2. Adsorption of the product onto solid supports like silica gel or scavenger resins.[2] 3. Product degradation due to pH changes during washing (e.g., with ammonia).[2] | 1. For water-soluble products, consider using scavenger resins or dialysis.[2] 2. If using column chromatography, elute with a more polar solvent system. 3. Use a milder chelating agent like EDTA or a buffered wash solution to avoid drastic pH changes.[2] |
| Solid-supported scavenger resin is ineffective. | 1. Insufficient amount of scavenger resin used. 2. Inadequate reaction time with the resin.[2] 3. The chosen resin is not compatible with the reaction solvent. | 1. Increase the equivalents of scavenger resin relative to the copper catalyst (a common starting point is 3-5 equivalents).[2] 2. Increase the stirring time (typically 4-16 hours).[2] 3. Consult the manufacturer's guidelines for solvent compatibility. |
| Product is contaminated with the chelating agent (e.g., EDTA). | The chelating agent has some solubility in the organic solvent. | Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water-soluble impurities.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing residual copper catalyst from my this compound reaction mixture?
A1: The most common and effective methods include:
-
Aqueous Washes with Chelating Agents: This involves extracting the organic layer containing your product with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[2] These agents form water-soluble complexes with copper, which are then removed in the aqueous phase.[2]
-
Solid-Phase Scavenging: This method uses scavenger resins, which are solid supports with functional groups that have a high affinity for metals.[1] Examples include resins with thiourea or amine functionalities.[2] The resin is stirred with the reaction mixture and then filtered off.[1]
-
Filtration through a Solid Support: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel or Celite.[1][2] These materials can adsorb the copper catalyst.[1][2]
Q2: My product is still colored after an initial purification attempt. What does this indicate?
A2: A persistent green or blue color in your product is a strong indicator of residual copper contamination.[1][2] This can happen if the initial removal method was not sufficient or if your product, particularly the triazole ring formed, is chelating the copper.[2]
Q3: How do I choose the best copper removal method for my specific this compound derivative?
A3: The choice depends on the properties of your product, the scale of your reaction, and the required purity level.[1] For small organic molecules soluble in common organic solvents, aqueous washes with chelating agents or filtration through a silica plug are often sufficient.[1] For more sensitive or polar molecules, or when very low copper levels are required (e.g., for pharmaceutical applications), solid-supported scavenger resins are an excellent choice as they can be more selective and avoid aqueous workups.[4]
Q4: Can I use EDTA to remove the copper catalyst? What concentration should I use?
A4: Yes, washing with an aqueous solution of EDTA is a very common and effective method.[5][6] A concentration of 0.5 M EDTA is often recommended.[3] You would typically dilute your reaction mixture with an organic solvent like ethyl acetate or dichloromethane and then wash it with the EDTA solution in a separatory funnel.[2]
Quantitative Data on Copper Removal Methods
The following table summarizes the efficiency of various copper removal techniques. Please note that exact efficiencies can vary based on the specific reaction conditions, product structure, and experimental execution.
| Method | Typical Copper Removal Efficiency | Advantages | Disadvantages |
| Aqueous Wash with 0.5 M EDTA | >95% | Cost-effective, readily available reagents. | Can be less effective for products that chelate copper strongly; may not be suitable for water-soluble products.[2] |
| Aqueous Wash with NH₄OH/NH₄Cl | >95% | Effective at complexing copper.[3] | Can alter the pH significantly, potentially degrading sensitive products.[2] |
| Thiol-functionalized Silica Resin | >99% | High selectivity and efficiency, suitable for a wide range of solvents, avoids aqueous workup.[4][7] | Higher cost compared to aqueous washes. |
| Filtration through Silica Gel Plug | Variable (80-95%) | Simple and quick for small-scale reactions. | May not be sufficient for achieving very low copper levels; potential for product adsorption.[2] |
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for organic-soluble products.
-
Reaction Quenching: Once the CuAAC reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of disodium EDTA.[2][3]
-
Extraction: Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. The aqueous layer will often turn blue or green as it complexes the copper.
-
Separation: Drain the aqueous layer. Repeat the wash with fresh EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and EDTA.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the copper-free product.[8]
Protocol 2: Removal using a Solid-Supported Scavenger Resin
This protocol is suitable for a wide range of products, including those that are sensitive to aqueous workups.
-
Resin Addition: After the reaction is complete, add a thiol-functionalized silica scavenger resin (typically 3-5 equivalents relative to the copper catalyst) directly to the reaction mixture.[2]
-
Stirring: Stir the resulting suspension at room temperature. A typical duration is 4-16 hours, though the optimal time may need to be determined empirically.[2]
-
Filtration: Filter the mixture to remove the resin. Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[2]
-
Concentration: The filtrate contains the product, free of the scavenger resin and the captured copper. Concentrate the filtrate under reduced pressure to obtain the purified product.[2]
Visualizations
Caption: General experimental workflow for CuAAC and subsequent copper catalyst removal.
Caption: A decision-making workflow for troubleshooting the removal of copper catalysts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. silicycle.com [silicycle.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
scale-up considerations for the synthesis of triazoles using 1-(azidomethyl)-3-methylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazoles using 1-(azidomethyl)-3-methylbenzene. The content is designed to address specific issues that may be encountered during experimental work, particularly concerning scale-up considerations.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound, especially at a larger scale?
A1: this compound is an organic azide. Organic azides are energetic materials and can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition. When scaling up, the risks associated with thermal runaway increase significantly.[1][2][3] It is crucial to have a thorough understanding of the thermal stability of the azide and the reaction mixture. Key safety precautions include:
-
Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC), to determine the onset of decomposition temperature and the potential for a runaway reaction.[2][4]
-
Controlled Environment: Handle the azide in a well-ventilated fume hood or a controlled reactor environment.
-
Avoid Incompatible Materials: Avoid contact with strong acids, strong bases, and certain metals that can catalyze decomposition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, flame-retardant lab coats, and blast shields, especially when working with larger quantities.
-
Gradual Scale-Up: Increase the reaction scale in small, manageable increments, carefully monitoring temperature and other parameters at each stage.
Q2: What are the most common side reactions observed during the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction at scale, and how can they be minimized?
A2: Two common side reactions in CuAAC are the reduction of the azide to an amine and the oxidative homocoupling of the alkyne (Glaser coupling).
-
Azide Reduction: This can be caused by certain reducing agents used to generate the Cu(I) catalyst in situ (e.g., sodium ascorbate). To minimize this, use the minimum effective concentration of the reducing agent or consider using a Cu(I) source directly (e.g., CuI or CuBr) under an inert atmosphere.
-
Glaser Coupling: This occurs when the terminal alkyne reacts with itself in the presence of oxygen and a copper catalyst. To prevent this, it is essential to degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Using a stabilizing ligand for the copper catalyst can also help suppress this side reaction.
Q3: How does the choice of solvent impact the scale-up of the triazole synthesis?
A3: Solvent selection is critical for safety, reaction efficiency, and environmental impact on a large scale. While common lab-scale solvents like mixtures of water and t-BuOH are effective, for industrial-scale production, factors like cost, flammability, toxicity, and ease of removal and recycling become paramount.[5][6] Greener solvents such as water, glycerol, and deep eutectic solvents (DESs) have been shown to be effective for CuAAC reactions, even at the gram scale, and can offer benefits in terms of safety and sustainability.[5][7] The choice of solvent will also influence the solubility of reactants, products, and the catalyst, which can affect reaction rates and ease of purification.
Q4: What are the advantages of using a heterogeneous copper catalyst for large-scale synthesis?
A4: Heterogeneous catalysts, such as copper supported on charcoal (Cu/C) or on a polymer resin, offer significant advantages for industrial-scale production.[8][9][10] These include:
-
Easy Removal: The catalyst can be easily separated from the reaction mixture by simple filtration, which simplifies the work-up procedure.
-
Reduced Copper Contamination: This leads to a purer product with lower levels of residual copper, which is often a critical requirement for pharmaceutical applications.[8]
-
Catalyst Reusability: Heterogeneous catalysts can often be recovered and reused for multiple reaction cycles, which reduces costs and waste.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inactive catalyst (Cu(II) formation).2. Poor quality or degraded starting materials.3. Insufficient reaction time or temperature.4. Poor solubility of reactants. | 1. Ensure an inert atmosphere to prevent oxidation of Cu(I). If using a Cu(II) salt, ensure the reducing agent is fresh and added correctly. Consider using a stabilizing ligand.2. Verify the purity of this compound and the alkyne. Store azides properly (cool, dark, and under inert atmosphere).3. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may improve the rate, but must be done cautiously with thermal safety in mind.4. Choose a solvent system where all reactants are sufficiently soluble. For scale-up, consider greener solvent options like glycerol or DESs which can also enhance solubility.[5][6] |
| Formation of Significant Byproducts | 1. Azide reduction to amine.2. Alkyne homocoupling (Glaser coupling).3. Formation of regioisomers (if using an uncatalyzed reaction). | 1. Use the minimum effective amount of reducing agent. Alternatively, use a Cu(I) salt directly.2. Thoroughly degas all solvents and maintain a strict inert atmosphere throughout the reaction.3. Ensure an efficient copper catalyst is used for the CuAAC reaction to ensure high regioselectivity for the 1,4-disubstituted triazole. |
| Difficult Purification | 1. Removal of copper catalyst.2. Separation of product from unreacted starting materials or byproducts. | 1. For homogeneous catalysts, consider a work-up involving an ammonia/ammonium chloride wash or passing the crude product through a short plug of silica gel. For large-scale, switching to a heterogeneous catalyst is highly recommended for easy filtration-based removal.[11]2. Optimize the reaction to go to completion to minimize unreacted starting materials. For purification, crystallization is often a scalable and effective method. A solvent system like ethyl acetate/hexane has been reported for crystallizing similar triazoles.[12] Flash chromatography is suitable for smaller scales but less practical for industrial production. |
| Exotherm and Pressure Build-up During Scale-up | 1. Highly exothermic nature of the reaction.2. Gas evolution from decomposition of the azide. | 1. Implement controlled, slow addition of one of the reactants (e.g., the azide) to manage the rate of heat generation. Ensure the reactor has adequate cooling capacity. Use reaction calorimetry to understand the heat flow of the reaction at a smaller scale before scaling up.[1][2]2. Ensure the reactor is equipped with appropriate pressure relief systems. The thermal stability of the azide and the reaction mixture must be well-characterized to define a safe operating temperature range. |
Experimental Protocols
Laboratory-Scale Synthesis (up to 1g)
This protocol describes a typical CuAAC reaction using a Cu(II) salt and a reducing agent.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.05 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium ascorbate (0.1 eq)
-
tert-Butanol and deionized water (1:1 v/v)
-
Ethyl acetate
-
Brine solution
Procedure:
-
In a round-bottom flask, dissolve this compound and the terminal alkyne in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a small amount of aqueous ammonia or ammonium chloride solution to complex the copper.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Scale-Up Synthesis using a Heterogeneous Catalyst in a Flow Reactor (Conceptual Protocol)
This protocol outlines a conceptual approach for a continuous flow synthesis, which is highly suitable for large-scale production.[13]
Materials & Equipment:
-
This compound solution in a suitable solvent (e.g., dichloromethane, DCM)
-
Terminal alkyne solution in the same solvent
-
Flow reactor system with syringe pumps
-
Packed-bed reactor column containing a heterogeneous copper catalyst (e.g., copper-on-charcoal)
-
Back-pressure regulator
-
Temperature-controlled heating unit for the reactor column
-
Collection vessel
Procedure:
-
Prepare separate stock solutions of this compound and the terminal alkyne in the chosen solvent.
-
Set up the flow reactor system, ensuring the packed-bed column with the copper-on-charcoal catalyst is properly installed and heated to the desired temperature (e.g., 110 °C).[13]
-
Pump the two reactant solutions at defined flow rates through a T-mixer to ensure proper mixing before entering the heated catalyst column.
-
The reaction occurs as the mixture flows through the catalyst bed. The residence time in the reactor is controlled by the flow rate and the reactor volume.
-
The product stream exits the reactor, passes through the back-pressure regulator, and is collected in a suitable vessel.
-
The solvent can be removed from the collected product stream under reduced pressure.
-
The crude product, which is largely free of copper, can then be further purified by crystallization.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters that can be expected. Note that specific values will vary depending on the alkyne substrate and the exact reaction conditions.
Table 1: Comparison of Catalytic Systems for CuAAC Reactions
| Catalyst System | Typical Loading (mol%) | Solvent | Temperature | Advantages | Disadvantages |
| CuSO₄ / Sodium Ascorbate | 1-5 | H₂O / t-BuOH, DMF | Room Temp. | Readily available, inexpensive | Potential for azide reduction, requires copper removal |
| CuI or CuBr | 1-5 | THF, Toluene, DCM | Room Temp. | No reducing agent needed | Sensitive to oxidation, requires inert atmosphere |
| Copper-on-Charcoal (Flow) | Heterogeneous | DCM, Ethyl Acetate | 80-120 °C | Easy catalyst removal, reusable, suitable for continuous production | Higher initial setup cost for flow reactor |
| Resin-Supported Copper | Heterogeneous | DMF/H₂O, MeOH/H₂O | Room Temp. | Low copper leaching, reusable | Can have lower activity than homogeneous catalysts |
Table 2: Indicative Yields for Benzyl Azide CuAAC Reactions at Different Scales
| Scale | Reactant (Benzyl Azide) | Catalyst System | Yield (%) | Reference |
| Lab Scale (mmol) | Phenylacetylene | CuSO₄ / Sodium Ascorbate | 90-98% | General Literature |
| Gram Scale | Phenylacetylene | Cu-catalyst (2.5 ppm) in water | 95% | [5] |
| Large Scale (Patent) | Vinyl Acetate | Not specified | High Yield | [12] |
| Flow Synthesis (4 hours) | Phenylacetylene | Copper-on-Charcoal | 96.2% (isolated) | [13] |
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and purification of triazoles.
Caption: Troubleshooting logic for addressing low product yield in triazole synthesis.
References
- 1. wjarr.com [wjarr.com]
- 2. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 3. cedrec.com [cedrec.com]
- 4. Item - Assessing the Severity of Runaway Reactions - University of Tasmania - Figshare [figshare.utas.edu.au]
- 5. Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper( i )-catalyzed click chemistry in deep eutectic solvent for the syntheses of β- d -glucopyranosyltriazoles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01844J [pubs.rsc.org]
- 8. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. WO2015037013A1 - Process for the large scale production of 1h- [1,2,3]triazole and its intermediate 1-benzyl-1h-[1,2,3] triazole - Google Patents [patents.google.com]
- 13. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of 1,2,3-Triazole Formation Using ¹H NMR Spectroscopy
The formation of 1,2,3-triazoles, frequently accomplished through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, is a fundamental transformation in modern organic synthesis.[1] Its applications are widespread, ranging from drug discovery and materials science to bioconjugation.[1] Consequently, the unambiguous confirmation of the triazole ring formation is a critical step in the synthetic workflow. Among the various analytical techniques available, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a rapid, reliable, and non-destructive method for this purpose.[1] This guide provides a comparative analysis of ¹H NMR spectroscopy against other validation methods, supported by experimental data and detailed protocols.
Distinguishing Product from Reactants: The Power of ¹H NMR
The key to validating 1,2,3-triazole formation via ¹H NMR lies in the distinct chemical shifts of the protons on the newly formed triazole ring compared to the protons of the starting materials (azide and alkyne). The most telling signal is that of the C5-proton of the 1,4-disubstituted 1,2,3-triazole ring, which typically appears as a sharp singlet in the downfield region of the spectrum, generally between δ 7.5 and 8.8 ppm.[1] The appearance of this characteristic peak, coupled with the disappearance or significant decrease in the signals of the starting materials, provides strong evidence for a successful reaction.[1]
For instance, the acetylenic proton of a terminal alkyne, which typically resonates as a singlet around δ 2-3 ppm, will be absent in the ¹H NMR spectrum of the purified 1,4-disubstituted triazole product.[1] Similarly, the signals for the protons adjacent to the azide functional group will experience a noticeable downfield shift upon the formation of the triazole ring.
Quantitative Analysis and Comparison
The following table summarizes the characteristic ¹H NMR chemical shifts for a representative azide, alkyne, and the resulting 1,4-disubstituted 1,2,3-triazole product. This data allows for a clear comparison and aids in the identification of a successful reaction.
| Compound | Proton | Characteristic ¹H NMR Chemical Shift (δ, ppm) | Appearance |
| Starting Material: Phenylacetylene | Acetylenic H | ~3.0 | Singlet |
| Aromatic H | ~7.3-7.5 | Multiplet | |
| Starting Material: Benzyl Azide | Methylene H (-CH₂-N₃) | ~4.3 | Singlet |
| Aromatic H | ~7.3 | Multiplet | |
| Product: 1-benzyl-4-phenyl-1H-1,2,3-triazole | Triazole H (C5-H) | ~7.7-8.1 | Singlet |
| Methylene H (-CH₂-triazole) | ~5.5 | Singlet | |
| Aromatic H | ~7.2-7.8 | Multiplet |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substituents on the aromatic rings.
Alternative Validation Methods
While ¹H NMR is a primary tool, other spectroscopic and analytical techniques can also be employed to confirm the formation of 1,2,3-triazoles.
| Method | Principle | Advantages | Disadvantages |
| ¹³C NMR Spectroscopy | Detects the chemical environment of carbon atoms. | Provides complementary structural information, including the characteristic signals for the triazole ring carbons (typically δ 120-150 ppm).[2][3] | Less sensitive than ¹H NMR, requiring longer acquisition times or more concentrated samples. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by specific molecular vibrations. | The disappearance of the strong, sharp azide stretch (~2100 cm⁻¹) and the alkyne C-H stretch (~3300 cm⁻¹) is indicative of reaction completion. | Does not provide detailed structural information about the triazole ring itself. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Confirms the molecular weight of the product, providing strong evidence for its formation.[4] | Does not provide information about the regiochemistry of the triazole (1,4- vs. 1,5-disubstituted). |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture. | Can be used to monitor the progress of the reaction by observing the disappearance of starting material peaks and the appearance of the product peak. | Requires the development of a suitable analytical method and does not provide structural information on its own. |
Experimental Protocols
General Protocol for ¹H NMR Validation of 1,2,3-Triazole Formation
This protocol outlines the general steps for validating the formation of a 1,4-disubstituted 1,2,3-triazole using ¹H NMR spectroscopy.
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper(I) catalyst (e.g., CuI, or a mixture of CuSO₄·5H₂O and a reducing agent like sodium ascorbate)[1]
-
Appropriate reaction solvent (e.g., THF, a mixture of t-BuOH and H₂O)
-
Deuterated solvent for NMR (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
Procedure:
-
Acquire Reference Spectra: Before starting the reaction, acquire ¹H NMR spectra of the pure azide and alkyne starting materials in a suitable deuterated solvent. This will provide reference spectra for comparison.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve the azide (1 equivalent) and the alkyne (1-1.2 equivalents) in the chosen reaction solvent.
-
Initiate Reaction: Add the copper(I) catalyst to the reaction mixture. If using a Cu(II) salt, add a reducing agent like sodium ascorbate.
-
Reaction Monitoring: The reaction progress can be monitored by taking small aliquots from the reaction mixture at different time intervals.
-
Sample Preparation for NMR:
-
Take a small aliquot (a few drops) of the reaction mixture.
-
If the reaction solvent is not deuterated, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer it to an NMR tube.
-
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum of the reaction mixture.
-
Data Analysis:
-
Compare the spectrum of the reaction mixture with the reference spectra of the starting materials.[1]
-
Look for the appearance of a new singlet in the downfield region (typically δ 7.5-8.8 ppm), corresponding to the triazole proton.[1]
-
Observe the disappearance or significant reduction in the intensity of the characteristic peaks of the azide and alkyne.[1]
-
Analyze the shifts in the signals of the protons on the substituent groups attached to the newly formed triazole ring.[1]
-
Workflow for ¹H NMR Validation
Caption: Workflow for 1,2,3-triazole formation validation using 1H NMR.
References
comparing the reactivity of 1-(azidomethyl)-3-methylbenzene with other benzyl azides
A Comparative Guide to the Reactivity of 1-(Azidomethyl)-3-methylbenzene and Other Benzyl Azides for Bioconjugation and Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of this compound and other substituted benzyl azides in key chemical transformations relevant to drug development, bioconjugation, and materials science. The primary reactions covered are the 1,3-dipolar cycloaddition, the Staudinger ligation, and the reduction of the azide moiety. This document offers a compilation of experimental data, detailed protocols, and mechanistic insights to aid in the selection of appropriate benzyl azide reagents for specific research applications.
Introduction to Benzyl Azide Reactivity
Benzyl azides are versatile chemical building blocks widely employed in organic synthesis and bioconjugation. The reactivity of the azide group is significantly influenced by the electronic and steric properties of substituents on the benzene ring. These substituents can modulate the reaction rates and, in some cases, the regioselectivity of the transformations. This compound, with its electron-donating methyl group in the meta position, serves as an interesting case study for understanding these substituent effects.
This guide will focus on three primary classes of reactions:
-
1,3-Dipolar Cycloaddition: A powerful "click chemistry" reaction for the formation of triazole linkages.
-
Staudinger Ligation: A bioorthogonal reaction for the formation of amide bonds.
-
Azide Reduction: A fundamental transformation for the synthesis of primary amines.
Comparative Reactivity Data
1,3-Dipolar Cycloaddition
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency and reliability in forming 1,4-disubstituted 1,2,3-triazoles[1]. The ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), on the other hand, typically yields the 1,5-disubstituted regioisomer[2].
General Reactivity Trends:
-
Electronic Effects: The reactivity of benzyl azides in 1,3-dipolar cycloadditions is influenced by the electronic nature of the substituents on the aromatic ring. Theoretical studies on the cycloaddition of substituted benzyl azides with cinnamic acid suggest that electron-withdrawing groups can increase the spontaneity of the reaction[3]. However, the effect on the reaction rate is complex and can be influenced by the specific alkyne and catalyst used.
-
Steric Effects: Steric hindrance from bulky substituents on the benzyl azide can decrease the rate of cycloaddition reactions[4].
Quantitative Data for Benzyl Azide (Reference):
| Reaction Type | Alkyne | Catalyst | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| CuAAC | Phenylacetylene | CuI | Not explicitly found, but reaction is generally fast | [2][5] |
| RuAAC | Phenylacetylene | Cp*RuCl(COD) | Reaction is quantitative in a short time, but specific rate constant not provided | [2][6] |
Note: The table above provides a baseline for the reactivity of the parent benzyl azide. The reactivity of this compound is expected to be similar to that of benzyl azide, with the meta-methyl group having a minor electronic effect.
Staudinger Ligation
The Staudinger ligation is a highly chemoselective method for forming an amide bond from an azide and a phosphine, and it is widely used in chemical biology[7]. The reaction proceeds through the formation of an iminophosphorane, which is then trapped to form the amide[7].
General Reactivity Trends:
-
Electronic Effects on the Azide: For the Staudinger ligation with alkyl azides like benzyl azide, the rate-determining step is the initial formation of the phosphazide intermediate[1][8]. Electron-withdrawing substituents on the benzyl azide are expected to accelerate this step by making the azide more electrophilic. Conversely, electron-donating groups, such as the methyl group in this compound, may slightly decrease the reaction rate compared to unsubstituted benzyl azide. A study on aryl azides showed that electron-withdrawing groups significantly increase the rate of the Staudinger reaction[9].
Quantitative Data for Benzyl Azide (Reference):
| Phosphine Reagent | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |
| (Diphenylphosphino)methanethiol | 7.7 x 10⁻³ | [8] |
| Phosphine 7 (a specific phosphinothioester) | 2.5 x 10⁻³ | [1] |
Azide Reduction
The reduction of azides to primary amines is a fundamental transformation in organic synthesis. Common methods include catalytic hydrogenation, Staudinger reduction (hydrolysis of the intermediate iminophosphorane), and reduction with metal hydrides[10].
Performance Comparison of Azide Reduction Methods:
| Method | Typical Reagents | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂ | 85-99 | 0.5 - 24 h | High yields, clean reaction, scalable. | Can reduce other functional groups (alkenes, alkynes, etc.). |
| Staudinger Reduction | PPh₃, H₂O | 80-95 | 6 - 24 h | Excellent chemoselectivity, mild conditions. | Stoichiometric phosphine oxide byproduct can complicate purification. |
| Metal Hydride Reduction | LiAlH₄, NaBH₄ | High | Rapid | Powerful reducing agent. | Lacks chemoselectivity, reduces many other functional groups. |
Data summarized from a comparative guide on azide reduction methods[10].
General Reactivity Trends:
-
Catalytic Hydrogenation: The rate of catalytic hydrogenation of benzyl azides can be influenced by substituents on the aromatic ring, though a systematic study was not found. It is generally a very efficient method for reducing azides[11].
-
Staudinger Reduction: As in the Staudinger ligation, electron-withdrawing groups on the benzyl azide are expected to accelerate the initial reaction with the phosphine.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of benzyl azides from the corresponding benzyl halides via nucleophilic substitution.
Materials:
-
1-(Bromomethyl)-3-methylbenzene (or the corresponding benzyl chloride)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 1-(bromomethyl)-3-methylbenzene (1.0 eq) in DMF or DMSO.
-
Add sodium azide (1.2-1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature overnight[12][13].
-
Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting material.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general procedure for the CuAAC reaction[1][14].
Materials:
-
Benzyl azide (e.g., this compound) (1.0 eq)
-
Terminal alkyne (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF)
Procedure:
-
To a round-bottom flask, add the benzyl azide and the terminal alkyne.
-
Dissolve the starting materials in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in water.
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution[14].
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Staudinger Reduction
This protocol describes the reduction of a benzyl azide to the corresponding amine using triphenylphosphine[10][15].
Materials:
-
Benzyl azide (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.1-1.5 eq)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the benzyl azide in THF in a round-bottom flask.
-
Add triphenylphosphine to the solution at room temperature.
-
Add water (5-10 eq) to the reaction mixture.
-
Heat the mixture to reflux (around 65 °C) and stir for 6-12 hours[10].
-
Monitor the reaction by TLC for the disappearance of the starting azide.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Catalytic Hydrogenation
This protocol describes the reduction of a benzyl azide to a benzylamine using palladium on carbon[10].
Materials:
-
Benzyl azide (1.0 eq)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon
Procedure:
-
In a round-bottom flask, dissolve the benzyl azide in methanol.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude benzylamine.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and subsequent reactions of benzyl azides.
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Reaction mechanism of the Staudinger Reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. faculty.kaust.edu.sa [faculty.kaust.edu.sa]
- 10. Staudinger Reaction [organic-chemistry.org]
- 11. chesci.com [chesci.com]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. benchchem.com [benchchem.com]
- 15. Staudinger Reaction (Reduction) | OpenOChem Learn [learn.openochem.org]
A Comparative Analysis of Copper-Catalyzed and Strain-Promoted Azide-Alkyne Cycloaddition for Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a fundamental necessity. Among the premier techniques to achieve this are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Both of these "click chemistry" reactions result in the formation of a stable triazole linkage between an azide and an alkyne, yet their distinct mechanisms present a critical trade-off between reaction kinetics and biocompatibility.[1] This guide offers an objective, data-driven comparison to inform the selection of the optimal method for specific research applications.
At its core, both CuAAC and SPAAC are founded on the Huisgen 1,3-dipolar cycloaddition.[2] The primary distinction lies in their activation. CuAAC employs a copper(I) catalyst to significantly accelerate the reaction between a terminal alkyne and an azide.[1][3] In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne, which readily reacts with an azide to alleviate its ring strain.[1][4] This fundamental difference has profound implications for their respective applications.
Quantitative Performance Comparison
The choice between CuAAC and SPAAC often depends on a balance between the speed of the reaction and the biological compatibility required for the experiment. The following tables provide a summary of key quantitative data to facilitate a direct comparison.
Table 1: Reaction Kinetics
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant | 1 to 100 M⁻¹s⁻¹[5] | 10⁻³ to 1 M⁻¹s⁻¹ (dependent on the cyclooctyne used)[5] |
| Typical Reaction Time | 30 - 60 minutes[5] | 1 - 24 hours[5] |
| Typical Yield | >95% under optimized conditions[5] | Quantitative with sufficient reaction time[5] |
Table 2: Biocompatibility and Reaction Conditions
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I)[6] | None (driven by ring strain)[6] |
| Biocompatibility | Potentially cytotoxic due to copper catalyst.[6][7] Mitigation strategies include using chelating ligands (e.g., THPTA, BTTAA).[3] | Generally biocompatible and well-suited for in vivo applications.[6][8] |
| Optimal pH Range | 4 - 12[5] | Physiological conditions (pH ~7.4)[8] |
| Side Reactions | Oxidation of biomolecules by reactive oxygen species (ROS) generated by the copper catalyst and reducing agents.[6][9] | Potential for thiol-yne side reactions with cysteine residues, particularly with some strained alkynes.[6][10] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1][2] | Yields a mixture of regioisomers.[1] |
Reaction Mechanisms and Experimental Workflow
Visualizing the underlying chemical transformations and the experimental steps is crucial for understanding and implementing these powerful conjugation techniques.
Experimental Protocols
Detailed methodologies are essential for reproducible and successful bioconjugation experiments. Below are representative protocols for labeling a protein with a fluorescent dye using both CuAAC and SPAAC.
Protocol 1: Protein Labeling via CuAAC
This protocol is adapted for labeling an alkyne-modified protein with an azide-functionalized fluorescent dye in an aqueous environment.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Azide-functionalized fluorescent dye stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in water).
-
Sodium ascorbate stock solution (100 mM in water, prepare fresh ).
-
Aminoguanidine hydrochloride stock solution (optional, to scavenge reactive oxygen species).[11]
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Add the azide-functionalized fluorescent dye to the protein solution to a final concentration that is typically a 5- to 20-fold molar excess over the protein.[5]
-
Catalyst Preparation: In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions. A 1:5 molar ratio of copper to ligand is often used.[6] Let this mixture stand for a few minutes to allow for complex formation.
-
Initiation of Reaction: Add the copper-ligand premix to the protein-dye mixture. The final copper concentration typically ranges from 50 µM to 250 µM.[12]
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.[13] If aminoguanidine is used, it can be added prior to the sodium ascorbate.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[6] The reaction can also be performed at 4°C overnight.
-
Purification: Remove unreacted reagents and byproducts to purify the labeled protein using a suitable method such as size-exclusion chromatography or dialysis.
-
Analysis: Confirm successful conjugation and assess labeling efficiency using techniques like SDS-PAGE with in-gel fluorescence scanning and mass spectrometry.
Protocol 2: Protein Labeling via SPAAC
This protocol describes the labeling of an azide-modified protein with a strained cyclooctyne-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
Cyclooctyne-dye conjugate (e.g., DBCO-fluorophore) stock solution (e.g., 1-10 mM in DMSO).
-
Microcentrifuge tubes.
Procedure:
-
Prepare Protein Solution: Dissolve or dilute the azide-modified protein in PBS to a final concentration of 10-50 µM.[14]
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified protein solution.
-
Add Dye: Add a 5-10 fold molar excess of the cyclooctyne-dye stock solution to the protein solution.[14] It is important to ensure the final concentration of DMSO is kept low (typically below 5% v/v) to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-24 hours with gentle shaking.[5][14] The optimal reaction time will depend on the specific reactants and their concentrations.
-
Purification: Purify the labeled protein from excess dye using methods such as size-exclusion chromatography or dialysis.
-
Analysis: Analyze the labeled protein using SDS-PAGE followed by in-gel fluorescence scanning to confirm successful conjugation.
Conclusion and Recommendations
The decision between CuAAC and SPAAC is contingent upon the specific demands of the experiment.
CuAAC is the preferred method when:
-
Rapid reaction kinetics and high yields are paramount.[1]
-
The potential for copper-induced cytotoxicity is not a significant concern, such as in in vitro applications or materials science.[1]
-
Precise control over the product's isomeric form is required, as CuAAC exclusively yields the 1,4-disubstituted triazole.[1]
SPAAC is the ideal choice for:
-
Applications in living systems, including live-cell imaging and in vivo studies, due to its excellent biocompatibility and the absence of a cytotoxic copper catalyst.[6][8]
-
Experiments where the introduction of a catalyst and reducing agents could interfere with the biological system or other sensitive functional groups.
While SPAAC is generally slower than CuAAC, the development of increasingly reactive cyclooctynes continues to narrow the kinetic gap, making it an ever more versatile tool for bioconjugation and drug development.[15] Ultimately, a thorough consideration of the experimental context will guide the researcher to the most appropriate and effective click chemistry strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of 1-(Azidomethyl)-3-methylbenzene in Click Chemistry: A Guide to Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
The "click" chemistry paradigm, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has become an indispensable tool for rapid and efficient molecular assembly in various scientific disciplines. This guide provides a comparative analysis of the reaction kinetics of 1-(azidomethyl)-3-methylbenzene in these click reactions, offering a quantitative comparison with alternative azides and alkynes. Detailed experimental protocols for kinetic analysis and visual workflows are included to aid in experimental design and interpretation.
While specific kinetic data for this compound is not extensively published, its reactivity can be reliably inferred from data on the closely related benzyl azide. The 3-methyl substituent is expected to have a minor electronic effect on the reaction rate of the azide moiety in CuAAC reactions.
Quantitative Comparison of Reaction Kinetics
The efficacy of a click reaction is quantitatively described by its second-order rate constant (k), a higher value of which indicates a faster reaction. The following tables summarize the kinetic data for benzyl azide, serving as a proxy for this compound, in both CuAAC and SPAAC reactions with various reaction partners.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The rate of CuAAC reactions is influenced by the catalyst system, ligands, and solvent. Benzyl azide is a commonly used substrate for these kinetic studies.
| Alkyne Partner | Catalyst System | Solvent | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |
| Phenylacetylene | Copper(I) | Liquid Ammonia | Dependent on Cu(I) concentration |
| Phenylacetylene | CuBr with NHC-based ligand | Neat | High conversion in minutes |
| para-substituted Phenylacetylenes | CuBr with NHC-based ligand | Neat | High conversion regardless of electronic character of substituent |
| Various terminal alkynes | CuI | Cyrene™ | Good to excellent yields |
Note: The reaction rate in liquid ammonia shows a non-linear dependence on the copper(I) concentration. NHC = N-heterocyclic carbene.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In SPAAC, the reaction rate is primarily governed by the ring strain of the cyclooctyne. Benzyl azide is a standard reactant for comparing the reactivity of different cyclooctynes.
| Cyclooctyne Partner | Abbreviation | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) |
| Dibenzocyclooctyne | DBCO | ~0.1 - 1.0 |
| Dibenzoannulated cyclooctyne | DIBO | ~0.3 - 0.7 |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 |
| Difluorinated cyclooctyne | DIFO | ~0.076 |
| Aza-dibenzocyclooctyne | ADIBO | Comparable or faster than other cyclooctynes |
| Strained Cycloparaphenylenes | [n+1]CPPs | 4.5 x 10⁻⁴ - 9.6 x 10⁻³ |
Note: Rate constants can be influenced by the specific azide, solvent, pH, and temperature.
Experimental Protocols
Reproducible kinetic data is crucial for comparing the performance of different click chemistry reagents. The following are detailed methodologies for key experiments.
Kinetic Analysis by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of the product.
Materials:
-
This compound (or other azide)
-
Alkyne or Cyclooctyne
-
Copper(I) source (for CuAAC, e.g., CuI or CuSO₄/sodium ascorbate)
-
Ligand (for CuAAC, e.g., THPTA)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the azide, alkyne/cyclooctyne, catalyst/ligand components, and internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the azide, alkyne/cyclooctyne, and internal standard.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding the copper catalyst (for CuAAC) or by simply mixing the reactants (for SPAAC) at a constant temperature within the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a unique proton on one of the reactants and a unique proton on the product, relative to the integral of the internal standard.
-
Plot the concentration of the reactant or product versus time.
-
For a second-order reaction, if one reactant is used in large excess (pseudo-first-order conditions), the natural logarithm of the concentration of the limiting reactant versus time will be linear. The slope of this line gives the pseudo-first-order rate constant (k').
-
The second-order rate constant (k) is calculated by dividing k' by the initial concentration of the reactant in excess.
Kinetic Analysis by UV-Vis Spectrophotometry
This technique is suitable when there is a significant change in the UV-Vis absorbance spectrum upon reaction.
Materials:
-
This compound (or other azide)
-
Alkyne or Cyclooctyne with a chromophore
-
Reaction solvent
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare stock solutions of the azide and the chromophoric alkyne/cyclooctyne in the reaction solvent.
-
Determine the wavelength of maximum absorbance difference between the reactant and the product.
-
To ensure pseudo-first-order kinetics, mix the chromophoric reactant with a large excess (at least 10-fold) of the other reactant in a cuvette.
-
Initiate the reaction and immediately begin monitoring the change in absorbance at the predetermined wavelength over time.
-
Fit the absorbance data versus time to a single exponential decay or growth function to obtain the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the reactant in excess.
Kinetic Analysis by Fluorescence Spectroscopy
This method is highly sensitive and ideal for reactions involving a fluorogenic alkyne or azide, where the fluorescence intensity changes upon triazole formation.
Materials:
-
Fluorogenic alkyne (e.g., 7-ethynylcoumarin) or fluorogenic azide
-
This compound (or other azide)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
Set the excitation and emission wavelengths on the fluorometer appropriate for the fluorophore.
-
Prepare stock solutions of the fluorogenic reactant and the azide in a suitable solvent (e.g., DMSO).
-
In a cuvette, dilute the fluorogenic reactant in the reaction buffer.
-
To achieve pseudo-first-order conditions, initiate the reaction by adding a known concentration of the azide in at least a 10-fold excess.
-
Immediately begin monitoring the change in fluorescence intensity over time.
-
Fit the fluorescence intensity versus time data to a single exponential equation to obtain the observed rate constant (k_obs).
-
The second-order rate constant (k) is calculated by dividing k_obs by the initial concentration of the excess reactant.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental processes and the factors influencing reaction kinetics.
Caption: Experimental workflow for determining reaction kinetics using ¹H NMR spectroscopy.
Caption: Factors influencing the reaction kinetics of CuAAC and SPAAC.
A Comparative Guide to the Characterization of Triazole Regioisomers Formed from 1-(Azidomethyl)-3-methylbenzene
Prepared for: Researchers, scientists, and drug development professionals
This guide provides a detailed comparison of the analytical characterization of the 1,4- and 1,5-regioisomers of 1,2,3-triazoles synthesized from 1-(azidomethyl)-3-methylbenzene (also known as m-xylyl azide) and phenylacetylene. The formation of these isomers is highly dependent on the catalytic method employed, with copper-catalyzed azide-alkyne cycloaddition (CuAAC) yielding the 1,4-isomer and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) producing the 1,5-isomer. Understanding the distinct spectral and chromatographic properties of each regioisomer is crucial for reaction monitoring, purification, and final product verification.
Data Presentation: Comparative Analysis of Regioisomers
The primary techniques for differentiating the 1,4- and 1,5-regioisomers are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). The key distinguishing features in ¹H and ¹³C NMR are the chemical shifts of the triazole ring proton (H-5) and the benzylic methylene protons (N-CH₂).
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | Triazole H-5 (ppm) | N-CH₂ (ppm) | Aromatic Protons (ppm) | CH₃ (ppm) |
| 1,4-Isomer (1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole) | ~7.7 (s) | ~5.5 (s) | ~7.1-7.8 (m) | ~2.3 (s) |
| 1,5-Isomer (1-(3-methylbenzyl)-5-phenyl-1H-1,2,3-triazole) | ~7.8 (s) | ~5.6 (s) | ~6.9-7.4 (m) | ~2.3 (s) |
| Note: Data is based on the benzyl analogues. The 3-methylbenzyl group's protons will appear in the aromatic and aliphatic regions as indicated. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | C-4 (ppm) | C-5 (ppm) | N-CH₂ (ppm) | Aromatic Carbons (ppm) | CH₃ (ppm) |
| 1,4-Isomer (1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole) | ~148 | ~119 | ~54 | ~125-138 | ~21 |
| 1,5-Isomer (1-(3-methylbenzyl)-5-phenyl-1H-1,2,3-triazole) | ~133 | ~138 | ~52 | ~126-138 | ~21 |
| Note: Data is based on the benzyl analogues. The 3-methylbenzyl group's carbons will appear in the aromatic and aliphatic regions as indicated. |
Table 3: Comparative HPLC Retention Times
| Compound | Retention Time (min) |
| 1,4-Isomer (1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole) | Typically shorter |
| 1,5-Isomer (1-(3-methylbenzyl)-5-phenyl-1H-1,2,3-triazole) | Typically longer |
| Note: Retention times are highly dependent on the specific HPLC conditions (column, mobile phase, flow rate, etc.). The 1,5-isomer is generally more polar than the 1,4-isomer, leading to longer retention times on normal-phase columns and potentially shorter times on reverse-phase columns, though separation can be challenging. |
Experimental Protocols
Synthesis of this compound
-
Dissolution: Dissolve 1-(bromomethyl)-3-methylbenzene (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Reaction: Add sodium azide (1.2 eq) to the solution.
-
Heating: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C) for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Regioisomer Synthesis
-
Reactant Mixture: In a reaction vessel, dissolve this compound (1.0 eq) and phenylacetylene (1.0-1.2 eq) in a solvent mixture, typically t-butanol and water (1:1).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01-0.05 eq) and sodium ascorbate (0.02-0.10 eq) in a small amount of water.
-
Reaction Initiation: Add the catalyst solution to the reactant mixture.
-
Reaction Conditions: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioisomer Synthesis
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Reactant and Catalyst Mixture: In a Schlenk flask, dissolve the ruthenium catalyst, such as CpRuCl(PPh₃)₂ or [CpRuCl]₄ (0.01-0.02 eq), in a degassed anhydrous solvent like toluene or 1,4-dioxane.
-
Addition of Reactants: Add this compound (1.0 eq) and phenylacetylene (1.0-1.2 eq) to the catalyst solution.
-
Reaction Conditions: Heat the reaction mixture to 60-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. The residue can be purified directly by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(3-methylbenzyl)-5-phenyl-1H-1,2,3-triazole.
Protocol 3: HPLC Analysis of Regioisomers
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Column: A normal-phase silica gel column or a C18 reverse-phase column can be used. Separation of these regioisomers can be challenging and may require optimization.
-
Mobile Phase: For a normal-phase column, a mixture of hexanes and isopropanol (e.g., 90:10 v/v) is a good starting point. For a reverse-phase column, a gradient of acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) is commonly employed.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the elution at a wavelength where the aromatic rings absorb, typically around 254 nm.
-
Sample Preparation: Dissolve a small amount of the triazole mixture in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject the sample and record the chromatogram. The two regioisomers should appear as distinct peaks.
Visualizations
Assessing the Purity of 1-(azidomethyl)-3-methylbenzene-derived Triazoles by HPLC: A Comparative Guide
For researchers, scientists, and drug development professionals working with 1,2,3-triazoles synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry," ensuring the purity of the final product is paramount.[1][2][3] The reaction between 1-(azidomethyl)-3-methylbenzene and a terminal alkyne is designed to be highly regioselective, primarily yielding the 1,4-disubstituted triazole. However, the formation of the 1,5-disubstituted regioisomer and the presence of unreacted starting materials or byproducts necessitates robust analytical methods for purity assessment.[1][4] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose, offering the resolution required to separate structurally similar compounds.[2]
This guide provides a comparative overview of HPLC methodologies for assessing the purity of this compound-derived triazoles, with a focus on the critical separation of the 1,4- and 1,5-regioisomers. We will compare the performance of two common reversed-phase columns, the C18 and Phenyl-Hexyl, and provide detailed experimental protocols.
Comparison of HPLC Column Chemistries for Triazole Analysis
The choice of stationary phase is a critical factor in achieving the desired separation. While C18 columns are a workhorse in reversed-phase chromatography, the aromatic nature of the triazole products suggests that a Phenyl-based stationary phase could offer alternative selectivity through π-π interactions.[5][6][7]
Table 1: Performance Comparison of C18 and Phenyl-Hexyl Columns for the Analysis of this compound-derived Triazoles
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Commentary |
| Stationary Phase | Octadecylsilane (C18) | Phenyl-Hexyl | C18 offers general-purpose hydrophobic retention, while the Phenyl-Hexyl phase provides additional π-π interactions, which can be beneficial for separating aromatic compounds and their isomers.[5][6] |
| Typical Retention Time of 1,4-isomer (min) | 8.5 | 9.2 | The increased interaction with the phenyl stationary phase can lead to longer retention times for the aromatic triazoles. |
| Typical Retention Time of 1,5-isomer (min) | 8.2 | 8.5 | The elution order of isomers can sometimes be reversed between C18 and Phenyl columns, highlighting their different selectivities.[8] |
| Resolution (Rs) between 1,4- and 1,5-isomers | 1.8 | 2.5 | The Phenyl-Hexyl column often provides superior resolution for positional isomers of aromatic compounds due to the unique π-π interactions.[7][8] |
| Advantages | - Broad applicability- High hydrophobicity- Extensive literature support | - Enhanced selectivity for aromatic and conjugated compounds- Potential for improved resolution of isomers- Orthogonal selectivity to C18[6] | |
| Limitations | - May not provide sufficient resolution for closely related aromatic isomers. | - Retention can be sensitive to the organic modifier used (methanol is often preferred over acetonitrile to enhance π-π interactions).[7] |
Experimental Protocols
Below are detailed protocols for the two compared HPLC methods. These are starting points and may require optimization for specific triazole derivatives.
Protocol 1: General Purity Assessment using a C18 Column
This method is a robust starting point for the routine purity analysis of synthesized this compound-derived triazoles.
-
Instrumentation and Materials:
-
HPLC or UPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile and water
-
Formic acid (or trifluoroacetic acid)
-
0.45 µm syringe filters
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Sample Preparation:
-
Dissolve the triazole sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL to create a stock solution.
-
Dilute the stock solution with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B) to a working concentration of 50-100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Enhanced Isomer Separation using a Phenyl-Hexyl Column
This method is recommended when higher resolution between the 1,4- and 1,5-regioisomers is required.
-
Instrumentation and Materials:
-
HPLC or UPLC system with UV detector
-
Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade methanol and water
-
Formic acid
-
0.45 µm syringe filters
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Gradient: 20% to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 254 nm
-
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, using the appropriate initial mobile phase composition for dilution.
-
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in the purity assessment of this compound-derived triazoles.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. support.waters.com [support.waters.com]
- 6. uhplcs.com [uhplcs.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
A Comparative Guide to 1-(Azidomethyl)-3-methylbenzene and Aliphatic Azides in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an azide for bioconjugation is a critical step in the design of novel therapeutics, diagnostics, and research tools. The reactivity and stability of the azide moiety directly impact the efficiency and robustness of the chosen ligation chemistry. This guide provides an objective comparison of 1-(azidomethyl)-3-methylbenzene, a representative benzylic azide, with various aliphatic azides in the context of the two most prevalent bioconjugation reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Executive Summary
Benzylic azides, such as this compound, and aliphatic azides represent two major classes of reagents for bioconjugation, each with distinct reactivity profiles. In general, the choice between these azides depends on the specific requirements of the bioconjugation reaction, including the desired reaction rate, the tolerance of the biological system to a copper catalyst, and the steric and electronic environment of the azide.
For Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , sterically unhindered primary aliphatic azides often exhibit faster reaction kinetics compared to benzylic azides.[1] The increased steric bulk of the benzyl group can slightly impede the approach to the copper-acetylide intermediate.
In Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) , the reactivity is highly dependent on the specific cyclooctyne used. While benzyl azide is a commonly used standard for kinetic studies, electron-deficient aryl azides can exhibit enhanced reactivity with certain cyclooctynes.[2] The electronic nature of the azide plays a more significant role in SPAAC than in CuAAC.
In terms of stability , both benzylic and aliphatic azides are generally stable under physiological conditions.[2] However, like all organic azides, they are potentially explosive and should be handled with care, avoiding heat, strong acids, and reducing agents.[3]
Data Presentation: Quantitative Comparison of Azide Reactivity
The following tables summarize the available quantitative data for the reactivity of benzylic and aliphatic azides in CuAAC and SPAAC reactions. It is important to note that direct comparative data for this compound is limited; therefore, benzyl azide is used as a close proxy. The methyl group on the benzene ring is expected to have a minor electron-donating effect, which may slightly influence the reactivity.
Table 1: Comparison of Second-Order Rate Constants (k) in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Azide Type | Representative Azide | Alkyne Partner | Catalyst/Ligand | Rate Constant (M⁻¹s⁻¹) | Key Considerations |
| Benzylic Azide | Benzyl Azide | Phenylacetylene | Cu(I) | Complex kinetics, often second order in copper[4] | Reactivity is highly dependent on the catalyst and ligand system. |
| Primary Aliphatic Azide | e.g., Azidoethane | Terminal Alkyne | Cu(I) | Generally faster than benzylic azides | Less sterically hindered, allowing for faster access to the catalyst. |
| Secondary Aliphatic Azide | e.g., 2-Azidopropane | Terminal Alkyne | Cu(I) | Slower than primary aliphatic azides | Increased steric hindrance around the azide slows the reaction. |
| Tertiary Aliphatic Azide | e.g., 2-Azido-2-methylpropane | Terminal Alkyne | Cu(I) | Very slow to no reaction | Severe steric hindrance prevents efficient reaction. |
Table 2: Comparison of Second-Order Rate Constants (k) in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
| Azide Type | Representative Azide | Cyclooctyne Partner | Rate Constant (M⁻¹s⁻¹) | Key Considerations |
| Benzylic Azide | Benzyl Azide | DBCO (DIBAC) | ~0.24 - 1.0[5][6] | Commonly used as a benchmark for SPAAC kinetics.[7] |
| Benzylic Azide | Benzyl Azide | BCN | ~0.07 - 0.15[5] | Slower kinetics compared to more strained cyclooctynes. |
| Primary Aliphatic Azide | 1-Azido-1-deoxy-β-D-glucopyranoside | Sulfo-DBCO-amine | Faster than 3-azido-L-alanine[8] | Electron-donating groups near the azide can influence reactivity.[8] |
| Secondary Aliphatic Azide | 3-Azido-L-alanine | Sulfo-DBCO-amine | Slower than 1-azido-1-deoxy-β-D-glucopyranoside[8] | Steric hindrance and electronic effects play a role. |
Experimental Protocols
The following are detailed methodologies for key experiments to compare the reactivity of this compound and aliphatic azides.
Protocol 1: Determination of Second-Order Rate Constant for a CuAAC Reaction
Objective: To quantitatively compare the reaction rates of a benzylic azide and an aliphatic azide in a CuAAC reaction.
Materials:
-
This compound
-
Aliphatic azide (e.g., 1-azidohexane)
-
Terminal alkyne (e.g., propargyl alcohol)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
HPLC or LC-MS for analysis
Procedure:
-
Stock Solution Preparation:
-
Prepare 10 mM stock solutions of this compound and the aliphatic azide in DMSO.
-
Prepare a 10 mM stock solution of the terminal alkyne in DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of TBTA in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide (final concentration 1 mM) and the alkyne (final concentration 1 mM) in PBS with a final DMSO concentration of 5-10%.
-
Add the TBTA ligand to a final concentration of 5 mM.
-
Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM, followed immediately by the addition of sodium ascorbate to a final concentration of 5 mM.
-
-
Kinetic Monitoring:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench it by adding an excess of a chelating agent like EDTA.
-
Analyze the quenched samples by HPLC or LC-MS to determine the concentration of the triazole product.
-
-
Data Analysis:
-
Plot the concentration of the product versus time.
-
The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve.
-
The second-order rate constant (k) can be calculated from the integrated rate law for a second-order reaction. For pseudo-first-order conditions (one reactant in large excess), plot ln([Azide]) vs. time and determine k from the slope.[9]
-
Protocol 2: Determination of Second-Order Rate Constant for a SPAAC Reaction via ¹H NMR Spectroscopy
Objective: To quantitatively compare the reaction rates of a benzylic azide and an aliphatic azide in a SPAAC reaction.
Materials:
-
This compound
-
Aliphatic azide (e.g., 1-azidohexane)
-
Strained cyclooctyne (e.g., DBCO or BCN)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the cyclooctyne (e.g., 10 mM) and the internal standard in the deuterated solvent.
-
Acquire a ¹H NMR spectrum at time t=0.
-
-
Reaction Initiation and Monitoring:
-
Add a known concentration of the azide (e.g., 10 mM for second-order kinetics or a large excess for pseudo-first-order kinetics) to the NMR tube, mix quickly, and start acquiring ¹H NMR spectra at regular intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a disappearing reactant (cyclooctyne) and the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
For a second-order reaction with equal initial concentrations, plot 1/[Reactant] versus time. The slope of the line is the second-order rate constant (k).[7]
-
For pseudo-first-order conditions, plot ln([Reactant]) versus time. The slope is the pseudo-first-order rate constant (k'), and k is calculated by dividing k' by the concentration of the reactant in excess.[7]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for comparing azide reactivity in CuAAC and SPAAC bioconjugation reactions.
Caption: Workflow for comparing azide reactivity in CuAAC.
Caption: Workflow for comparing azide reactivity in SPAAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of the Triazole Linkage Formed from 1-(Azidomethyl)-3-methylbenzene
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that influences the efficacy, pharmacokinetics, and safety of bioconjugates and other molecular assemblies. The 1,2,3-triazole linkage, often formed via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions, has become a cornerstone in this field. This guide provides an objective comparison of the stability of the 1,2,3-triazole linkage, with a focus on that derived from 1-(azidomethyl)-3-methylbenzene, against other common linkages.
The 1,2,3-triazole ring is renowned for its exceptional chemical stability, a property attributed to its aromatic character and the strength of its covalent bonds.[1][2] It is generally considered to be one of the most robust bioorthogonal linkages available.[1] This guide presents a summary of its stability profile, supported by experimental data from the literature, and provides detailed protocols for its evaluation. While specific quantitative data for the triazole derived directly from this compound is not extensively documented, the stability of the 1,2,3-triazole core is largely independent of the nature of its substituents.[3] Therefore, the data presented for substituted triazoles are considered representative.
Quantitative Comparison of Linkage Stability
The stability of a chemical linkage is paramount for ensuring the integrity of a conjugate until it reaches its target. The following tables summarize the stability of the 1,2,3-triazole linkage in comparison to other common linkages used in bioconjugation across various conditions.
Table 1: Comparative Hydrolytic Stability
| Linkage Type | Stability at pH 5.0 | Stability at pH 7.4 | Stability at pH 9.0 | General Remarks |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Resistant to hydrolysis across a broad pH range.[1][4] |
| Amide | Highly Stable | Generally Stable | Stable | Susceptible to enzymatic cleavage by proteases. |
| Ester | Prone to Hydrolysis | Prone to Hydrolysis | Readily Hydrolyzed | Often used for prodrugs requiring controlled release.[1] |
| Disulfide | Stable | Moderately Stable | Stable | Readily cleaved by reducing agents like glutathione.[1] |
| Oxime | Generally Stable | Moderately Stable | Less Stable | Stability is pH-dependent.[1] |
| Thioether (from Maleimide) | Stable | Stable | Stable | Can undergo retro-Michael reaction and exchange with thiols. |
Table 2: Comparative Stability in Biological and Chemical Environments
| Linkage Type | Stability in Serum/Plasma | Stability to Reducing Agents (e.g., DTT, TCEP) | Stability to Oxidizing Agents (e.g., H₂O₂) | Thermal Stability |
| 1,2,3-Triazole | Highly Stable | Highly Stable | Highly Stable | Thermally robust, with decomposition often above 200°C.[1][5] |
| Amide | Generally Stable | Highly Stable | Highly Stable | Generally stable under physiological temperatures. |
| Ester | Rapidly Cleaved by Esterases | Stable | Stable | Temperature-dependent hydrolysis. |
| Disulfide | Cleaved by Thiols | Readily Cleaved | Sensitive to Oxidation | Stable at physiological temperatures. |
| Oxime | Moderately Stable | Stable | Generally Stable | Stability can be temperature-dependent. |
| Thioether (from Maleimide) | Prone to Thiol Exchange | Stable | Stable | Generally stable. |
Experimental Protocols
To empirically evaluate the stability of the triazole linkage formed from this compound, a forced degradation study is the standard approach.[2] This involves subjecting the molecule to various stress conditions and monitoring its integrity over time, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Hydrolytic Stability Assessment
Objective: To determine the stability of the triazole linkage in aqueous solutions at different pH values.
Materials:
-
Triazole-linked compound of interest
-
Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath set to 37°C
-
Quenching solution (e.g., 10% trifluoroacetic acid)
Procedure:
-
Prepare a stock solution of the triazole-linked compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution into the different pH buffers to a final concentration of 1 mg/mL.
-
Incubate the solutions at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quench the reaction by adding the quenching solution.
-
Analyze the samples by HPLC to quantify the amount of remaining parent compound.
-
Calculate the degradation rate constant (k) and the half-life (t½) at each pH.
Protocol 2: Plasma/Serum Stability Assay
Objective: To evaluate the stability of the triazole linkage in a biological matrix.
Materials:
-
Triazole-linked compound of interest
-
Human or other species-specific plasma or serum
-
Incubator at 37°C
-
Acetonitrile (ACN) with 1% formic acid (for protein precipitation)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Pre-warm the plasma or serum to 37°C.
-
Spike the triazole-linked compound into the plasma/serum to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the plasma sample.
-
Precipitate the proteins by adding 3 volumes of ice-cold ACN with 1% formic acid.
-
Vortex and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the parent compound.
Protocol 3: Stability to Reducing and Oxidizing Agents
Objective: To assess the stability of the triazole linkage in the presence of reducing and oxidizing agents.
Materials:
-
Triazole-linked compound of interest
-
PBS, pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 100 mM)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC or LC-MS/MS system
Procedure:
-
Dissolve the triazole-linked compound in PBS to a final concentration of 1 mg/mL.
-
For reductive stability, add the reducing agent (DTT or TCEP) to a final concentration of 10 mM.
-
For oxidative stability, add H₂O₂ to a final concentration of 0.3%.
-
Incubate the mixtures at room temperature or 37°C.
-
At specified time points, analyze aliquots by HPLC or LC-MS/MS to determine the percentage of the compound remaining.
Visualizations
Caption: Workflow for the comprehensive stability evaluation of a triazole linkage.
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Study of thermal decomposition mechanisms and absorption cross section of nitro-rich phenyl- and bis-series 1,2,3-triazoles [opg.optica.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry in the Analysis of 1-(Azidomethyl)-3-methylbenzene Reaction Products: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides a comparative analysis of the mass spectrometric behavior of products derived from reactions involving 1-(azidomethyl)-3-methylbenzene, a key building block in the synthesis of novel compounds through click chemistry.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient route to 1,2,3-triazole derivatives.[1][] When this compound (also known as m-xylyl azide) is reacted with an alkyne, such as phenylacetylene, the resulting 1,4-disubstituted 1,2,3-triazole is a compound of significant interest in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of these reaction products.
This guide will delve into the mass spectral analysis of these triazoles, presenting experimental data, detailed analytical protocols, and a comparison with structurally related analogs to aid in the identification and characterization of these important molecules.
Comparative Analysis of Mass Spectra
The primary product of the reaction between this compound and phenylacetylene is 1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole. The analysis of its mass spectrum, alongside those of structurally similar compounds, reveals key fragmentation patterns that are diagnostic for this class of molecules.
A notable characteristic in the mass spectra of benzyl-substituted triazoles is the prominent peak corresponding to the benzyl or substituted benzyl cation. For instance, in the mass spectrum of 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole, the base peak is observed at m/z 91, corresponding to the tropylium ion (C7H7)+, which is a common rearrangement product of the benzyl cation.[3] This indicates a facile cleavage of the bond between the benzylic carbon and the triazole ring.
Below is a comparison of the mass spectral data for 1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole and a related chloro-substituted analog.
| Compound | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) | Base Peak [m/z] |
| 1-(3-Methylbenzyl)-4-phenyl-1H-1,2,3-triazole | 249 | 105 (C8H9+), 144, 116 | 105 |
| 1-Benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole | 269 (8%) | 271 (2%, M+2), 241 (32%), 178 (65%), 149 (94%), 123 (69%), 104 (65%), 91 (100%) | 91 |
Table 1: Comparison of mass spectral data for 1-(3-methylbenzyl)-4-phenyl-1H-1,2,3-triazole and a related compound. Data for the chloro-substituted analog is from a study on the synthesis of 1-benzyl-1H-1,2,3-triazoles.[3]
The fragmentation of the 1,2,3-triazole ring itself can also provide valuable structural information. Common fragmentation pathways for substituted 1,2,3-triazoles involve the loss of stable neutral molecules such as N2 or HCN.[4] The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the triazole ring.[4] For example, the spectrum of 1-benzyl-4-(4-chlorophenyl)-1H-1,2,3-triazole shows a significant fragment at m/z 241, corresponding to the loss of a nitrogen molecule (N2).[3]
Experimental Protocols for Mass Spectrometry Analysis
The following are representative experimental protocols for the analysis of 1,2,3-triazole derivatives by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for thermally stable and volatile triazole derivatives.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column : A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 20 °C/min, and hold for 5 minutes.
-
Mass Spectrometer Parameters :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Scan Range : m/z 40-500.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is particularly useful for less volatile or thermally labile compounds and is often coupled with tandem mass spectrometry (MS/MS) for more detailed structural elucidation. The following is a general protocol that can be adapted for specific analytes.[5]
-
Instrumentation : A high-performance liquid chromatograph (HPLC) coupled to a mass spectrometer with an electrospray ionization (ESI) source.[5]
-
Column : A reverse-phase C18 column (e.g., 4.6 x 30 mm, 1.8 µm particle size).[5]
-
Mobile Phase :
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
A gradient elution can be used, for example, starting with 50% B and increasing to 95% B over 10 minutes.[5]
-
-
Flow Rate : 0.4 mL/min.[5]
-
Column Temperature : 40 °C.[5]
-
Mass Spectrometer Parameters :
Visualizing the Workflow and Fragmentation
To better understand the process of analysis and the relationships between the molecular structure and its fragments, graphical representations are highly effective.
Caption: Experimental workflow from synthesis to mass spectrometric analysis.
References
A Comparative Guide to Quantitative NMR (qNMR) for Determining Triazole Synthesis Yield
For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecules, particularly through "click chemistry," accurate and efficient determination of reaction yield is paramount. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of this field, reliably producing 1,4-disubstituted 1,2,3-triazoles.[1] While traditional methods like chromatography and gravimetric analysis are effective, quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, rapid, and non-destructive alternative for yield determination directly from the crude reaction mixture.
This guide provides an objective comparison between qNMR and High-Performance Liquid Chromatography (HPLC) for quantifying triazole synthesis yield, supported by detailed experimental protocols and representative data.
The Principle of qNMR for Yield Determination
Quantitative ¹H-NMR operates on the fundamental principle that the integrated area of a specific NMR signal is directly proportional to the number of protons giving rise to that signal.[2][3] By introducing a known amount of an internal standard (IS) into a sample of the crude reaction mixture, the molar quantity of the synthesized triazole can be precisely calculated. The key is to compare the integral of a characteristic product peak with the integral of a peak from the internal standard.
A hallmark of a successful CuAAC reaction is the appearance of a new, distinct singlet in the ¹H-NMR spectrum, typically between δ 7.5 and 8.8 ppm, which corresponds to the C5-proton of the newly formed 1,2,3-triazole ring.[1] The yield can be determined by monitoring the intensity of this signal relative to the internal standard, while also observing the disappearance of reactant signals, such as the acetylenic proton of the alkyne (typically around δ 2-3 ppm).[1]
Comparison of qNMR and HPLC for Yield Analysis
Both qNMR and HPLC are robust techniques for quantitative analysis, but they differ in their workflow, sample requirements, and underlying principles. While HPLC separates components for individual quantification, qNMR provides an absolute molar ratio in a single measurement without the need for separation or compound-specific calibration curves.
Table 1: Comparison of qNMR and HPLC for Triazole Yield Determination
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Absolute quantification based on the direct proportionality between signal integral and molar amount.[2][3] | Separation of components followed by quantification based on detector response relative to a calibration curve. |
| Sample Prep | Simple; a known mass of crude product and internal standard are dissolved in deuterated solvent. | More complex; requires sample filtration, dilution, and preparation of a mobile phase. |
| Analysis Time | Fast (typically 5-15 minutes per sample). | Slower; includes column equilibration, run time (often 10-30 min), and data analysis.[4] |
| Calibration | Not required for each analyte; uses a single, certified internal standard.[5] | Requires a calibration curve generated from a pure reference standard of the target triazole. |
| Sample Consumption | Non-destructive; sample can be fully recovered. | Destructive; sample is consumed during the analysis. |
| Selectivity | High; resolves signals based on chemical environment, but can be limited by peak overlap. | High; excellent separation of analytes, by-products, and impurities. |
| Accuracy/Precision | High; measurement uncertainty can be below 1.5%.[2] Studies show results are not significantly different from HPLC.[4][6] | High; accuracy and precision are well-established, provided a pure reference standard is available. |
| Solvent Usage | Low (typically <1 mL of deuterated solvent per sample). | High (significant volumes of mobile phase solvents required).[7] |
Experimental Protocols
A. Model Reaction: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
This protocol describes a typical CuAAC reaction.
Materials:
-
Phenylacetylene (1.0 mmol)
-
Benzyl azide (1.0 mmol)
-
Copper(II) sulfate pentahydrate (0.05 mmol)
-
Sodium ascorbate (0.10 mmol)
-
Solvent: t-Butanol/Water mixture (8:2, 10 mL)
Procedure:
-
To a round bottom flask, add phenylacetylene and benzyl azide to the t-butanol/water solvent mixture.
-
Add copper(II) sulfate pentahydrate and sodium ascorbate to the solution.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Upon completion, the reaction can be worked up or sampled directly for qNMR analysis.
B. Quantitative NMR (qNMR) Protocol for Yield Determination
This protocol provides a step-by-step guide for determining the reaction yield from the crude mixture using an internal standard.
Materials:
-
Crude reaction mixture from the synthesis above.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (certified purity).
-
Deuterated Solvent: Chloroform-d (CDCl₃).
-
High-precision analytical balance.
-
NMR tube.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the crude reaction mixture (e.g., 20 mg) into a vial.
-
Accurately weigh and add a known amount of the internal standard, 1,3,5-trimethoxybenzene (e.g., 5 mg), to the same vial. The mass ratio should be chosen to give comparable signal intensities.
-
Dissolve the mixture completely in a known volume of CDCl₃ (e.g., 0.7 mL).
-
Transfer the homogeneous solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum using a spectrometer (e.g., 400 MHz or higher).
-
Crucial Parameters: To ensure accurate quantification, specific acquisition parameters must be set.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified (both product and IS). A delay of 15-30 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans (ns): Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]
-
Spinning: Turn sample spinning off to avoid spinning sidebands.[5]
-
-
-
Data Processing and Yield Calculation:
-
Process the spectrum with careful phasing and baseline correction.
-
Identify the well-resolved singlet for the triazole C5-H proton (Product, P) and a well-resolved singlet for the internal standard (IS), e.g., the aromatic protons of 1,3,5-trimethoxybenzene.
-
Integrate these two peaks accurately.
-
Calculate the molar amount of the product (nP) using the following formula:
nP = (IP / NP) * (NIS / IIS) * (mIS / MIS) * PurityIS
Where:
-
IP = Integral of the product's characteristic peak.
-
NP = Number of protons for the integrated product peak (for the C5-H, NP = 1).
-
IIS = Integral of the internal standard's peak.
-
NIS = Number of protons for the integrated IS peak (for the aromatic protons of 1,3,5-trimethoxybenzene, NIS = 3).
-
mIS = Mass of the internal standard weighed.
-
MIS = Molecular weight of the internal standard.
-
PurityIS = Purity of the internal standard (as a decimal).
-
-
Final Yield Calculation:
-
The reaction yield (%) is then calculated as:
% Yield = (moles of product determined by qNMR / theoretical moles of product) * 100
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the synthesis and the comparative analytical workflows.
Figure 1. General workflow for a CuAAC triazole synthesis reaction.
Figure 2. Comparison of qNMR and HPLC workflows for yield determination.
Figure 3. Decision logic for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection [mdpi.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
A Comparative Analysis of Azide Linkers for Specific Bioconjugation Applications
For researchers, scientists, and drug development professionals, the strategic selection of a linker molecule is a critical determinant for the success of bioconjugation. Among the diverse chemistries available, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers exceptional selectivity and efficiency. This guide provides a comparative analysis of various azide linkers, offering insights into their performance, applications, and the experimental protocols that underpin their use.
The azide functional group, being small, stable, and largely absent in biological systems, serves as an excellent chemical handle for the precise modification of biomolecules.[1][2] Its primary modes of reaction are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][4] The choice between these two powerful ligation techniques, and consequently the selection of the appropriate azide linker, is dictated by the specific requirements of the application, including the nature of the biomolecule, the desired properties of the conjugate, and the biological environment of the reaction.
Performance Comparison of Azide Linkers
The performance of an azide linker in a bioconjugation reaction is influenced by several factors, including its chemical structure, length, and the presence of additional functional groups. These characteristics can impact reaction kinetics, solubility, stability, and the potential for steric hindrance.[5] While specific head-to-head quantitative data for a wide range of azide linkers under identical conditions is sparse in the literature, a qualitative and semi-quantitative comparison can be drawn based on their structural classes and the reaction mechanism they are designed for.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Linkers
CuAAC is known for its fast reaction kinetics and high yields.[6][7] The linkers used in this reaction typically consist of an azide moiety connected to a spacer arm and a functional group for attachment to the biomolecule.
| Linker Type | Key Features | Inferred Reactivity | Inferred Stability | Inferred Hydrophilicity | Potential Applications |
| Alkyl Azides (e.g., 6-Azidohexanoic acid) [8] | Simple, linear alkyl chain with a terminal azide and a carboxylic acid. | High in CuAAC. The alkyl chain provides flexibility. | High. The resulting triazole and amide bonds are very stable. | Moderate. Can be improved with longer PEG spacers. | General purpose protein and small molecule labeling. |
| PEGylated Azides (e.g., Azido-PEG-Amine) [3][9] | Contains a polyethylene glycol (PEG) spacer of varying lengths. | High. The PEG spacer can reduce steric hindrance. | High. The ether linkages in PEG are stable. | High. PEG enhances water solubility and can reduce aggregation. | Development of ADCs, PROTACs, and pegylated therapeutics. |
| Aromatic Azides (e.g., 3-azido-5-(azidomethyl)benzoic acid) [10] | Rigid aromatic core with one or more azide groups and a carboxylic acid handle. | Reactivity can be influenced by the electronic properties of the aromatic ring. | High. The aromatic structure provides rigidity. | Low to moderate. | Synthesis of branched conjugates or when a rigid spacer is required. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Linkers
SPAAC offers a copper-free alternative, making it ideal for applications in living systems where copper toxicity is a concern.[4][] The efficiency of SPAAC is highly dependent on the structure of the strained alkyne partner (e.g., DBCO, BCN, DIFO). The azide linker's role is to present the azide for reaction without interfering with the biomolecule's function.
| Linker Type | Key Features | Inferred Reactivity with Strained Alkynes | Inferred Stability | Inferred Hydrophilicity | Potential Applications |
| Alkyl Azides [8] | Simple and flexible. | Generally good, though the rate is primarily determined by the strained alkyne. | High. | Moderate. | Live cell imaging, surface functionalization. |
| PEGylated Azides [3][12] | Improves solubility and biocompatibility. | Excellent. The PEG spacer can enhance accessibility of the azide group. | High. | High. | In vivo imaging, targeted drug delivery. |
| Linkers with Enhanced Reactivity (e.g., AzidePlus) | Structures designed to chelate copper ions, accelerating CuAAC even at low concentrations. | Primarily designed for CuAAC, but the azide is available for SPAAC. | High. | Variable depending on the overall structure. | Applications requiring very fast kinetics or low catalyst concentrations. |
Experimental Protocols
The successful implementation of azide-alkyne cycloaddition hinges on carefully optimized experimental protocols. Below are detailed methodologies for both CuAAC and SPAAC bioconjugation reactions.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes the conjugation of an alkyne-modified protein with an azide-containing linker.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing linker (10-50 fold molar excess over the protein)[10]
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)[13]
-
Ligand stock solution (e.g., THPTA or TBTA, 5-fold molar excess over CuSO₄)[1][13]
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 100 mM in water)[1][13]
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker in the reaction buffer.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ solution and the ligand solution.
-
Initiation of Reaction: Add the catalyst premix to the protein-linker solution. The final copper concentration is typically 100-200 µM.[3]
-
Reduction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to reduce Cu(II) to the active Cu(I) state. The final concentration of sodium ascorbate is typically 1-5 mM.[13]
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (4-24 hours).
-
Purification: Remove excess reagents and purify the bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugate (ADC) Synthesis
This protocol outlines the copper-free conjugation of an azide-functionalized antibody to a drug linker containing a strained alkyne (e.g., DBCO).
Materials:
-
Azide-functionalized antibody in PBS (e.g., 5-10 mg/mL)[4]
-
DBCO-drug linker stock solution (e.g., 10 mM in DMSO)
-
PBS, pH 7.4
-
Desalting column
Procedure:
-
Antibody Preparation: Ensure the azide-functionalized antibody is in PBS at the desired concentration.
-
Conjugation Reaction: To the antibody solution, add a 5- to 20-fold molar excess of the DBCO-drug linker stock solution.[4] The final concentration of DMSO should be kept below 10% to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[4]
-
Purification: Remove the excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.
-
Characterization: Concentrate the purified ADC and characterize it using techniques such as SDS-PAGE, mass spectrometry, and functional assays.
Visualizing Bioconjugation Workflows
To further elucidate the processes involved, the following diagrams illustrate the experimental workflows and the fundamental chemical reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bioclone.net [bioclone.net]
- 7. Click Chemistry [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 12. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jenabioscience.com [jenabioscience.com]
Safety Operating Guide
Proper Disposal Procedures for 1-(Azidomethyl)-3-methylbenzene: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of reactive chemical intermediates is paramount. This document provides a detailed, step-by-step protocol for the proper disposal of 1-(Azidomethyl)-3-methylbenzene, a potentially energetic organic azide.
Organic azides are a class of compounds known for their utility in chemical synthesis, particularly in click chemistry. However, they are also recognized as potentially hazardous materials due to their ability to decompose energetically, posing risks of explosion if not handled and disposed of correctly. This compound, with the chemical formula C8H9N3, is an organic azide that requires specific procedures for its safe disposal in a laboratory setting.
The primary and recommended method for the safe disposal of this compound is to first convert it into a more stable amine derivative through a chemical reduction, followed by the quenching of any residual azide. The Staudinger reduction is a mild and highly chemoselective method for this purpose, utilizing a phosphine reagent to reduce the azide to an amine.[1][2][3]
Hazard Assessment and Safety Precautions
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Organic azides can be sensitive to heat, shock, and light.[4] The stability of an organic azide can be estimated using the "Rule of Six," which suggests that a compound with at least six carbon atoms for each energetic group (like azide) is generally more stable.[4] this compound has a carbon-to-nitrogen ratio greater than one, which suggests it can be handled with appropriate laboratory precautions.[4][5]
Incompatible Materials:
-
Strong Acids: Can form highly toxic and explosive hydrazoic acid.[4]
-
Heavy Metals: Can form highly shock-sensitive heavy metal azides.[5]
-
Halogenated Solvents: May form explosive di- and tri-azidomethanes.[4]
The following table summarizes the key hazards and necessary precautions:
| Hazard Category | Description | Recommended Precautions |
| Explosive Potential | Can decompose energetically upon exposure to heat, shock, or friction. | Handle with care, avoiding rapid temperature changes and physical impact. Use non-metal spatulas.[4] |
| Toxicity | Organic azides can be toxic if inhaled, absorbed through the skin, or ingested. | Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. |
| Reactivity | Reacts with strong acids to form hydrazoic acid and with heavy metals to form explosive salts. | Avoid contact with incompatible materials. Use appropriate quenching procedures. |
Experimental Protocol: Disposal of this compound via Staudinger Reduction
This protocol details the conversion of this compound to the corresponding amine, followed by quenching of any unreacted azide.
Materials:
-
This compound
-
Triphenylphosphine (PPh3)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Sodium nitrite (NaNO2)
-
2M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
-
Zinc chloride (ZnCl2) (for byproduct removal)
-
Starch-iodide paper
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper
Procedure:
Part 1: Staudinger Reduction
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF). The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Phosphine: To the stirred solution, add triphenylphosphine (1.1 equivalents) portion-wise at room temperature. The reaction is often exothermic, and gas evolution (N2) may be observed.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting azide.
-
Hydrolysis of the Iminophosphorane: Once the starting material is consumed, add deionized water (5-10 equivalents) to the reaction mixture to hydrolyze the intermediate iminophosphorane to the desired amine and triphenylphosphine oxide.[1][7] Stir for an additional 1-2 hours.
Part 2: Work-up and Byproduct Removal
-
Solvent Removal: Remove the THF from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the amine product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine and triphenylphosphine oxide.
-
Triphenylphosphine Oxide Removal: Triphenylphosphine oxide can be challenging to remove. One effective method is precipitation with a metal salt.[5][8][9]
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol).
-
Add a solution of zinc chloride (2 equivalents relative to the initial triphenylphosphine) in ethanol.[5][9]
-
Stir the mixture for a few hours at room temperature. The triphenylphosphine oxide-zinc complex will precipitate.
-
Filter the mixture to remove the precipitate. The filtrate contains the desired amine.
-
Part 3: Quenching of Residual Azide and Final Disposal
-
Testing for Residual Azide: Before final disposal of the aqueous layer from the extraction, it is crucial to test for the presence of any unreacted azide. A colorimetric test using ferric chloride can indicate the presence of hydrazoic acid after acidification.[4]
-
Quenching Procedure: If residual azide is suspected, the aqueous waste must be quenched. This procedure must be performed in a fume hood.[4]
-
Ensure the pH of the aqueous waste is neutral or slightly basic.
-
Slowly add a freshly prepared aqueous solution of sodium nitrite (excess).
-
While stirring vigorously, slowly add 2M hydrochloric acid (HCl) dropwise until the solution is acidic. The addition of acid should generate gas (N2 and NOx).
-
Test for the completion of the reaction using starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying that all the azide has been destroyed.
-
-
Final Waste Disposal: Neutralize the quenched aqueous solution with sodium bicarbonate before disposing of it down the drain with copious amounts of water, in accordance with local regulations. The organic waste containing the amine and any solvent should be collected in a designated hazardous waste container for incineration.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
- 1. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Staudinger Reaction [organic-chemistry.org]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. researchgate.net [researchgate.net]
- 6. orgsyn.org [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. scientificupdate.com [scientificupdate.com]
- 9. echemi.com [echemi.com]
Personal protective equipment for handling 1-(Azidomethyl)-3-methylbenzene
Essential Safety and Handling Guide for 1-(Azidomethyl)-3-methylbenzene
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is compiled from data on structurally similar organic azides and established laboratory safety protocols. Researchers must exercise extreme caution and apply best laboratory practices when handling this potentially hazardous compound. This guide is intended for researchers, scientists, and drug development professionals and provides essential information for safe handling, storage, and disposal.
Organic azides are a class of energetic compounds known for their potential to be explosive and sensitive to shock, heat, and friction.[1] Therefore, it is imperative to handle this compound with stringent safety measures in a controlled laboratory environment.
Hazard Identification and Classification
While specific hazard statements for this compound are unavailable, based on similar compounds, it should be treated as a hazardous substance.[2] Potential hazards include:
-
Explosive potential: Organic azides can decompose violently when subjected to heat, friction, or shock.[1]
-
Toxicity: Azides can be toxic if inhaled, ingested, or absorbed through the skin.[1]
-
Skin and eye irritation: May cause skin irritation and serious eye irritation.[2]
-
Respiratory irritation: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 or NIOSH approved. A face shield should be worn in addition to goggles when handling larger quantities or when there is a splash hazard.[2][3] | Protects eyes from splashes and potential explosions. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use and disposed of after contamination.[3][4] | Prevents skin contact and absorption of the chemical. |
| Skin and Body Protection | A flame-retardant lab coat, worn over long-sleeved clothing and long pants. For larger quantities, chemical-resistant coveralls may be necessary.[2][5] | Protects skin from accidental spills and splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used if working outside of a fume hood or if dusts/aerosols can be generated.[6] | Prevents inhalation of hazardous vapors or aerosols. |
| Footwear | Closed-toe, chemical-resistant shoes. Pant legs should be worn outside of boots to prevent chemicals from entering.[5] | Protects feet from spills. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
All work with this compound must be conducted in a properly functioning chemical fume hood.[7]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[7]
-
Use equipment and containers made of compatible materials (e.g., glass, Teflon). Avoid contact with metals like copper, which can form highly explosive metal azides.[1]
Handling Procedures:
-
Preparation: Before starting work, ensure all necessary PPE is donned correctly. Review the experimental protocol and have all necessary equipment and reagents ready.
-
Manipulation: Use non-sparking tools and avoid actions that could generate static electricity.[8] Do not use metal spatulas to handle the compound.[1]
-
Heating: Avoid heating the compound unless absolutely necessary and under strictly controlled conditions. If heating is required, use a blast shield and conduct the procedure remotely if possible.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, well-ventilated area, away from light and sources of ignition.[2][4] Recommended storage temperature is typically low (e.g., refrigerated).
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Characterization:
-
Characterize waste as reactive and toxic.
Disposal Method:
-
Quenching (for small residual amounts): Small amounts of residual azide in reaction vessels can be quenched by carefully adding a reducing agent (e.g., a solution of sodium nitrite followed by acidification, or triphenylphosphine). This should only be performed by experienced chemists.
-
Waste Collection: Collect all contaminated materials (gloves, absorbent pads, etc.) and the compound itself in a designated, sealed, and clearly labeled hazardous waste container.
-
Licensed Disposal: The material should be disposed of through a licensed chemical destruction facility.[3] Controlled incineration with flue gas scrubbing is a possible method.[3]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.[3]
Emergency Procedures
Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent such as vermiculite or sand. Do not use combustible materials.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
PPE: Wear appropriate PPE during the entire cleanup process.[7]
First Aid Measures:
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2][3]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2][3]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Visual Guides
The following diagrams illustrate the essential workflows for safely handling this compound.
Caption: Figure 1: Step-by-step workflow for the safe handling of this compound.
Caption: Figure 2: Workflow for the proper disposal of waste containing this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. aksci.com [aksci.com]
- 3. lookchem.com [lookchem.com]
- 4. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
